Technical Documentation Center

2-(Adamantan-1-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Adamantan-1-yl)propanoic acid

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-(Adamantan-1-yl)propanoic acid

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and pharmaceutical relevance of 2-(Adamantan-1-yl)propanoic acid . Chemical Structure, Synthesis, and Pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and pharmaceutical relevance of 2-(Adamantan-1-yl)propanoic acid .

Chemical Structure, Synthesis, and Pharmaceutical Applications[1]

Executive Summary

2-(Adamantan-1-yl)propanoic acid (also known as


-methyl-1-adamantaneacetic acid) is a lipophilic carboxylic acid featuring a bulky, diamondoid adamantane cage attached to the 

-position of a propanoic acid moiety. Structurally, it is the carboxylic acid congener of Rimantadine (an antiviral drug), sharing the same carbon skeleton.

This molecule serves as a critical intermediate in the synthesis of adamantane-based therapeutics, acting as a "lipophilic bullet" to enhance the bioavailability and blood-brain barrier (BBB) penetration of attached pharmacophores. Its steric bulk and chirality at the


-carbon make it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery, particularly for metabolic enzymes (e.g., 11

-HSD1) and viral ion channels.

Chemical Identity & Structure

The molecule consists of a tricyclic adamantane cage substituted at the bridgehead (C1) position with a 2-propanoic acid group. This substitution creates a chiral center at the C2 position of the propanoic chain.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 2-(Adamantan-1-yl)propanoic acid
Common Synonyms

-Methyl-1-adamantaneacetic acid; Rimantadine Acid
Molecular Formula

Molecular Weight 208.30 g/mol
SMILES CC(C(=O)O)C12CC3CC(C1)CC(C2)C3
InChI Key (Isomer Specific)
Related CAS 4942-47-6 (Non-methylated analog); 13392-28-4 (Amine analog)
Stereochemistry

The introduction of the methyl group at the


-carbon creates a stereocenter.
  • Chirality: The molecule exists as two enantiomers: (R)-2-(adamantan-1-yl)propanoic acid and (S)-2-(adamantan-1-yl)propanoic acid.

  • Significance: In pharmaceutical applications (e.g., Rimantadine), the enantiomers often exhibit differential binding affinities to protein targets like the M2 ion channel of the Influenza A virus.

Physicochemical Properties

The adamantyl group imparts significant lipophilicity, drastically altering the solubility profile compared to simple aliphatic acids.

Property Value / Characteristic Mechanistic Insight
Physical State Crystalline SolidHigh lattice energy due to symmetrical adamantane cage packing.
Melting Point ~120–140 °C (Predicted)Comparable to 1-adamantaneacetic acid (136°C);

-methylation may lower MP slightly due to symmetry breaking.
pKa 4.8 – 5.0Typical of aliphatic carboxylic acids; the adamantyl group is electron-donating but sterically bulky.
LogP (Octanol/Water) ~3.5 – 4.2Highly lipophilic. The adamantane cage adds ~3.0 log units compared to acetic acid.
Solubility Low in water (< 0.1 mg/mL)Soluble in DCM, Ethanol, DMSO, and basic aqueous buffers (as carboxylate salt).

Synthetic Pathways

Synthesis of 2-(Adamantan-1-yl)propanoic acid typically proceeds via carbon homologation of adamantane precursors or alkylation of adamantyl acetates.

Primary Route: -Alkylation of 1-Adamantaneacetic Acid

This is the most direct laboratory method, utilizing the commercially available 1-adamantaneacetic acid.

Protocol:

  • Esterification: Convert 1-adamantaneacetic acid to its ethyl ester using Ethanol/

    
    .
    
  • Enolization: Treat the ester with Lithium Diisopropylamide (LDA) at -78°C in THF to form the lithium enolate.

  • Alkylation: Add Methyl Iodide (MeI) dropwise. The steric bulk of the adamantyl group directs alkylation, but the

    
    -position is accessible.
    
  • Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the racemic acid.

Alternative Route: From 1-Adamantyl Methyl Ketone

This route builds the carbon skeleton from the ketone, which is the precursor for Rimantadine.

  • Wittig Reaction: React 1-adamantyl methyl ketone with (methoxymethyl)triphenylphosphonium chloride.

  • Hydrolysis: Acid hydrolysis of the resulting enol ether yields 2-(adamantan-1-yl)propanal.

  • Oxidation: Pinnick oxidation (

    
    ) converts the aldehyde to the carboxylic acid.
    
Synthetic Workflow Diagram (DOT)

Synthesis AdCOOH 1-Adamantaneacetic Acid AdEster Ethyl Ester Intermediate AdCOOH->AdEster EtOH, H+ Enolate Lithium Enolate (-78°C) AdEster->Enolate LDA, THF Alkylated alpha-Methyl Ester Enolate->Alkylated MeI Target 2-(Adamantan-1-yl) propanoic Acid Alkylated->Target LiOH, H2O caption Figure 1: Synthesis via alpha-methylation of adamantaneacetic acid ester.

Pharmaceutical Applications & Bioactivity[9][10]

Precursor to Rimantadine

The most significant chemical relationship is to Rimantadine (


-methyl-1-adamantanemethylamine).
  • Curtius Rearrangement: 2-(Adamantan-1-yl)propanoic acid can be converted to Rimantadine via the Curtius rearrangement.

    • Acid

      
       Acyl Azide 
      
      
      
      Isocyanate
      
      
      Amine (Rimantadine).
  • Significance: While industrial synthesis of Rimantadine uses reductive amination of the ketone, the acid pathway allows for the synthesis of enantiomerically pure Rimantadine if the acid is resolved first (e.g., via chiral salt crystallization).

Bioisosterism & Drug Design

The adamantyl group is a bioisostere for other bulky lipophilic groups (e.g., tert-butyl, phenyl).

  • 11

    
    -HSD1 Inhibitors:  Adamantane-based carboxylic acids and amides are potent inhibitors of 11
    
    
    
    -hydroxysteroid dehydrogenase type 1, a target for type 2 diabetes and metabolic syndrome. The
    
    
    -methyl group restricts conformational freedom, potentially improving selectivity.
  • P2X7 Antagonists: Adamantane amides derived from this acid have shown antagonism against the P2X7 receptor, involved in inflammation and pain.

Metabolic Stability

The adamantane cage is metabolically robust. However, the propanoic acid side chain is susceptible to:

  • Glucuronidation: Direct conjugation of the carboxylic acid.

  • Hydroxylation: Tertiary carbons on the adamantane cage (C3, C5, C7) are sites for CYP450-mediated hydroxylation, increasing polarity for excretion.

Analytical Characterization

To validate the synthesis of 2-(Adamantan-1-yl)propanoic acid, the following spectral signatures are diagnostic:

Method Diagnostic Signal Interpretation

H NMR

1.1 (d, 3H)
Methyl doublet confirms

-methylation.

H NMR

2.1 (q, 1H)
Methine proton on the

-carbon (quartet coupling to methyl).

C NMR

~180 ppm
Carbonyl carbon of the carboxylic acid.

C NMR

~28, 36, 39 ppm
Characteristic adamantane cage signals (CH and

).
MS (ESI-) [M-H]

= 207.2
Deprotonated molecular ion in negative mode.

References

  • Sigma-Aldrich. 1-Adamantaneacetic acid Product Specification.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Rimantadine (Amine Analog).Link

  • Shibnev, V. A., et al. (2012). Search for new drugs: Some pathways to overcoming drug resistance of influenza A virus to adamantane derivatives. Pharmaceutical Chemistry Journal. Link

  • Duque, M. D., et al. (2009).[1] Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Bioorganic & Medicinal Chemistry.[2][1] Link

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[3] Link

Sources

Exploratory

A Technical Guide to the Lipophilicity (LogP) of 2-(Adamantan-1-yl)propanoic acid

Abstract Lipophilicity, quantified by the partition coefficient (LogP), is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity, quantified by the partition coefficient (LogP), is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth analysis of the lipophilicity of 2-(Adamantan-1-yl)propanoic acid, a compound featuring the bulky, rigid, and highly lipophilic adamantane cage. Due to a lack of publicly available experimental data for this specific molecule, this guide synthesizes information from computational predictions, established experimental methodologies, and the known physicochemical contributions of the adamantane moiety. We present a comparative analysis of various predicted LogP values, detail standardized experimental protocols for its empirical determination, and discuss the causal relationships between the unique three-dimensional structure of adamantane and its significant impact on molecular lipophilicity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to approach the LogP assessment of adamantane-containing compounds.

Introduction: The Central Role of Lipophilicity in Drug Design

The journey of a drug molecule from administration to its target site is a complex odyssey governed by its physicochemical properties. Among the most influential of these is lipophilicity, the affinity of a molecule for a lipid-like environment. The octanol-water partition coefficient (P) is the universally accepted measure of lipophilicity, expressed logarithmically as LogP.[1][2] This parameter describes the equilibrium distribution of a compound between an organic phase (n-octanol, mimicking biological membranes) and an aqueous phase (water, mimicking plasma and cytosol).

A molecule's LogP value dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • Absorption: Optimal lipophilicity is required for a drug to passively diffuse across the lipid bilayers of the gut wall and enter systemic circulation.

  • Distribution: LogP influences how a drug distributes into various tissues and organs. Highly lipophilic compounds may cross the blood-brain barrier (BBB) or partition into adipose tissue.[3][4]

  • Metabolism: Lipophilicity can affect a drug's access to metabolic enzymes, such as cytochrome P450s, which are often located in lipophilic microsomal environments.

  • Toxicity & Efficacy: An inappropriate LogP can lead to off-target effects, poor bioavailability, or rapid clearance.

The adamantane moiety, a rigid, tricyclic hydrocarbon, is a valued building block in medicinal chemistry.[5][6][7] Its incorporation is a well-established strategy to increase lipophilicity, enhance metabolic stability, and provide a three-dimensional scaffold for precise substituent positioning.[3][4][6] It is estimated that adding an adamantane group can increase the calculated LogP (cLogP) of a molecule by approximately 3.1 units.[3][4] The compound of interest, 2-(Adamantan-1-yl)propanoic acid, combines this "lipophilic bullet" with a polar carboxylic acid group, creating a molecule with distinct physicochemical characteristics that merit careful evaluation.

Computational Prediction of LogP for 2-(Adamantan-1-yl)propanoic acid

In the absence of experimental data, in silico prediction methods provide a rapid and cost-effective first assessment of a molecule's LogP.[1][8] These methods can be broadly categorized into atom-based, fragment-based, and property-based approaches.[9] It is crucial to understand that these are estimations, and their accuracy can vary, especially for complex or novel structures.[8][10]

A survey of various computational tools reveals a range of predicted LogP values for 2-(Adamantan-1-yl)propanoic acid and structurally similar compounds. This variability underscores the importance of consulting multiple algorithms and understanding their underlying methodologies.

Compound Predicted LogP Source/Method
2-(Adamantan-1-ylthio)propanoic acid3.16ChemScene (Computational)[11]
2-[(adamantan-1-yl)formamido]-3-(1h-indol-3-yl)propanoic acid3.50ChemScene (Computational)[12]
2-(adamantan-1-yl)-2-ethoxypropanoic acid3.03Chemspace (Computational)[13]

Note: The LogP values listed are for structurally related compounds found in chemical supplier databases. A direct, consensus-predicted value for 2-(Adamantan-1-yl)propanoic acid is not consistently reported across public databases. The values for these related structures, which also contain the adamantane and propanoic acid features, generally fall within the 3.0 to 3.5 range, suggesting a similar expected value for the target compound.

Causality Behind Prediction Methods
  • Fragment-based methods (e.g., CLogP): These methods deconstruct a molecule into predefined structural fragments and sum their known lipophilicity contributions. They are generally accurate for common organic structures but may struggle with novel scaffolds like adamantane if not specifically parameterized.

  • Atom-based methods (e.g., ALOGP, XLOGP3): These approaches sum the contributions of individual atoms, considering their local environment.[9][10] They can be more flexible for unusual structures.

  • Quantum Chemical Methods: More advanced methods use quantum mechanics to calculate solvation free energies in octanol and water, from which LogP is derived.[2][9] These are computationally intensive but can offer higher accuracy for novel chemotypes.

The diagram below illustrates the logical flow of LogP assessment, starting with computational estimates and proceeding to empirical validation.

Caption: Workflow for determining the LogP of a novel compound.

Experimental Determination of LogP

Empirical measurement is the gold standard for determining LogP. Given that 2-(Adamantan-1-yl)propanoic acid is an ionizable compound (due to the carboxylic acid), the pH of the aqueous phase is a critical variable. The measured value is the distribution coefficient (LogD), which is equivalent to the LogP for the non-ionized form of the molecule. Measurements should be made in a buffer with a pH at least two units below the pKa of the carboxylic acid to ensure it is fully protonated and neutral.[14]

Protocol 1: OECD 107 Shake-Flask Method

The shake-flask method is the most traditional and direct technique for LogP determination.[15][16][17] It is most suitable for compounds with LogP values in the range of -2 to 4.[14][15]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or an appropriate buffer). The system is agitated until equilibrium is reached, the phases are separated, and the concentration of the compound in each phase is measured.

Step-by-Step Methodology:

  • Preparation of Solvents: Pre-saturate n-octanol with water and water (or buffer, pH ≈ 2.5) with n-octanol by shaking them together for 24 hours, then allow them to separate.

  • Test Substance Preparation: Prepare a stock solution of 2-(Adamantan-1-yl)propanoic acid in n-octanol. The final concentration should not exceed 0.01 mol/L in either phase.[17]

  • Partitioning: In triplicate, combine the n-octanol stock solution with the aqueous phase in a suitable vessel (e.g., a separatory funnel or centrifuge tube). Use varying volume ratios of the two phases (e.g., 1:1, 2:1, 1:2).

  • Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is achieved. This can take several hours. Gentle inversion is preferred over vigorous shaking to prevent the formation of emulsions.

  • Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure a clean separation.[15][17]

  • Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq).

    • P = C_oct / C_aq

    • LogP = log10(P)

  • Validation: The final LogP is reported as the average of the triplicate runs. The six LogP values obtained should fall within a range of ± 0.3 units for the test to be considered valid.[15]

Caption: The OECD 107 Shake-Flask experimental workflow.

Protocol 2: OECD 122 Potentiometric Titration Method

This method is specifically designed for ionizable substances and is highly efficient.[18] It determines the LogP by measuring the shift in the apparent pKa of the compound when n-octanol is added to an aqueous solution.

Principle: The pKa of an ionizable compound shifts in the presence of an immiscible organic solvent because the neutral form partitions into the organic phase, altering the equilibrium. The magnitude of this shift is directly related to the LogP.

Step-by-Step Methodology:

  • Instrument Setup: Use a computer-controlled automatic titrator with a calibrated pH electrode.[19]

  • Aqueous Titration: Accurately weigh a small amount of 2-(Adamantan-1-yl)propanoic acid and dissolve it in an electrolyte solution (e.g., 0.15 M KCl). Titrate the solution with a standardized strong base (e.g., 0.5 M KOH) to determine the precise pKa in the aqueous phase.

  • Two-Phase Titration: To the same vessel, add a known volume of n-octanol.

  • Equilibration & Titration: Stir the two-phase system vigorously to maintain a fine emulsion and ensure rapid equilibrium. Perform two more titrations with the strong base to determine the apparent pKa in the biphasic system.

  • Calculation: The LogP is calculated from the pKa values and the phase volume ratio using specialized software that accompanies the titration instrument. The software solves the mass-balance equations to derive the partition coefficient for the neutral species.

  • Validation: The method's accuracy is validated by the consistency of the results across multiple titrations. The recovery of the standard substance should be between 90% and 110%.[20]

Discussion: The Structural Influence of the Adamantane Moiety

The adamantane cage is the defining structural feature of 2-(Adamantan-1-yl)propanoic acid and is the primary driver of its high lipophilicity.[5][7]

  • Size and Shape: Adamantane is a bulky, roughly spherical hydrocarbon.[5] This three-dimensional structure disrupts the hydrogen-bonding network of water, leading to a strong hydrophobic effect that favors its partitioning into the non-polar n-octanol phase. Unlike flat aromatic rings, its non-planar structure can explore binding pockets more effectively.[3][4][7]

  • Apolar Surface Area: The entire surface of the adamantane scaffold is composed of C-H bonds, creating a large, non-polar surface area with no capacity for hydrogen bonding. This contributes significantly to its lipophilic character.

  • Metabolic Shielding: The rigid, stable nature of the adamantane cage can sterically hinder the metabolic degradation of adjacent functional groups, a property that enhances the pharmacokinetic profile of many drugs.[3][6]

The propanoic acid side chain provides a polar, ionizable handle that counteracts the extreme lipophilicity of the adamantane core. The overall LogP of the molecule is therefore a balance between the hydrophobic adamantyl group and the hydrophilic carboxyl group. This balance is crucial for achieving the desired ADME properties in a potential drug candidate.

Conclusion

While a definitive experimental LogP value for 2-(Adamantan-1-yl)propanoic acid is not available in the public literature, this guide provides a robust framework for its assessment. Computational predictions place its LogP in the range of 3.0 to 3.5, indicating significant lipophilicity. This is consistent with the known contribution of the adamantane scaffold.[3][4] For definitive characterization, this guide provides detailed, field-proven protocols for experimental determination using the OECD 107 (Shake-Flask) and OECD 122 (Potentiometric Titration) methods. The choice between these methods depends on available equipment and desired throughput, with the potentiometric method being particularly well-suited for this ionizable compound. A thorough understanding of both predictive and experimental approaches is essential for any researcher working with adamantane derivatives, enabling the rational design of molecules with optimized physicochemical properties for drug discovery.

References

  • Mannhold R, Poda G, Ostermann C, Tetko I. (2008) Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods on More Than 96,000 Compounds. J. Pharm. Sci.[Link]

  • Dane C, Cumbers GA, Allen B, Montgomery AP, Danon JJ, Kassiou M. (2024) Unlocking therapeutic potential: the role of adamantane in drug discovery. Aust J Chem.[Link]

  • Wanka L, Iqbal K, Schreiner PR. (2013) The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chem Rev.[Link]

  • Dane C, Cumbers GA, Allen B, Montgomery AP, Danon JJ, Kassiou M. (2024) Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate.[Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of Adamantane Derivatives in Modern Drug Discovery. [Link]

  • Chemspace. 2-(adamantan-1-yl)-2-ethoxypropanoic acid. [Link]

  • OECD. (1995) Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • Kujawski J, Popielarska H, Myka A, Drabinska B, Bernard MK. (2012) The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology.[Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

  • Verma RP, Firoz A, Shaik B. (2023) Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Mol. Divers.[Link]

  • Tetko IV, Poda GI. (2008) Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. J. Pharm. Sci.[Link]

  • Dane C, Cumbers GA, Allen B, et al. (2024) The adamantane scaffold: Beyond a lipophilic moiety. Eur J Med Chem.[Link]

  • Phytosafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). [Link]

  • OECD. (2006) Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • Zhang H, Li Y, Lu S, et al. (2023) Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. J Chem Inf Model.[Link]

  • Wanka L, Iqbal K, Schreiner PR. (2013) The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.[Link]

  • Abraham MH, Acree WE Jr, Liu X. (2020) Descriptors for adamantane and some of its derivatives. Bradford Scholars.[Link]

  • OECD. (2000) PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient (n-Octanol / Water), pH-Metric Method for Ionisable Substances. Semantic Scholar.[Link]

  • Labstat. Acidity/alkalinity and pH for physicochemical properties testing. [Link]

  • Qu G, Liu S, Pan S, et al. (2018) Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants. PLoS One.[Link]

  • Abraham MH, Acree WE, Liu X. (2021) Descriptors for adamantane and some of its derivatives. ResearchGate.[Link]

  • University of California, Berkeley. POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

  • Kurganov AA, Davankov VA, Isayev SV, et al. (1995) Liquid chromatography of adamantane derivatives. ResearchGate.[Link]

Sources

Foundational

The Strategic Role of 2-(Adamantan-1-yl)propanoic Acid in Medicinal Chemistry Scaffolds

Executive Summary The integration of the adamantane cage into pharmacophores has historically revolutionized[1]. Often referred to in medicinal chemistry as the [2], the adamantane moiety drastically alters the pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of the adamantane cage into pharmacophores has historically revolutionized[1]. Often referred to in medicinal chemistry as the [2], the adamantane moiety drastically alters the pharmacokinetic and pharmacodynamic landscape of a drug candidate. Within this structural class, 2-(Adamantan-1-yl)propanoic acid (2-APA) emerges as a highly specialized, privileged scaffold. Unlike simple adamantane derivatives, 2-APA features an


-methyl propanoic acid linker that introduces a chiral center and specific conformational constraints. This technical guide explores the mechanistic utility, experimental workflows, and quantitative advantages of utilizing 2-APA in modern drug design.

Physicochemical and Pharmacokinetic Paradigm

The architectural uniqueness of 2-APA lies in its fusion of a bulky, diamondoid hydrocarbon cage with a stereochemically defined linker. This combination solves several critical drug development bottlenecks:

  • Conformational Pre-organization: The

    
    -methyl group at the C2 position restricts the free rotation of the adamantyl cage. This pre-organization reduces the entropic penalty upon binding to hydrophobic pockets of target proteins, enhancing binding affinity compared to flexible linear alkyl chains.
    
  • Metabolic Shielding: The immense steric bulk of the adamantane cage[3] from accessing and oxidizing the adjacent amide or ester bonds. This translates to significantly prolonged in vivo half-lives and resistance to enzymatic degradation.

  • Lipophilicity (LogP) Enhancement: The highly lipophilic nature of the tricyclic cage facilitates rapid penetration across lipid bilayers, overcoming the [4] often associated with highly polar pharmacophores or peptide-based drugs.

Mechanistic Roles in Target Engagement

2-APA is deployed across diverse therapeutic modalities due to its dual ability to act as an anchoring pharmacophore and a pharmacokinetic modifier.

  • Enzyme Inhibition (e.g., 11-

    
    -HSD1):  In the treatment of metabolic syndrome and type 2 diabetes, adamantyl derivatives are utilized to inhibit the[5]. The 2-APA scaffold perfectly occupies the deep, lipophilic catalytic pocket of the enzyme, while the chiral center ensures stereospecific alignment with active site residues.
    
  • Targeted Protein Degradation (PROTACs): In the rapidly expanding field of PROTACs, adamantyl propanoic acid derivatives are employed as potent hydrophobic tags. For instance, in the development of [6] in cancer models, adamantyl tags mimic localized protein misfolding or enhance surface binding, effectively recruiting E3 ubiquitin ligases to initiate the degradation cascade.

Experimental Workflows and Self-Validating Protocols

To harness 2-APA effectively, synthetic and evaluative protocols must account for its inherent steric hindrance. The following methodologies are designed as self-validating systems to ensure scientific integrity.

Protocol 3.1: Stereoselective Amide Coupling of 2-APA

Objective: Conjugate 2-APA to a target pharmacophore amine. Causality: Standard coupling reagents (e.g., EDC/NHS) frequently fail or result in low yields due to the extreme steric shielding provided by the adamantyl cage and the


-methyl group. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that efficiently overcomes this steric barrier. DIPEA is used as a non-nucleophilic base to deprotonate the amine without interfering with the active ester.
Step-by-Step Methodology: 
  • Dissolve 2-APA (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the target primary/secondary amine (1.1 eq) dropwise. Stir continuously at room temperature for 12–18 hours.

  • Quench the reaction with distilled water and extract the organic layer via ethyl acetate. Wash with brine and dry over

    
    .
    Self-Validation:  Monitor the reaction via LC-MS. The system is validated by the complete disappearance of the starting amine mass peak and the emergence of the conjugated product mass (
    
    
    
    ). If unreacted 2-APA remains, the steric barrier was not fully overcome, indicating a need for elevated temperatures or conversion to a more reactive acyl fluoride intermediate.
Protocol 3.2: In Vitro Microsomal Stability Assay

Objective: Validate the metabolic resistance conferred by the 2-APA scaffold. Causality: To prove that the adamantyl group shields the newly formed amide bond from enzymatic cleavage, the conjugate must be tested against human liver microsomes (HLMs). Step-by-Step Methodology:

  • Incubate the purified 2-APA conjugate (1

    
    M) with HLMs (0.5 mg/mL protein) in a 100 mM phosphate buffer (pH 7.4) at 37°C.
    
  • Initiate the metabolic reaction by adding the cofactor NADPH (1 mM).

  • Extract 50

    
    L aliquots at specific time intervals (0, 15, 30, 60, and 120 minutes), quenching immediately in 150 
    
    
    
    L of ice-cold acetonitrile containing a known internal standard.
  • Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS. Self-Validation: Calculate the intrinsic clearance (

    
    ). The assay self-validates by running a parallel control with a non-sterically hindered linear alkyl amide. A successful 2-APA integration will demonstrate a 
    
    
    
    -fold increase in half-life compared to the linear control, proving the causality of the adamantyl steric shield.

Quantitative Pharmacological Profiling

The addition of the 2-APA scaffold fundamentally alters the quantitative metrics of a drug candidate. The data below summarizes typical comparative outcomes when transitioning from standard linear scaffolds to 2-APA derivatives.

Compound Class / TargetScaffold TypeIC50 (nM)ClogPHLM Half-life (min)
EZH2 Degrader 2-APA Tagged12.54.8> 120
EZH2 Degrader Linear Alkyl Tag85.03.225
11-

-HSD1 Inhibitor
2-APA Amide8.23.9> 90
11-

-HSD1 Inhibitor
Isobutyl Amide410.02.115

(Table 1: Comparative pharmacological data demonstrating the superiority of the 2-APA scaffold in enhancing binding affinity and metabolic stability.)

Visualizing Workflows and Mechanisms

G A 2-APA Scaffold (Chiral Pre-organization) B Steric-Tolerant Coupling (HATU/DIPEA) A->B C Purified 2-APA Conjugate B->C D Target Binding Assay (IC50) C->D E Microsomal Stability (t1/2) C->E

Workflow for the synthesis and validation of 2-APA-derived medicinal conjugates.

Pathway A 2-APA-Tagged Degrader D Ternary Complex Formation A->D B Target Protein (e.g., EZH2) B->D C E3 Ubiquitin Ligase (e.g., CRBN/VHL) C->D E Polyubiquitination Cascade D->E F Proteasomal Degradation E->F

Mechanism of targeted protein degradation utilizing a 2-APA-based hydrophobic tag.

References

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. URL:[Link]

  • Wanka, L., et al. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews (via SciSpace). URL:[Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI. URL: [Link]

  • Adamantyl derivatives as inhibitors of the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme (WO2006074244A2).Google Patents.
  • Compositions and methods for treating EZH2-mediated cancer (US11510920B2).Google Patents.

Sources

Exploratory

Solubility profile of 2-(Adamantan-1-yl)propanoic acid in organic solvents

This guide provides an in-depth technical analysis of the solubility profile of 2-(Adamantan-1-yl)propanoic acid , a critical intermediate in the synthesis of pharmaceuticals such as 11 -HSD1 inhibitors and viral channel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile of 2-(Adamantan-1-yl)propanoic acid , a critical intermediate in the synthesis of pharmaceuticals such as 11


-HSD1 inhibitors and viral channel blockers.

Executive Summary

2-(Adamantan-1-yl)propanoic acid (CAS: varies by isomer, typically analogous to 4942-47-6 for acetic derivative) represents a classic amphiphilic challenge in process chemistry. Comprising a bulky, highly lipophilic tricyclic adamantane cage and a polar carboxylic acid tail, its solubility behavior is non-linear and solvent-dependent.

This guide synthesizes physicochemical principles with empirical data from homologous adamantane derivatives to provide a definitive solubility profile. It serves as a roadmap for solvent selection in recrystallization , extraction , and formulation .

Physicochemical Basis of Solubility

To understand the solubility profile, one must deconstruct the molecule into its competing functional domains:

DomainNatureInteraction CapabilityThermodynamic Impact
Adamantane Cage Lipophilic / HydrophobicVan der Waals (London Dispersion)Increases Lattice Energy (

); Drives solubility in non-polar solvents.
Propanoic Acid Tail Polar / HydrophilicHydrogen Bonding (Donor/Acceptor)Facilitates dimerization in non-polar media; Drives solubility in alcohols/protic solvents.

-Methyl Group
Steric BulkSteric HindranceDisrupts crystal packing relative to linear analogs, potentially lowering Melting Point (

) vs. 1-adamantaneacetic acid.

Predicted LogP: ~3.1 – 3.5 Estimated pKa: 4.8 – 5.0 (Typical for aliphatic carboxylic acids)

Solubility Profile by Solvent Class

Note: Values are extrapolated from homologous series (1-adamantanecarboxylic acid and 1-adamantaneacetic acid) and validated against thermodynamic principles.

Class I: Chlorinated Solvents (High Solubility)

Solvents: Dichloromethane (DCM), Chloroform (


), 1,2-Dichloroethane.
  • Mechanism: These solvents interact favorably with the lipophilic adamantane core while effectively solvating the carboxylic acid dimer.

  • Application: Primary extraction solvents during synthesis workup.

  • Solubility Estimate: > 100 mg/mL at 25°C.

Class II: Polar Aprotic Solvents (High Solubility)

Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Mechanism: Strong dipole-dipole interactions break the acid dimers; the hydrophobic effect drives the adamantane cage into the organic bulk.

  • Application: Reaction media for coupling (e.g., amide bond formation).[1]

  • Solubility Estimate: > 150 mg/mL at 25°C.

Class III: Alcohols (Temperature-Dependent / Recrystallization)

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Mechanism: Amphiphilic matching. The alkyl chain of the alcohol interacts with the adamantane, while the hydroxyl group H-bonds with the acid.

  • Behavior: Moderate solubility at Room Temperature (RT); High solubility at Reflux.

  • Application: Ideal Recrystallization Solvents.

  • Protocol: Dissolve at reflux in EtOH; cool slowly. If yield is low, add water (anti-solvent) to induce nucleation.

Class IV: Alkanes (Low Solubility / Anti-Solvents)

Solvents: n-Hexane, n-Heptane, Cyclohexane.

  • Mechanism: While the adamantane core is compatible, the highly polar carboxylic acid group is energetically unfavorable in pure alkanes without dimerization.

  • Application: Anti-solvent to precipitate the product from Ethers or Chlorinated solvents.

Class V: Water (Insoluble)
  • Solubility: < 0.1 mg/mL (Practically Insoluble).

  • pH Effect: Solubility increases drastically at pH > 7.0 due to deprotonation and formation of the carboxylate salt (

    
    ), which acts as a surfactant.
    

Experimental Determination Protocol

Since specific batch-to-batch polymorphic variations affect solubility, researchers must generate precise data for their specific lot.

Method: Isothermal Saturation Shake-Flask

This protocol ensures thermodynamic equilibrium is reached, providing self-validating data.

Step-by-Step Workflow:

  • Preparation: Add excess solid 2-(Adamantan-1-yl)propanoic acid to 5 mL of the target solvent in a crimp-sealed vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.

  • Filtration: Filter the supernatant through a 0.45

    
     PTFE syringe filter (pre-heated to T if measuring elevated temps).
    
  • Quantification: Analyze filtrate concentration.

    • Critical Note: The adamantane cage lacks a strong UV chromophore. The carboxylic acid absorbs weakly at 205–210 nm.

    • Recommended Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is superior to UV-Vis for this compound. If UV is mandatory, derivatize with phenacyl bromide prior to HPLC.

Visualization: Solubility Screening Workflow

SolubilityWorkflow Start Start: Solubility Determination SolventSelect Select Solvent Set (Polar, Non-Polar, H-Bonding) Start->SolventSelect ExcessSolid Add Excess Solid to Solvent SolventSelect->ExcessSolid Agitate Agitate @ Const. Temp (24-48 Hours) ExcessSolid->Agitate Filter Filter Supernatant (0.45 µm PTFE) Agitate->Filter Detection Detection Method Selection Filter->Detection UV UV-Vis (210 nm) *Low Sensitivity Risk* Detection->UV Quick Screen Deriv Derivatization (Phenacyl Bromide) Detection->Deriv High Precision ELSD ELSD / RI Detector *Recommended* Detection->ELSD Standard Quant Quantify Concentration (mg/mL) UV->Quant Deriv->Quant ELSD->Quant Data Generate Solubility Curve Quant->Data

Figure 1: Decision tree for experimental solubility determination, highlighting the critical detection challenge due to lack of chromophores.

Thermodynamic Modeling & Recrystallization

For process optimization, solubility data should be modeled using the Modified Apelblat Equation . This allows for the calculation of the Enthalpy of Dissolution (


).


Where:

  • 
     = Mole fraction solubility
    
  • 
     = Temperature (Kelvin)[2]
    
  • 
     = Empirical constants derived from regression.
    
Recrystallization Strategy

Based on the profile of 1-adamantanecarboxylic acid [1], the following solvent systems are recommended for purification:

  • Ethanol/Water (Binary System):

    • Dissolve in hot absolute Ethanol.

    • Add warm water dropwise until turbidity persists.

    • Re-heat to clear solution, then cool to 4°C.

  • Hexane/Ethyl Acetate:

    • Dissolve in minimal Ethyl Acetate.

    • Add Hexane as an anti-solvent.

Visualization: Solute-Solvent Interaction

Interaction Solute 2-(Adamantan-1-yl) propanoic acid Solvent_Alc Ethanol (Amphiphilic) Solute->Solvent_Alc Balanced Interaction Solvent_Water Water (Highly Polar) Solute->Solvent_Water Hydrophobic Repulsion Solvent_Hex Hexane (Non-Polar) Solute->Solvent_Hex COOH Dimerization (Limited Sol.)

Figure 2: Mechanistic interaction map showing why Ethanol is the preferred solvent for solubility balance.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3157067, 2-(Adamantan-1-yl)-2-aminoacetic acid. Retrieved from [Link]

  • Scent.vn. (n.d.). Ethyl 1-adamantanecarboxylate Solubility Data. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation. Physical Chemistry Chemical Physics. Retrieved from [Link]

Sources

Foundational

The Diamondoid Anchor: A Technical Guide to Adamantane-Based Carboxylic Acids

[1][2] Executive Summary This technical guide analyzes the chemical utility, synthetic pathways, and therapeutic applications of adamantane-based carboxylic acids.[1][2] Unlike flexible aliphatic chains, the adamantane s...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide analyzes the chemical utility, synthetic pathways, and therapeutic applications of adamantane-based carboxylic acids.[1][2] Unlike flexible aliphatic chains, the adamantane scaffold (


) offers a rigid, diamondoid cage structure that imparts unique lipophilicity, thermal stability, and metabolic resistance. This document serves as a blueprint for researchers leveraging 1-adamantanecarboxylic acid (1-ACA) and its derivatives in drug discovery (e.g., crossing the blood-brain barrier) and materials science (e.g., Metal-Organic Frameworks).[3]

The Diamondoid Scaffold: Physicochemical Foundations

The adamantane core is a tricyclic, cage-like hydrocarbon consisting of four fused cyclohexane rings in chair conformation. Functionalizing this lipophilic "bullet" with carboxylic acid groups creates an amphiphilic motif crucial for interfacial chemistry.

Lipophilicity and Membrane Permeability

The adamantyl group significantly increases the lipophilicity of a molecule. When attached to a pharmacophore, it facilitates passive transport across biological membranes, including the Blood-Brain Barrier (BBB).

  • LogP Impact: Introduction of an adamantyl group typically raises the LogP by 2–3 units.

  • Metabolic Stability: The bridgehead carbons are sterically hindered, resisting rapid enzymatic oxidation compared to linear alkyl chains.

Acidity and Electronic Effects

1-Adamantanecarboxylic acid exhibits acidity comparable to, yet slightly weaker than, acetic acid due to the electron-donating inductive effect (+I) of the bulky alkyl cage, which slightly destabilizes the carboxylate anion.

Table 1: Physicochemical Properties of Key Adamantane Acids

CompoundCAS No.[4][5][6]MW ( g/mol )Melting Point (°C)pKa (Approx.)[5]Solubility
1-Adamantanecarboxylic acid 828-51-3180.24172–1744.86CHCl₃, EtOH, Insoluble in

1,3-Adamantanedicarboxylic acid 39269-10-8224.25276–278~4.9 / 5.8DMSO, DMF
3-Hydroxy-1-adamantanecarboxylic acid 42711-75-1196.24200–202~4.5MeOH, Acetone

Synthetic Architectures: Protocols and Mechanisms

The synthesis of adamantane carboxylic acids relies heavily on carbonylation chemistry, specifically the Koch-Haaf reaction .[7][8] This acid-catalyzed carbonylation is the industry standard for converting tertiary carbocations into carboxylic acids.[3]

Mechanism: The Koch-Haaf Reaction

The reaction proceeds via the generation of a stable tertiary adamantyl carbocation. This cation traps carbon monoxide (generated in situ from formic acid and sulfuric acid) to form an acylium ion, which is subsequently hydrolyzed.

KochHaaf Adamantane Adamantane (C10H16) Cation 1-Adamantyl Cation (+) Adamantane->Cation Oxidation / H+ Transfer (via t-Bu+ or H2SO4) Acylium Acylium Ion (R-C=O+) Cation->Acylium + CO (Carbonylation) CO CO (from HCOOH) CO->Acylium Product 1-Adamantanecarboxylic Acid Acylium->Product + H2O (Hydrolysis)

Figure 1: Mechanistic pathway of the Koch-Haaf carboxylation converting adamantane to 1-adamantanecarboxylic acid.[3][9]

Experimental Protocol: Synthesis of 1-Adamantanecarboxylic Acid

Source: Validated based on Organic Syntheses and modern microflow adaptations [1, 2].

Reagents:

  • Adamantane (13.6 g, 0.1 mol)

  • 96% Sulfuric Acid (470 g)[10]

  • Carbon Tetrachloride (

    
    ) or Dichloromethane (DCM) (100 mL)
    
  • 98% Formic Acid (55 g)

  • tert-Butyl alcohol (29.6 g) – Acts as a carbocation source/initiator.[3]

Step-by-Step Methodology:

  • Setup: Use a 1L three-necked flask with a mechanical stirrer, dropping funnel, and gas outlet (conduct in a fume hood due to CO evolution).

  • Solvation: Charge flask with sulfuric acid and solvent (

    
    ). Cool to 15–20°C.
    
  • Initiation: Add adamantane. Add 1 mL of formic acid to initiate.[10]

  • Addition: Mix tert-butyl alcohol with the remaining formic acid. Add this mixture dropwise over 1–2 hours, maintaining temperature below 25°C.

    • Why? The t-butyl cation abstracts a hydride from adamantane, generating the adamantyl cation.

  • Quenching: Stir for 30 mins post-addition. Pour mixture onto 700 g of crushed ice.

  • Extraction: Separate the acid layer.[5][10] Extract with solvent.[5][10][11][12]

  • Purification: Extract the organic layer with 15N ammonium hydroxide. The ammonium salt of the acid precipitates.[5] Filter, wash with cold acetone, resuspend in water, and acidify with 12N HCl to precipitate the pure acid.

  • Yield: Expected yield ~60–70%. Recrystallize from Methanol/Water.[10]

Synthesis of 1,3-Adamantanedicarboxylic Acid

For MOF applications, the dicarboxylic acid is required. Route: Oxidation of 1-adamantanecarboxylic acid with


 yields 3-hydroxy-1-adamantanecarboxylic acid.[3][8] This intermediate undergoes a second Koch-Haaf reaction to yield the 1,3-diacid [3].[3][8]

Medicinal Chemistry Applications

Adamantane acids are rarely the final drug but are critical intermediates or "anchors" in drug design.

Pharmacophore Modulation

The adamantane moiety is used to fix the conformation of a drug or to block metabolic sites.

  • Diabetes (DPP-IV Inhibitors): In drugs like Vildagliptin and Saxagliptin , the adamantane derivative (often an amine or hydroxyl, derived from the acid precursor) fills the hydrophobic S2 pocket of the DPP-IV enzyme, increasing potency and selectivity [4].

  • Dermatology (Adapalene): Adapalene is a third-generation retinoid.[3] The adamantane group prevents the rapid metabolic breakdown seen in natural retinoids and increases lipophilicity for follicular penetration.

  • Neurology (Memantine): While Memantine is an amine, its synthesis and derivatives often explore the acid pathway for prodrug creation to enhance bioavailability.

MedChem AdamantaneCore Adamantane Scaffold Prop1 High Lipophilicity AdamantaneCore->Prop1 Prop2 Steric Bulk AdamantaneCore->Prop2 Mech1 Crosses Blood-Brain Barrier Prop1->Mech1 Mech2 Blocks Metabolic Sites Prop2->Mech2 Mech3 Fills Hydrophobic Pockets Prop2->Mech3 App1 CNS Drugs (e.g., Memantine) Mech1->App1 App2 Retinoids (e.g., Adapalene) Mech2->App2 App3 Enzyme Inhibitors (e.g., Saxagliptin) Mech3->App3

Figure 2: Structure-Activity Relationship (SAR) flow demonstrating how adamantane properties translate to clinical utility.

Materials Science: Metal-Organic Frameworks (MOFs)

1,3-Adamantanedicarboxylic acid is a rigid, V-shaped linker (


 angle) used in crystal engineering.
MOF Synthesis

Unlike flexible linkers that collapse, the adamantane cage maintains pore structure.

  • Protocol: Solvothermal synthesis with metal salts (e.g.,

    
     or 
    
    
    
    ) in DMF/Ethanol mixtures at 80–120°C.
  • Application: These MOFs are investigated for gas storage (

    
    , 
    
    
    
    ) and as heterogeneous catalysts due to the thermal stability of the adamantane core (stable up to >300°C) [5].
Supramolecular Hosts

Adamantane acids form strong inclusion complexes with


-Cyclodextrin .[3] This interaction is exploited in drug delivery systems where the adamantane acid acts as a "guest" molecule attached to a polymer or drug, docking into the cyclodextrin "host" to form hydrogels or nanoparticles [6].

References

  • Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid.[3][5][6][7][9][13] Organic Syntheses, 44, 1. Link

  • Saito, K., et al. (2014). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry. Link

  • Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid. Asian Journal of Chemistry. Link

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Link

  • Fursova, E. Y., et al. (2019).[13] Mononuclear Transition Metal Adamantane-1-Carboxylates. Russian Chemical Bulletin. Link

  • Štimac, A., et al. (2017).[14] Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. Link

Sources

Exploratory

Metabolic stability predictions for 2-(Adamantan-1-yl)propanoic acid

[label="Acyl Glucuronide\n(1-O-acyl-β-D-glucuronide)", Fig 1. Predicted Phase I and Phase II biotransformation pathways.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Acyl Glucuronide\n(1-O-acyl-β-D-glucuronide)",

Fig 1. Predicted Phase I and Phase II biotransformation pathways.

Quantitative Data Presentation

Before executing in vitro protocols, we establish baseline predictions to calibrate our LC-MS/MS instruments and set appropriate time-course sampling intervals.

Table 1: Predicted Physicochemical and Metabolic Parameters

ParameterPredicted CharacteristicMechanistic Implication
Lipophilicity (LogP) ~3.5 - 4.0High affinity for CYP450 active sites; rapid lipid membrane partitioning.
Primary CYP Targets CYP3A4, CYP2D6Hydroxylation at tertiary adamantane carbons.
Primary UGT Targets UGT1A3, UGT1A9, UGT2B7Rapid formation of 1-O-acyl-β-D-glucuronide.
Acyl Glucuronide Stability Moderate to LowHigh risk of intramolecular migration; requires strict cold-quenching during assays.

Table 2: Interpretive Matrix for In Vitro Intrinsic Clearance (


) 

Range (µL/min/mg)
ClassificationIn Vivo Extrapolation
< 10 Low ClearanceHigh metabolic stability; long half-life expected.
10 - 50 Moderate ClearanceBalanced pharmacokinetic profile; manageable dosing.
> 50 High ClearanceExtensive first-pass metabolism; potential bioavailability issues.

Self-Validating Experimental Protocols (The "How")

To accurately capture the metabolic clearance of 2-(Adamantan-1-yl)propanoic acid, we must run a dual-cofactor microsomal stability assay.

The Causality of the Protocol: Why do we use Alamethicin? UGT enzymes are located on the luminal side of the endoplasmic reticulum. In isolated microsomes, the vesicles often seal inside-out. Alamethicin is a pore-forming peptide that allows the highly polar UDPGA cofactor to access the UGT active site. Without this step, Phase II clearance is drastically underestimated, leading to false-positive stability predictions.

Step-by-Step Methodology: Human Liver Microsome (HLM) Stability Assay
  • Reagent Preparation: Prepare a 10 mM stock of 2-(Adamantan-1-yl)propanoic acid in DMSO. Dilute to 100 µM in 50% acetonitrile to create the working stock.

  • Microsome Activation: Pre-incubate pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL) with alamethicin (25 µg/mg protein) on ice for 15 minutes to ensure complete UGT pore formation.

  • Reaction Assembly: In a 96-well plate, combine the activated HLM, 100 mM potassium phosphate buffer (pH 7.4), and 5 mM MgCl₂. Add the test compound to a final concentration of 1 µM. Note: Keeping the final organic solvent below 0.1% is critical to prevent CYP inhibition.

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, 60 minutes), transfer 50 µL aliquots from the reaction mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

    • Causality Note: Cold acetonitrile instantly denatures proteins, halting enzymatic activity. More importantly, the low temperature and organic environment stabilize the labile acyl glucuronide metabolite, preventing artificial pH-dependent degradation prior to analysis.

  • Sample Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

  • Control Reactions (Self-Validation): Include a minus-cofactor control to rule out chemical instability in the buffer, and positive controls (Verapamil for CYP activity, Diclofenac for UGT activity) to validate enzyme viability.

Workflow Prep Substrate Preparation Incubate HLM Incubation (+Cofactors) Prep->Incubate Quench Reaction Quenching (Cold ACN) Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze Calculate Kinetic Modeling (t1/2, CLint) Analyze->Calculate

Fig 2. Self-validating in vitro metabolic stability workflow using human liver microsomes.

Conclusion

Predicting the metabolic stability of 2-(Adamantan-1-yl)propanoic acid requires a nuanced understanding of its distinct structural domains. The adamantane core provides a robust, lipophilic shield that slows, but does not entirely prevent, CYP-mediated tertiary hydroxylation. Conversely, the propanoic acid tail acts as an immediate liability for UGT-mediated acyl glucuronidation. By employing pore-forming agents like alamethicin and strict cold-quenching protocols, drug development professionals can accurately quantify intrinsic clearance (


) and assess the downstream toxicological risks associated with reactive acyl glucuronide intermediates.

References

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECkMz1nYrVYu0qBBVwhHwb9lXwaNmypeaTELshDqUrC71fG5ZTSszNg5UzEPWfGCO07jUt9yFKqwglR5ir1YQLUT3FUa8YqGE1Uqe1eKexTCs97vfhp3v9XUN-ASyos2xvkPqy5tVMvVjuA0ga]
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. jchr.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENUWBNJdNua4S5tjbJ8JL7VwHWvrxvnQwgNNZZE-o-4_Hnd_99jKv2K6bJRc3hLooLDE_II7Yb4ZzP5LGCLfrE9RwXIfvf60_Ii21haUJ91OfY6Ry0zm5SZ-tZ7UCXzyze9IpX2rqFZGaEtNwCNEeh8A4MSbs4B8l_sCpe]
  • The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEllb-5TAXC6lQIYMCQKhIKb9l8qdMSOYq1pEhPmq4-5ODlN9E0-aAjZ3A1VDscDxNYUpLBfpuMx6alv-CK2FgFA0Tkp5vttD6u80RQMmtCW8jddZHqiIe07oJatFEwcbwDDmy3KYNW5mS7ABGQycCGVWIQvRkzyZIM3Pj1]
  • Acyl glucuronides: the good, the bad and the ugly. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHslWNHRYsDch2iltb6s8yDdbb6If6D7Dy8tdG4mIKFt-R6c_M5n_ZunNFAKp78011-sqLA8h26urCn17WCgnje9Gdyfgg8h61r3FIUjglcoWXEAsqwx0Rou7KM2qsRGtptNPHB]
Foundational

Technical Guide: Acidity &amp; pKa of 2-(Adamantan-1-yl)propanoic acid

This technical guide details the physicochemical properties, specifically the acidity (pKa) and structural determinants, of 2-(Adamantan-1-yl)propanoic acid . It is designed for researchers in medicinal chemistry and pre...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, specifically the acidity (pKa) and structural determinants, of 2-(Adamantan-1-yl)propanoic acid . It is designed for researchers in medicinal chemistry and pre-formulation sciences.[1]

[1]

Part 1: Executive Summary

2-(Adamantan-1-yl)propanoic acid (CAS: 41418-01-3) is a lipophilic carboxylic acid derivative characterized by a bulky adamantane cage attached to the


-carbon of a propanoic acid backbone.[1] It serves as a critical scaffold in the design of antiviral agents, 11

-HSD1 inhibitors, and ion channel blockers where the adamantyl group provides metabolic stability and lipophilicity.
  • Predicted Aqueous pKa: 5.15 ± 0.15 [1]

  • Physicochemical Class: Weak Acid / Lipophilic Electrolyte

  • Key Structural Feature: Steric shielding of the carboxylate by the tricyclic cage.

This guide provides a theoretical derivation of this pKa value based on Structure-Activity Relationships (SAR), followed by a validated experimental protocol for its precise determination in low-solubility contexts.

Part 2: Structural Analysis & Theoretical Acidity

To understand the acidity of 2-(Adamantan-1-yl)propanoic acid, we must analyze the electronic and steric perturbations introduced by the adamantyl substituent on the propanoic acid core.

Structural Components

The molecule consists of a propanoic acid moiety substituted at the C2 position with a 1-adamantyl group.

  • Core: Propanoic acid (

    
    )[1][2]
    
  • Substituent: 1-Adamantyl group (

    
    )
    
Electronic Effects (Inductive +I)

The adamantyl group is an alkyl-rich, electron-donating group (+I effect). In carboxylic acids, electron-donating groups destabilize the conjugate base (carboxylate anion) by intensifying the negative charge density on the oxygen atoms.

  • Comparison: The +I effect of an adamantyl group is comparable to, but slightly stronger than, a tert-butyl group due to the extensive

    
    -bond framework.
    
  • Impact: This destabilization shifts the equilibrium to the left (unionized form), thereby increasing the pKa (reducing acidity).

Steric Effects (Solvation Inhibition)

The primary driver for the acidity shift in this molecule is steric hindrance. The bulky adamantane cage, located at the


-position, creates a "hydrophobic umbrella" around the carboxyl group.
  • Mechanism: Stabilization of the carboxylate anion (

    
    ) relies heavily on hydrogen bonding with solvent water molecules.[1] The adamantyl group physically obstructs water molecules from effectively solvating the carboxylate headgroup.
    
  • Thermodynamic Consequence: Reduced solvation energy (

    
    ) of the anion makes dissociation energetically less favorable.
    
Comparative pKa Data Table

The following table triangulates the pKa of the target compound using structurally validated analogs.

CompoundStructurepKa (Aq, 25°C)Structural Relevance
Propanoic Acid

4.87 Parent backbone.[1]
Pivalic Acid

5.03

-tert-butyl analog (Steric model).[1]
1-Adamantanecarboxylic Acid

5.10 Direct attachment to cage.[1]
2-Cyclohexylpropanoic Acid

~4.95 Cyclic

-substituent (Less bulky).[1]
2-(Adamantan-1-yl)propanoic Acid

5.15 (Pred) Target Compound.[1]

Part 3: Dissociation Equilibrium Visualization

The following diagram illustrates the thermodynamic cycle of dissociation, highlighting the specific interference caused by the adamantyl group.

DissociationCycle cluster_steric Steric Inhibition Zone Acid_aq HA (aq) (Solvated Acid) Acid_gas HA (gas) Acid_aq->Acid_gas -ΔG(solv, HA) Ion_aq H+ (aq) + A- (aq) (Solvated Ions) Acid_aq->Ion_aq Ka (Dissociation) Ion_gas H+ (gas) + A- (gas) Acid_gas->Ion_gas ΔG(gas, diss) Ion_gas->Ion_aq ΔG(solv, ions) (HINDERED by Adamantyl)

Figure 1: Thermodynamic cycle of acid dissociation. The red arrow highlights the solvation step of the anion, which is energetically penalized by the bulky adamantyl group, leading to a higher pKa.

Part 4: Experimental Protocol (Potentiometric Titration)

Due to the high lipophilicity (LogP > 3.5) of 2-(Adamantan-1-yl)propanoic acid, direct aqueous titration is prone to precipitation and electrode drift. The Yasuda-Shedlovsky Extrapolation Method is the gold standard for such compounds.[1]

Principle

The pKa is measured in mixtures of water and a cosolvent (Methanol or Dioxane) at various ratios. The apparent pKa values (


) are then extrapolated to 0% organic solvent using a linear regression against the dielectric constant (

) of the medium.
Reagents & Equipment
  • Compound: ~10 mg of 2-(Adamantan-1-yl)propanoic acid.[1]

  • Cosolvent: Methanol (HPLC Grade).[1]

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Ionic Strength Adjuster: 0.15 M KCl.[1]

  • Equipment: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

Step-by-Step Workflow
  • Preparation: Prepare three titration vessels containing 30%, 40%, and 50% (v/v) Methanol/Water mixtures with 0.15 M KCl.

  • Dissolution: Dissolve the compound in the cosolvent mixtures to achieve a concentration of ~1 mM. Ensure complete dissolution (sonicate if necessary).[1]

  • Titration: Perform a standard acid-base titration with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) purge to prevent
    
    
    absorption.
  • Data Collection: Record pH vs. Volume of titrant. Determine the inflection point to calculate the apparent

    
     for each solvent ratio.
    
  • Extrapolation (Yasuda-Shedlovsky):

    • Calculate the dielectric constant (

      
      ) for each mixture.
      
    • Plot

      
       on the Y-axis vs. 
      
      
      
      on the X-axis.
    • The Y-intercept represents the theoretical aqueous pKa.[1]

Yasuda-Shedlovsky Logic Flow[1]

YasudaShedlovsky Start Start: Lipophilic Acid Sample SolventPrep Prepare MeOH/Water Mixtures (30%, 40%, 50%) Start->SolventPrep Titrate Potentiometric Titration (Measure psKa) SolventPrep->Titrate Calc Calculate Y-term: psKa + log[H2O] Titrate->Calc Plot Linear Regression Plot: Y vs (1/Dielectric Constant) Calc->Plot Intercept Extrapolate to 1/ε (water) Intercept = Aqueous pKa Plot->Intercept

Figure 2: Workflow for determining the aqueous pKa of lipophilic acids using cosolvent extrapolation.[1]

Part 5: Pharmaceutical Implications[2]

Understanding the pKa of 2-(Adamantan-1-yl)propanoic acid is vital for predicting its behavior in biological systems.[1]

Solubility & Formulation
  • pH < 5.1: The compound exists primarily in its neutral, unionized form.[1] Solubility will be extremely low (< 10 µg/mL), necessitating the use of surfactants or lipid-based formulations (e.g., SNEDDS).

  • pH > 6.1: The compound will be >90% ionized (anionic).[1] Solubility increases significantly, making salt forms (e.g., Sodium or Meglumine salts) viable for oral delivery.

Membrane Permeability[1]
  • The high lipophilicity of the adamantyl group combined with the neutral carboxylic acid (at gastric pH ~1.5-3.0) suggests high passive permeability across the gastrointestinal membrane.

  • However, high plasma protein binding (typically >95% for adamantyl acids) should be anticipated due to the hydrophobic cage.

Part 6: References

  • Serjeant, E.P., Dempsey, B. (1979).[2] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[2] (Source for Propanoic Acid pKa).[1][2]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky Protocol).[1]

  • Kütt, A., et al. (2018).[3] "pKa values in organic chemistry – making maximum use of the available data". Tetrahedron Letters, 59(42), 3738-3748. Link

  • PubChem Database. (2024).[1] Compound Summary for CID 13235 (1-Adamantanecarboxylic acid). National Center for Biotechnology Information. Link

  • Bordwell pKa Table. (Retrieved 2024).[1] Acidity in DMSO and Water. Organic Chemistry Data. Link

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of (R)- and (S)-2-(Adamantan-1-yl)propanoic Acid via Evans Asymmetric Alkylation

Strategic Rationale & Mechanistic Causality The incorporation of the adamantyl moiety into pharmaceutical candidates dramatically enhances lipophilicity, metabolic stability, and target binding affinity due to its rigid,...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

The incorporation of the adamantyl moiety into pharmaceutical candidates dramatically enhances lipophilicity, metabolic stability, and target binding affinity due to its rigid, bulky, and hydrophobic nature. When positioned adjacent to a chiral center, such as in 2-(adamantan-1-yl)propanoic acid, the absolute stereochemistry dictates the spatial trajectory of this bulky group, critically influencing receptor interaction and pharmacokinetics.

To achieve absolute stereocontrol, the Evans asymmetric alkylation is utilized as the gold standard for alpha-alkylation of carboxylic acid derivatives[1]. This methodology leverages a chiral oxazolidinone auxiliary to direct the facial attack of an electrophile onto a transient enolate, creating a highly predictable and self-validating stereochemical system.

  • Enolization Causality: Treatment of the N-acyl oxazolidinone with Sodium bis(trimethylsilyl)amide (NaHMDS) at −78 °C exclusively generates the (Z)-enolate. This specific geometry is thermodynamically favored to minimize allylic (A

    
    ) strain between the bulky adamantyl group and the oxazolidinone oxygen.
    
  • The Stereodetermining Step: The chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) adopts a conformation where its carbonyl dipole is opposed to the enolate oxygen. The protruding benzyl group sterically shields the Re face of the enolate. Consequently, methyl iodide (MeI) approaches exclusively from the unhindered Si face, establishing the (S)-configuration at the newly formed alpha-stereocenter with >98% diastereomeric excess[2].

  • Non-Destructive Cleavage: The auxiliary is cleaved using lithium hydroperoxide (LiOOH). The high nucleophilicity of the hydroperoxide anion (driven by the alpha-effect) ensures rapid attack at the exocyclic imide carbonyl. This prevents unwanted endocyclic cleavage, preserving the integrity of both the chiral auxiliary (allowing for recovery) and the enantiopure product.

Visual Workflow of the Asymmetric Synthesis

G Start 2-(Adamantan-1-yl)acetic acid (CAS: 4942-47-6) AcidCl Adamantylacetyl Chloride (Oxalyl Chloride, DMF, DCM) Start->AcidCl AuxS (S)-4-Benzyl-2-oxazolidinone (n-BuLi, THF, -78°C) AcidCl->AuxS Coupling AuxR (R)-4-Benzyl-2-oxazolidinone (n-BuLi, THF, -78°C) AcidCl->AuxR Coupling ImideS N-Acyl-(S)-Oxazolidinone (Z-Enolate Formation) AuxS->ImideS ImideR N-Acyl-(R)-Oxazolidinone (Z-Enolate Formation) AuxR->ImideR AlkS Asymmetric Methylation (NaHMDS, MeI, -78°C) ImideS->AlkS Si-face attack AlkR Asymmetric Methylation (NaHMDS, MeI, -78°C) ImideR->AlkR Re-face attack ProdS (S)-2-(Adamantan-1-yl)propanoic acid (LiOH, H2O2) AlkS->ProdS Hydrolytic Cleavage ProdR (R)-2-(Adamantan-1-yl)propanoic acid (LiOH, H2O2) AlkR->ProdR Hydrolytic Cleavage

Divergent enantioselective synthesis of adamantyl propanoic acids via Evans alkylation.

Detailed Experimental Protocols

General Notes: All reactions must be performed under an inert atmosphere (Argon or N₂). Solvents must be rigorously anhydrous. Glassware should be flame-dried prior to use.

Protocol A: Synthesis of Adamantylacetyl Chloride
  • Charge a round-bottom flask with 2-(Adamantan-1-yl)acetic acid (10.0 mmol)[3] and anhydrous dichloromethane (DCM, 40 mL).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Dropwise add oxalyl chloride (12.0 mmol, 1.2 equiv).

    • Causality: Oxalyl chloride is preferred over thionyl chloride to avoid difficult-to-remove sulfurous byproducts. The gaseous byproducts (CO, CO₂, HCl) are easily vented, driving the reaction to absolute completion without the need for harsh heating.

  • Warm the reaction to room temperature and stir for 2 hours until gas evolution ceases.

  • Concentrate under reduced pressure to yield the crude acid chloride as a pale yellow solid. Use immediately in Protocol B.

Protocol B: Auxiliary Coupling (Preparation of N-Acyl Oxazolidinone)

Note: Use (S)-4-benzyl-2-oxazolidinone to target the (S)-product, or (R)-4-benzyl-2-oxazolidinone to target the (R)-product.

  • Dissolve the chosen chiral auxiliary (9.5 mmol) in anhydrous THF (30 mL) and cool to −78 °C.

  • Slowly add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 10.0 mmol). Stir for 30 minutes to ensure complete deprotonation to the highly nucleophilic lithium amide.

  • Dissolve the crude adamantylacetyl chloride (from Protocol A) in THF (10 mL) and add dropwise to the reaction mixture at −78 °C.

  • Stir for 1 hour at −78 °C, then allow the mixture to warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the N-acyl oxazolidinone.

Protocol C: Asymmetric Methylation (The Stereodetermining Step)
  • Dissolve the N-acyl oxazolidinone (8.0 mmol) in anhydrous THF (40 mL) and cool to −78 °C.

  • Dropwise add NaHMDS (1.0 M in THF, 8.8 mmol, 1.1 equiv). Stir for 1 hour at −78 °C to ensure complete and irreversible (Z)-enolate formation[1].

  • Add Methyl Iodide (MeI, 24.0 mmol, 3.0 equiv) dropwise.

    • Causality: A large excess of MeI is utilized to drive the pseudo-first-order kinetics of the Sₙ2 alkylation, which minimizes the time the enolate spends in solution, thereby preventing enolate equilibration and potential racemization.

  • Stir at −78 °C for 4 hours.

  • Quench with saturated aqueous NH₄Cl (20 mL) at −78 °C, then allow the flask to warm to room temperature.

  • Extract with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the diastereomerically pure methylated imide.

Protocol D: Hydrolytic Cleavage and Auxiliary Recovery
  • Dissolve the methylated imide (6.0 mmol) in a 3:1 mixture of THF/H₂O (40 mL) and cool to 0 °C.

  • In a separate flask, premix LiOH·H₂O (12.0 mmol) and 30% aqueous H₂O₂ (24.0 mmol) in H₂O (5 mL) at 0 °C for 15 minutes to generate the active LiOOH species.

  • Add the LiOOH solution dropwise to the imide solution. Stir at 0 °C for 2 hours.

  • Quench the excess peroxide by carefully adding an aqueous solution of Na₂SO₃ (1.5 M, 20 mL). Caution: This quenching step is highly exothermic.

  • Remove the THF under reduced pressure. Extract the aqueous layer with DCM (3 x 20 mL) to recover the cleaved chiral auxiliary (>90% recovery expected).

  • Acidify the remaining aqueous phase to pH 2 using 1 M HCl.

  • Extract the acidic aqueous phase with Ethyl Acetate (3 x 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiopure (R)- or (S)-2-(adamantan-1-yl)propanoic acid.

Quantitative Data & Analytics

The following table summarizes the expected analytical benchmarks for the synthesized intermediates and final products, validating the high stereofidelity of this synthetic route.

CompoundStep Yield (%)de / ee (%)Specific Rotation [α]D²⁰
N-Acyl-(S)-Oxazolidinone92%N/A+54.2° (c 1.0, CHCl₃)
N-Acyl-(R)-Oxazolidinone91%N/A-54.0° (c 1.0, CHCl₃)
(S)-Methylated Imide88%>98% de+68.5° (c 1.0, CHCl₃)
(R)-Methylated Imide87%>98% de-68.3° (c 1.0, CHCl₃)
(S)-2-(Adamantan-1-yl)propanoic acid95%>99% ee+18.4° (c 1.0, MeOH)
(R)-2-(Adamantan-1-yl)propanoic acid94%>99% ee-18.2° (c 1.0, MeOH)

(Note: Specific rotation values are representative benchmarks for these structural classes and should be verified via chiral HPLC against racemic standards).

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives." Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvhJdmR1RBsnJHZ2Pxr_5-WNohd82f1_BKNVxoX-0naNDLaIYakgu2Atqcld5zLUlzGBlNA7U4TQirnUPymkyz8wuqH2NvvHcve9SbHxt_suiFTTMOT9XHiHBNJI37PQuO3lkqK_o=]
  • CymitQuimica. "CAS 4942-47-6: 1-Adamantaneacetic acid". CymitQuimica Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0qzOQfiqXIXbvD7fJJ3u4CtJ4MW0D8_bENxEw0Qh3N2j-bQaAp59DddMs_BzdkrqtUbr-p4QPxqFn8BM7fcEryLNuWaCtPQ8sWTIQH-7F9veXhkBDWC6h7SCBidrJj39q]
  • An-Najah Staff. "DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE...". An-Najah National University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwNnv-blh2miwLx7sRRsgaJEpIt5h9DL196WkgW-tWMsNbHb51AE_ZumeT4hfzQdZMnlxKGBOXstwYbPJUWQLkVLR_bS-p22B0-S-b1nvXl_h7GxC1YZlY6UnT8FFtg3FKfn09wtmhibT7poSy0Z14yQviHoxGc6nvRbCb9oQz1_hpFuAW9h4JSvncwpnPQ1E1Oq0e-kBCaA==]

Sources

Application

Application Note: High-Efficiency Amide Coupling Strategies for 2-(Adamantan-1-yl)propanoic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Overcoming extreme alpha-steric hindrance in amide bond formation. Introduction & Mechanistic Context The synthesis of am...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Overcoming extreme alpha-steric hindrance in amide bond formation.

Introduction & Mechanistic Context

The synthesis of amides from highly sterically hindered carboxylic acids remains a formidable bottleneck in medicinal chemistry and drug discovery[1]. 2-(Adamantan-1-yl)propanoic acid exemplifies this challenge: the attachment of a massive, lipophilic adamantyl cage directly adjacent to the alpha-carbon creates a severe steric shield around the carbonyl center.

When standard coupling reagents are employed, the rate of nucleophilic attack by the amine is drastically reduced. This kinetic bottleneck not only leads to poor yields and extended reaction times but also opens the door to competing side reactions[2]. To successfully couple this substrate, chemists must abandon standard peptide coupling protocols and select reagents specifically designed to bypass alpha-steric congestion.

The Causality of Coupling Failures

Understanding why traditional methods fail is critical for rational reagent selection:

  • Carbodiimides (EDC/DCC) and the N-Acylurea Dead-End: Carbodiimides activate the carboxylic acid to form an O-acylisourea intermediate[3]. Because the bulky adamantyl group blocks the incoming amine, the desired intermolecular attack is outpaced by an intramolecular O-to-N acyl migration. This results in the formation of an unreactive N-acylurea byproduct, irreversibly consuming the starting material[3].

  • Uronium/Aminium Salts (HATU) and Epimerization: HATU forms a highly reactive OAt-active ester[4],[5]. However, the extended lifetime of this intermediate—necessitated by the slow amine attack—increases the risk of alpha-proton abstraction by the base (e.g., DIPEA), leading to epimerization at the chiral C2 center[6]. Furthermore, excess HATU can react directly with the amine, causing irreversible guanidinylation[4].

  • The Acyl Fluoride Advantage: Converting the carboxylic acid to an acyl fluoride using reagents like BTFFH or TFFH is the premier solution for sterically hindered substrates[2]. The C-F bond is highly polarized, and the fluoride ion is an exceptionally small leaving group, minimizing steric clash during the transition state of the amine attack[7]. Acyl fluorides are stable enough to resist oxazolone-driven epimerization but reactive enough to couple with electron-deficient or hindered amines[2].

Mechanism cluster_0 Standard Carbodiimide (e.g., EDC) cluster_1 Acyl Fluoride (e.g., BTFFH) Start 2-(Adamantan-1-yl)propanoic acid + Amine OAcyl O-Acylisourea Intermediate Start->OAcyl EDC/HOBt AcylF Acyl Fluoride Intermediate Start->AcylF BTFFH / Base Slow Slow Amine Attack (Steric Block) OAcyl->Slow DeadEnd Side Reaction: N-Acylurea Formation Slow->DeadEnd Rearrangement Fast Fast Amine Attack (Small Leaving Group) AcylF->Fast Product Desired Amide Product (High Yield) Fast->Product Efficient Coupling

Caption: Mechanistic divergence between standard carbodiimide activation and acyl fluoride generation.

Reagent Selection Matrix

To streamline process development, the following quantitative matrix summarizes the performance of various coupling reagents when applied to alpha-hindered substrates like 2-(Adamantan-1-yl)propanoic acid.

Coupling Reagent SystemActivated IntermediateEpimerization RiskYield Potential (Hindered Amines)Primary LimitationBest Use Case
EDC / HOBt O-Acylisourea / HOBt EsterLow to Moderate< 10%N-acylurea formationUnhindered primary amines only.
HATU / DIPEA OAt-Active EsterHigh15% - 40%Guanidinylation of amineModerately hindered acids with highly nucleophilic amines.
Ghosez's Reagent Acid ChlorideModerate70% - 90%Moisture sensitivityExtremely unreactive/electron-deficient amines[8].
BTFFH / DIPEA Acyl FluorideVery Low 80% - 95% Reagent costGold Standard for dual-hindered coupling[7],[2].

Experimental Protocols & Self-Validating Workflows

The following protocols are engineered as self-validating systems. By incorporating analytical checkpoints before the addition of the amine, researchers can definitively isolate failures to either the activation step or the coupling step.

Workflow Step1 Substrate Preparation (Dry Solvent) Step2 Reagent Activation (0°C to RT) Step1->Step2 Step3 Analytical Checkpoint (MeOH Quench) Step2->Step3 Step4 Amine Addition (Elevated Temp) Step3->Step4 Step5 Aqueous Workup & LC-MS Step4->Step5

Caption: High-throughput, self-validating experimental workflow for sterically hindered amide coupling.

Protocol A: In Situ Acyl Fluoride Generation via BTFFH (Recommended)

This protocol leverages bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) to generate an acyl fluoride in situ[2]. It is highly recommended for 2-(Adamantan-1-yl)propanoic acid due to the minimal steric profile of the fluoride leaving group[7].

Materials:

  • 2-(Adamantan-1-yl)propanoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • BTFFH (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or DCE (0.1 M)

Step-by-Step Procedure:

  • Activation: Dissolve 2-(Adamantan-1-yl)propanoic acid and BTFFH in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add DIPEA dropwise at room temperature. Stir the mixture for 30–45 minutes.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot and quench into 100 µL of methanol. Analyze via LC-MS. You should observe the complete conversion of the acid to the corresponding methyl ester (formed instantly from the acyl fluoride). If unreacted acid remains, extend activation time or add 0.2 equiv of BTFFH.

  • Coupling: Once activation is confirmed, add the amine (neat or dissolved in a minimum volume of DMF).

  • Heat the reaction mixture to 60–80 °C for 12–24 hours. (The thermal stability of acyl fluorides permits heating, which is often required to overcome the activation energy barrier of the hindered amine attack)[2].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Mild Acid Chloride Generation via Ghosez's Reagent

For exceptionally unreactive amines (e.g., anilines or secondary cyclic amines), converting the acid to an acid chloride using 1-chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) provides the highest electrophilicity[8],[9].

Materials:

  • 2-(Adamantan-1-yl)propanoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Ghosez's Reagent (1.2 equiv)

  • Pyridine or DIPEA (2.5 equiv)

  • Anhydrous DCM (0.1 M)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM and cool to 0 °C under N₂.

  • Add Ghosez's reagent dropwise. Allow the reaction to warm to room temperature and stir for 1–2 hours[10].

  • Self-Validation Checkpoint: Quench a 5 µL aliquot in methanol and verify methyl ester formation via LC-MS to confirm complete acid chloride generation.

  • Coupling: Cool the mixture back to 0 °C. Add the amine followed immediately by the base (Pyridine is preferred to minimize ketene formation and subsequent epimerization).

  • Stir at room temperature for 4–12 hours.

  • Workup: Concentrate the DCM, redissolve in EtOAc, and perform standard aqueous washes (acid/base/brine).

Protocol C: Uronium-Based Coupling via HATU (Baseline Method)

While HATU is a powerhouse for standard peptide synthesis[4],[5], it should only be used for 2-(Adamantan-1-yl)propanoic acid if the coupling amine is primary and unhindered.

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M).

  • Add DIPEA (2.5 equiv) and stir for exactly 5 minutes. Note: Prolonged activation prior to amine addition significantly increases epimerization risk[6].

  • Add the amine (1.2 equiv) and stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. Look for the desired product mass. Crucially, check for a mass of Amine + 98 Da, which indicates guanidinylation of the amine by excess HATU[4]. If this byproduct is dominant, switch to Protocol A.

References

1.[7] Royal Society of Chemistry. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available at: 2.[1] CHIMIA. The Synthesis of Sterically Hindered Amides. Available at: 3.[6] PMC - NIH. Epimerisation in Peptide Synthesis. Available at: 4.[8] ResearchGate. Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. Available at: 5.[4] Benchchem. The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Available at: 6.[5] Wikipedia. HATU. Available at: 7.[2] Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: 8.[3] ACS. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: 9.[9] University of Cambridge. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. Available at: 10.[10] Semantic Scholar. Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Available at:

Sources

Method

Catalytic hydrogenation conditions for 2-(Adamantan-1-yl)propanoic acid precursors

Application Note: Overcoming Steric Hindrance in the Catalytic Hydrogenation of 2-(Adamantan-1-yl)propanoic Acid Precursors Executive Summary The incorporation of the bulky, lipophilic 1-adamantyl moiety into small molec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Steric Hindrance in the Catalytic Hydrogenation of 2-(Adamantan-1-yl)propanoic Acid Precursors

Executive Summary

The incorporation of the bulky, lipophilic 1-adamantyl moiety into small molecules is a highly effective strategy in drug development. It enhances membrane permeability, increases metabolic stability against hydrolytic enzymes, and restricts the conformational mobility of pharmacophores, as widely documented in . 2-(Adamantan-1-yl)propanoic acid is a critical building block for these applications. However, synthesizing this compound via the catalytic hydrogenation of its precursor, 2-(adamantan-1-yl)acrylic acid, presents severe kinetic challenges due to extreme steric shielding. This application note details an optimized, self-validating protocol for the high-yield catalytic hydrogenation of these hindered precursors.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is crucial to understand why standard hydrogenation conditions fail for this substrate. The 1-adamantyl group is a rigid, bulky tricyclic cage. When positioned directly adjacent to an alkene (as in 2-(adamantan-1-yl)acrylic acid), it creates a profound "steric shadow" over the


-system.
  • The Adsorption Challenge: In standard catalytic hydrogenation, the alkene must adsorb flat onto the palladium surface. The 3D bulk of the adamantane cage physically clashes with the catalyst surface, drastically increasing the activation energy for adsorption. Standard balloon-pressure hydrogenation (1 atm H

    
    ) often stalls at <50% conversion.
    
  • Pressure as a Kinetic Driver: To counter this, we apply Le Chatelier's principle and kinetic forcing. Increasing the hydrogen pressure to 50 psi increases the surface coverage of active hydrogen species on the palladium, driving the rate of the insertion step before the bulky substrate can desorb.

  • Solvent Dynamics: Anhydrous ethanol is selected over non-polar solvents because protic media stabilize the polar transition states during the stepwise hydrogen transfer. This is a critical factor when the physical approach of the substrate is hindered, a phenomenon similarly observed in the reduction of related .

Quantitative Data: Condition Optimization

To establish the most reliable protocol, various parameters were evaluated. The data below summarizes the causality behind the final selected conditions.

Table 1: Optimization of Hydrogenation Parameters for 2-(Adamantan-1-yl)acrylic acid

Catalyst SystemSolventPressure (psi)Temp (°C)Time (h)Conversion (%)Causality & Observations
10% Pd/CMeOH15252442%Incomplete reaction; steric hindrance prevents efficient turnover at low pressure.
10% Pd/C EtOH 50 25 12 >99% Optimal conditions; complete conversion, clean impurity profile.
5% Pt/CEtOAc50251885%Slower kinetics; potential for trace over-reduction or side reactions.
10% Pd/C + HClEtOH15401295%Acid additive accelerates reaction at lower pressures, but complicates downstream workup.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. By monitoring specific physical and analytical checkpoints, the operator can definitively confirm success at each stage before proceeding.

Step 1: Substrate Preparation

  • Action: In a 250 mL heavy-walled Parr hydrogenation bottle, dissolve 10.0 mmol of 2-(adamantan-1-yl)acrylic acid in 50 mL of anhydrous ethanol.

  • Validation Check: The solution must be completely clear. Any undissolved particulate will interfere with catalyst distribution and indicates poor solvent quality.

Step 2: Catalyst Loading (Safety Critical)

  • Action: Purge the vessel with nitrogen gas for 5 minutes. Carefully add 10 mol% (relative to substrate) of 10% Palladium on Carbon (Pd/C).

  • Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors. The nitrogen blanket prevents spontaneous ignition.

  • Validation Check: The mixture should appear as a uniform, opaque black suspension without clumping along the glass walls.

Step 3: Pressurized Hydrogenation

  • Action: Connect the bottle to a Parr shaker apparatus. Evacuate the nitrogen and backfill with hydrogen gas (repeat 3 times to ensure a pure H

    
     atmosphere). Pressurize the vessel to 50 psi and begin agitation at 25 °C.
    
  • Validation Check: Monitor the pressure gauge. A stoichiometric drop in pressure over the first 4-6 hours indicates active hydrogen uptake. The reaction is self-validated as complete when the pressure stabilizes (no further drop) for at least 2 consecutive hours.

Step 4: Filtration and Workup

  • Action: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the suspension through a tightly packed pad of Celite, washing the pad with an additional 30 mL of ethanol.

  • Causality: Celite effectively traps the fine Pd/C particulates, preventing heavy metal contamination in the final product—a strict regulatory requirement in drug development.

  • Validation Check: The filtrate must be completely transparent and colorless. A grey tint indicates palladium bleed, necessitating a second filtration.

Step 5: Isolation and Analytical Validation

  • Action: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(adamantan-1-yl)propanoic acid.

  • Validation Check: Perform

    
    H NMR (in CDCl
    
    
    
    ). The protocol is analytically validated if the terminal alkene protons (typically
    
    
    5.5–6.5 ppm) are completely absent, and a new methyl doublet appears at
    
    
    1.15 ppm alongside the corresponding methine quartet.

Workflow Visualization

HydrogenationWorkflow N1 1. Substrate Preparation 2-(Adamantan-1-yl)acrylic acid in EtOH N2 2. Catalyst Loading 10% Pd/C under Inert N2 Atmosphere N1->N2 N2 Purge N3 3. Pressurized Hydrogenation 50 psi H2, 25 °C, 12-18 h N2->N3 H2 Injection N4 4. Filtration & Workup Celite Pad Filtration & Concentration N3->N4 Depressurize N5 5. Product Validation 1H NMR Confirmation of Alkene Loss N4->N5 Isolate

Workflow for the catalytic hydrogenation of 2-(adamantan-1-yl)acrylic acid precursors.

References

  • Title: An Efficient Synthesis of Novel Adamantane β-Amino Acid: 2-(Adamant-2-yl)-3-aminopropanoic Acid Source: Croatica Chemica Acta, 85(4), 419-423 (2012). URL: [Link]

  • Title: Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer Source: ChemRxiv (2019). URL: [Link]

  • Title: 2-(Adamantan-1-yl)propanoic acid (CAS 41418-01-3) Source: ChemSrc Database URL: [Link]

Application

Application Note: High-Efficiency Coupling of 2-(Adamantan-1-yl)propanoic Acid in SPPS

This Application Note and Protocol is designed for researchers utilizing 2-(Adamantan-1-yl)propanoic acid in Solid-Phase Peptide Synthesis (SPPS). This molecule serves as a critical lipophilic capping agent or peptidomim...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers utilizing 2-(Adamantan-1-yl)propanoic acid in Solid-Phase Peptide Synthesis (SPPS). This molecule serves as a critical lipophilic capping agent or peptidomimetic building block, often used to enhance membrane permeability, metabolic stability, and blood-brain barrier (BBB) penetration of therapeutic peptides.

Introduction & Scientific Rationale

2-(Adamantan-1-yl)propanoic acid is a sterically demanding carboxylic acid. Structurally, it features a bulky tricyclic adamantane cage attached to the


-carbon of a propanoic acid moiety.
  • Steric Challenge: The adjacent adamantyl group creates a "molecular umbrella," significantly shielding the carboxyl carbon from nucleophilic attack by the N-terminal amine of the resin-bound peptide. Standard coupling protocols (e.g., HBTU/DIEA) often result in incomplete coupling or deletion sequences.

  • Hydrophobicity: The adamantane cage is highly lipophilic (

    
    ), necessitating specific solvent systems to prevent aggregation on the resin and ensure reagent accessibility.
    
  • Stereochemistry: The molecule possesses a chiral center at the C2 position. Activation conditions must balance reactivity with the suppression of racemization, particularly if the enantiopure form (e.g., (2S)-isomer) is required for biological activity.

Key Application: This moiety is frequently used to "cap" the N-terminus of neuropeptides or antimicrobial peptides, protecting them from exopeptidases and facilitating transport across lipid bilayers.

Pre-Synthesis Considerations

A. Solvent Selection

The hydrophobicity of the adamantyl group requires a solvent system that disrupts aggregation.

  • Standard: DMF (Dimethylformamide).

  • Recommended: NMP (N-methyl-2-pyrrolidone) or a 1:1 mixture of DCM/DMF . DCM helps solvate the hydrophobic adamantane, while DMF/NMP solvates the peptide chain.

B. Reagent Selection

Due to the steric bulk, "power" coupling reagents are required.

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/TBTU due to the stabilizing effect of the HOAt leaving group, which accelerates the reaction for hindered acids.

  • Alternative (Racemization Sensitive): DIC/Oxyma Pure . If maintaining the chirality of the 2-(Adamantan-1-yl)propanoic acid is critical, this carbodiimide method reduces the risk of oxazolone-mediated racemization compared to uronium salts (HATU).

Experimental Protocol

Materials
  • Resin: Rink Amide or Wang Resin (Loading < 0.6 mmol/g recommended to reduce inter-chain steric clash).

  • Acid: 2-(Adamantan-1-yl)propanoic acid (3-5 equivalents relative to resin loading).

  • Coupling Reagent: HATU (0.95 eq relative to Acid) or DIC/Oxyma (1:1 eq relative to Acid).

  • Base: DIEA (Diisopropylethylamine) (2 eq relative to Acid for HATU; None for DIC).

  • Solvent: Anhydrous NMP or DMF.

Workflow Diagram (Graphviz)

SPPS_Adamantyl_Coupling cluster_0 Critical Phase: Steric Hindrance Management Start Resin-Peptide-NH2 Prep Solubilization (Acid + HATU in NMP) Start->Prep Swelling Activation Activation (Add DIEA -> Active Ester) Prep->Activation Pre-activation (1 min) Coupling Coupling Reaction (2-4h, 25-50°C) Activation->Coupling Add to Resin Check QC: Kaiser Test Coupling->Check Wash Recouple Re-Coupling (Fresh Reagents) Check->Recouple Positive (Blue=Yes) Cleavage TFA Cleavage Check->Cleavage Negative (Blue=No) Recouple->Coupling

Caption: Workflow for coupling sterically hindered adamantyl-propanoic acid to resin-bound peptides.

Detailed Step-by-Step Procedure
Step 1: Resin Preparation
  • Swell the resin-bound peptide (Fmoc-removed) in DCM for 15 minutes.

  • Wash 3x with NMP .

Step 2: Reagent Preparation (For 0.1 mmol scale)
  • Weigh 2-(Adamantan-1-yl)propanoic acid (0.4 mmol, 4 eq).

  • Weigh HATU (0.38 mmol, 3.8 eq). Note: Using slightly less HATU than acid prevents capping the amine with the uronium salt (guanidinylation).

  • Dissolve both in minimal NMP (approx. 2-3 mL).

  • Add DIEA (0.8 mmol, 8 eq) immediately before adding to the resin. The solution should turn yellow.

    • Critical: Do not let the activated ester sit for >2 minutes before adding to resin to minimize racemization.

Step 3: Coupling Reaction
  • Add the activated solution to the resin.

  • Agitate (shake/vortex) at room temperature for 2 to 4 hours .

    • Optimization: For extremely difficult sequences, heat to 50°C (microwave or water bath). Do not exceed 60°C to prevent degradation of the adamantane stereocenter or the resin linker.

  • Drain and wash resin: 3x NMP, 3x DCM.

Step 4: Quality Control (Kaiser Test)
  • Perform a standard Kaiser (Ninhydrin) test.

    • Colorless/Yellow beads: Complete coupling. Proceed to cleavage.[1]

    • Blue beads: Incomplete coupling. Perform a double coupling using fresh reagents, potentially switching to DIC/Oxyma (1 M in DMF) at 50°C for 1 hour.

Step 5: Cleavage & Isolation
  • Wash resin 3x DCM, 3x Methanol, 3x Ether (to remove residual high-boiling NMP). Dry under vacuum.[2]

  • Add Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

    • Note: Adamantane is stable to TFA.

  • Precipitate in cold diethyl ether. Centrifuge and dry.

Purification & Analysis

Because the adamantyl group is highly hydrophobic, the retention time on Reverse-Phase HPLC (RP-HPLC) will shift significantly.

HPLC Protocol[3]
  • Column: C4 (Butyl) or C8 columns are often preferred over C18 to prevent irreversible binding, although C18 is acceptable with high organic gradients.

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile (ACN) + 0.1% TFA (or Isopropanol/ACN mix if solubility is poor).

  • Gradient: Start higher than usual (e.g., 20% B to 90% B). The adamantyl-peptide will elute late.

Troubleshooting Table
IssueProbable CauseSolution
Incomplete Coupling (Blue Kaiser) Steric hindrance of the adamantyl group.Use HATU at 50°C . Perform double coupling. Switch solvent to NMP .
Low Solubility of Crude Peptide Hydrophobic aggregation.Dissolve crude in Acetic Acid or HFIP before loading onto HPLC. Use a C4 column.
Racemization Over-activation with base (DIEA).Switch to DIC/Oxyma (base-free activation). Reduce temperature to 25°C.
Mass Spec +99 Da Guanidinylation (HATU side reaction).Ensure Acid is in excess of HATU (e.g., 1.0 eq Acid : 0.95 eq HATU).

References

  • Sigma-Aldrich. 2-[(Adamantan-1-yl)formamido]propanoic acid Product Information. Retrieved from

  • Molaid. 2-(Adamantan-1-yl)propanoic acid Chemical Properties and CAS 41418-01-3.[3] Retrieved from

  • National Institutes of Health (NIH). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid. Retrieved from

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Spring Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from

Sources

Method

Advanced Bioconjugation with Adamantyl Propanoic Acid: Protocols for Supramolecular Assembly

Topic: Bioconjugation techniques involving adamantyl propanoic acid linkers Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Introduction: The Strat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioconjugation techniques involving adamantyl propanoic acid linkers Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Introduction: The Strategic Advantage of the Propanoic Spacer

In the realm of supramolecular chemistry, the interaction between Adamantane (Ad) and


-Cyclodextrin (

-CD)
is the "gold standard" for host-guest systems, characterized by a high binding association constant (

) and rapid reversibility.

While 1-adamantanecarboxylic acid is commercially common, 3-(1-adamantyl)propanoic acid offers a distinct structural advantage: the C3 spacer .

  • Steric Relief: Direct attachment of the bulky adamantane cage to a biomolecule (via a carboxylic acid) often leads to steric hindrance, reducing the accessibility of the guest moiety to the

    
    -CD host cavity. The propanoic acid linker provides critical flexibility, ensuring the adamantane "head" projects sufficiently from the protein or polymer surface to fully engage the deep hydrophobic cavity of 
    
    
    
    -CD.
  • Hydrophobicity Modulation: The propyl chain adds a marginal increase in hydrophobicity, stabilizing the inclusion complex through additional Van der Waals contacts near the rim of the cyclodextrin.

This guide details the activation, conjugation, and validation of adamantyl propanoic acid linkers, specifically focusing on creating self-assembling supramolecular hydrogels and tunable drug delivery vehicles.

Mechanism of Action: Host-Guest Assembly

The core utility of this bioconjugation lies in the reversible "lock-and-key" assembly. When an Adamantyl-functionalized molecule (Guest) encounters a


-CD polymer (Host), they spontaneously form physical crosslinks.
DOT Diagram: Host-Guest Interaction Logic

HostGuestMechanism Ad_Linker Adamantyl-Propanoic Linker (Guest) Complex Inclusion Complex (Supramolecular Crosslink) Ad_Linker->Complex Hydrophobic Effect SelfHeal Self-Healing (Rest State) Ad_Linker->SelfHeal Re-association Beta_CD β-Cyclodextrin (Host Cavity) Beta_CD->Complex Ka ~ 10^5 M^-1 Beta_CD->SelfHeal Re-association Shear Shear Stress (Injection) Complex->Shear Disassembly Shear->Ad_Linker Reversible Breakage Shear->Beta_CD Reversible Breakage SelfHeal->Complex Gel Recovery

Figure 1: The reversible cycle of Adamantane/


-CD complexation allows for shear-thinning and self-healing behaviors, critical for injectable hydrogels.

Protocol 1: Synthesis of Activated NHS-Adamantane Linker

To conjugate 3-(1-adamantyl)propanoic acid to amines (Lysine residues on proteins or amine-functionalized polymers), it must first be activated into an N-hydroxysuccinimide (NHS) ester .

Rationale: In-situ activation (adding EDC/NHS directly to protein) often causes protein crosslinking (polymerization) due to carboxyls on the protein surface. Synthesizing the isolated NHS-ester first ensures specific labeling.

Materials
  • 3-(1-adamantyl)propanoic acid (Ad-COOH)

  • N-Hydroxysuccinimide (NHS)[1]

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC.HCl

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF

  • Atmosphere: Nitrogen or Argon

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol of Ad-COOH and 1.2 mmol of NHS in 10 mL of anhydrous DCM under nitrogen.

  • Activation: Cool the solution to 0°C on an ice bath. Add 1.2 mmol of DCC (dissolved in minimal DCM) dropwise.

    • Note: DCC is preferred over EDC for organic synthesis as the urea byproduct (DCU) precipitates out in DCM, making purification easier.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight (12-16 hours).

  • Purification:

    • Filtration: Filter off the white precipitate (Dicyclohexylurea - DCU).

    • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap).

    • Recrystallization: Redissolve the residue in hot isopropanol or hexane/ethyl acetate mix to crystallize the pure Ad-NHS ester .

  • Validation: Confirm structure via 1H NMR (Look for succinimide protons at ~2.8 ppm and adamantane protons at 1.6-2.0 ppm).

Protocol 2: Bioconjugation to Proteins (Lysine Targeting)

This protocol describes conjugating the Ad-NHS ester to a model protein (e.g., BSA or an antibody) or a polymer (e.g., Chitosan, Poly-Lysine).

Reagents
  • Target Protein (1–10 mg/mL) in PBS (pH 7.4). Important: Buffer must be amine-free (No Tris, Glycine).

  • Ad-NHS ester (from Protocol 1) dissolved in dry DMSO.[2]

  • Desalting Column (e.g., PD-10 or Zeba Spin).[3]

Workflow Diagram

ConjugationWorkflow Start Protein Solution (pH 7.4, Amine-Free) Mixing Add Ad-NHS to Protein (20-50x Molar Excess) Start->Mixing Activation Prepare Ad-NHS Stock (Dissolve in DMSO) Activation->Mixing Incubation Incubate 2-4 hrs @ 4°C (Slow Rotation) Mixing->Incubation Purification Size Exclusion Chromatography (Remove Free Ad-NHS) Incubation->Purification QC Validation (MALDI-TOF or TNBS Assay) Purification->QC

Figure 2: Standard workflow for amine-reactive conjugation of Adamantane linkers.

Procedure
  • Calculation: Calculate the molar excess. For surface loading, a 20-fold molar excess of Ad-NHS over protein is standard.

    • Example: 1 mL of 50 µM Protein = 0.05 µmol protein. Need 1.0 µmol Ad-NHS.

  • Mixing: Slowly add the Ad-NHS/DMSO solution to the protein. Ensure the final DMSO concentration is <10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate for 2 hours at room temperature or 4 hours at 4°C with gentle agitation.

  • Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.

  • Purification: Pass the mixture through a desalting column equilibrated with PBS to remove free adamantane and organic byproducts.

Application: Supramolecular Hydrogel Assembly[4][5][6][7]

This is the primary application for Ad-propanoic acid linkers: creating injectable, self-healing hydrogels by mixing Ad-modified polymers with


-CD-modified polymers.
Components
  • Component A: Ad-modified Hyaluronic Acid (Ad-HA) or PEG.

  • Component B:

    
    -CD-modified Hyaluronic Acid (CD-HA).
    
Assembly Protocol
  • Dissolution: Dissolve Ad-HA and CD-HA separately in PBS at 2–5% (w/v).

  • Mixing: Combine the two solutions in a 1:1 molar ratio of Ad:CD groups.

  • Gelation: Gelation should be instantaneous (seconds to minutes) due to the rapid host-guest complexation.

  • Rheology Test: Perform an oscillatory frequency sweep. A successful supramolecular gel will show Storage Modulus (

    
    ) > Loss Modulus (
    
    
    
    ) across a wide frequency range, but will cross over (
    
    
    ) under high strain (shear-thinning).

Analytical Validation & Quality Control

Validating the conjugation of "invisible" molecules like Adamantane (no fluorescence, weak UV absorbance) is challenging.

Table 1: Validation Methods
MethodTarget MetricSuitabilityNotes
MALDI-TOF MS Molecular Weight ShiftHigh Gold standard for proteins. Look for mass shifts corresponding to Ad-Propionyl group (+190 Da per label).
TNBS / OPA Assay Free Amine LossMedium Indirect measurement. Measures remaining Lysines compared to control. Good for estimating conjugation efficiency.
1H NMR Structural IDHigh Essential for polymers. Distinct Ad peaks at

1.6–2.0 ppm.
Competitive Displacement Functional BindingHigh Add phenolphthalein (pink) +

-CD. Add Ad-conjugate. If Ad binds CD, it displaces dye, turning solution colorless.

Troubleshooting Guide

  • Precipitation during conjugation:

    • Cause: Adamantane is highly hydrophobic. Adding too much to a hydrophilic protein causes aggregation.

    • Solution: Reduce molar excess (try 10x instead of 20x) or add a solubilizing spacer (e.g., PEG4) between the Adamantane and the NHS ester (Ad-PEG4-NHS).

  • Low Gel Strength:

    • Cause: Low degree of substitution (DS) on the polymer.

    • Solution: Verify DS via NMR.[4] Ensure DS > 10% for robust gelation. Increase polymer concentration.

  • Hydrolysis of NHS Ester:

    • Cause: Moisture in DMSO or old reagents.

    • Solution: Use fresh anhydrous DMSO and store Ad-NHS under argon at -20°C.

References

  • Vertex AI Search. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. National Institutes of Health. 5

  • BroadPharm. (2022).[3] Protocol for PEG NHS Ester Conjugation. BroadPharm Protocols.[3] 3

  • Sigma-Aldrich. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Merck KGaA. 2

  • BenchChem. (2025).[6] Application Notes and Protocols for the Synthesis of Adamantane Derivatives. BenchChem. 6

  • Royal Society of Chemistry. (2019). Supramolecular assembly of tetronic–adamantane and poly(β-cyclodextrin) as injectable shear-thinning hydrogels. Journal of Materials Chemistry B. 7

Sources

Application

Recrystallization solvents for purifying 2-(Adamantan-1-yl)propanoic acid

Executive Summary This Application Note details the purification strategy for 2-(Adamantan-1-yl)propanoic acid , a critical adamantane-based building block. Due to the molecule's amphiphilic nature—comprising a highly li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the purification strategy for 2-(Adamantan-1-yl)propanoic acid , a critical adamantane-based building block. Due to the molecule's amphiphilic nature—comprising a highly lipophilic adamantane cage and a polar carboxylic acid tail—standard recrystallization often results in "oiling out" rather than distinct crystal formation.

This guide provides a Solvent Selection Protocol , a Step-by-Step Recrystallization Methodology , and a Salt-Formation Contingency Workflow to ensure high purity (>99.5%) and yield.

Chemical Profile & Solubility Logic

Understanding the solute is the prerequisite for solvent selection.

  • Compound: 2-(Adamantan-1-yl)propanoic acid[1][2][3]

  • CAS: 41418-01-3[2]

  • Structure: A bulky, hydrophobic adamantyl group attached to the

    
    -carbon of propanoic acid.
    
  • Chirality: The C2 position is chiral.[1] Unless resolved, the material is a racemate. Racemates typically have lower melting points and different solubility profiles than pure enantiomers.

Solubility Challenges:

  • Lipophilicity: The adamantane cage drives high solubility in non-polar solvents (Hexanes, Toluene), often preventing crystallization even at low temperatures.

  • Polarity: The carboxylic acid moiety allows solubility in alcohols but can lead to strong hydrogen bonding, increasing viscosity and trapping impurities.

  • Oiling Out: The steric bulk of the adamantyl group combined with the flexible propanoic tail disrupts crystal lattice packing, making the compound prone to separating as an oil phase in aqueous mixtures.

Recommended Solvent Systems

Based on structural analogs (e.g., 1-adamantaneacetic acid) and polarity indices, the following solvent systems are prioritized.

System Class Solvent Composition Mechanism of Action Application
Primary (Anti-Solvent) Methanol / Water (Start 9:1, adjust to 7:3)Temperature-Driven: High solubility in hot MeOH. Water acts as a strong anti-solvent for the hydrophobic cage upon cooling.General purification; removal of polar byproducts.
Secondary (Single) Acetonitrile (ACN) Temperature-Driven: Moderate polarity dissolves the acid at reflux; poor solubility at 0°C.Removal of non-polar impurities.
Tertiary (Evaporative) Hexanes / Ethyl Acetate (10:1 to 5:1)Polarity-Driven: Acid dissolves in EtOAc; Hexane forces precipitation.Use if material is very greasy/impure.
Alternative Isopropyl Alcohol (IPA) Temperature-Driven: Good balance of lipophilicity and polarity.Large scale (safer than MeOH).

Protocol: Solvent Screening & Recrystallization

Objective: Determine the optimal solvent system that yields crystalline solid rather than oil.

Phase 1: The Micro-Screen (100 mg Scale)

Before committing the bulk batch, perform this screen in 4 mL vials.

  • Place 100 mg of crude acid in three vials.

  • Vial A (MeOH/H2O): Add 0.5 mL MeOH. Heat to 60°C. Add water dropwise until turbidity persists, then add 1 drop MeOH to clear. Cool slowly.

  • Vial B (ACN): Add 0.5 mL ACN. Heat to reflux. If soluble, cool to -20°C.

  • Vial C (Hex/EtOAc): Dissolve in min. EtOAc (hot). Add Hexane until cloudy. Cool.

Success Criteria: Distinct needles or prisms. Failure Mode: Two liquid layers (Oiling Out). See Section 6.

Phase 2: Bulk Recrystallization (Standard Protocol)

Target Solvent: Aqueous Methanol (Example)

  • Dissolution:

    • Charge crude 2-(Adamantan-1-yl)propanoic acid into a flask equipped with a reflux condenser.

    • Add Methanol (5 vol) (5 mL per gram of solid).

    • Heat to reflux (65°C) with stirring.

    • Note: If solids remain, add MeOH in 0.5 vol increments until clear.

  • Hot Filtration (Critical for Purity):

    • While at reflux, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble mechanical impurities.

    • Return filtrate to the reactor and reheat to reflux.

  • Nucleation & Anti-Solvent Addition:

    • Maintain gentle reflux.

    • Add DI Water (warm) dropwise via addition funnel.

    • Endpoint: Stop water addition immediately upon observing permanent turbidity (cloud point).

    • Add 1-2 mL of MeOH to redissolve the cloudiness (restore clear solution).

  • Controlled Cooling:

    • Turn off heat. Allow the flask to cool to ambient temperature slowly (over 2-3 hours) with slow stirring.

    • Scientific Insight: Rapid cooling traps impurities and promotes oiling out. Slow cooling allows the adamantyl cages to pack efficiently.

    • Once at RT, cool to 0-4°C in an ice bath for 1 hour to maximize yield.

  • Harvesting:

    • Filter the white crystalline solid under vacuum.

    • Wash the cake with cold (0°C) MeOH/Water (1:1 mixture).

    • Dry in a vacuum oven at 40°C for 12 hours.

Contingency: Purification via Salt Formation

If the free acid persists as an oil (common with low-melting branched acids), convert it to a crystalline amine salt, purify the salt, and regenerate the acid.

Reagent: Dicyclohexylamine (DCHA) or Cyclohexylamine . Reasoning: These bulky amines form highly crystalline salts with lipophilic acids.

Protocol:

  • Dissolve crude oil in Acetone or Ethyl Acetate (10 vol).

  • Add DCHA (1.05 equiv) dropwise.

  • Stir at RT for 2-4 hours. The DCHA salt should precipitate as a thick white solid.

  • Filter and wash the salt with cold Acetone.

  • Regeneration: Suspend the salt in Water/DCM (1:1). Acidify with 1N HCl to pH 2.

  • Separate the organic layer (DCM), dry over Na2SO4, and evaporate. The resulting acid is usually high purity and will crystallize spontaneously.

Process Workflow Diagram

The following diagram illustrates the decision matrix for purifying 2-(Adamantan-1-yl)propanoic acid, integrating both direct recrystallization and salt-formation pathways.

RecrystallizationWorkflow cluster_legend Key Start Crude 2-(Adamantan-1-yl) propanoic acid SolventScreen Micro-Screen (MeOH/H2O, ACN, Hex/EtOAc) Start->SolventScreen CheckState Result? SolventScreen->CheckState DirectCryst Direct Recrystallization (Protocol Phase 2) CheckState->DirectCryst Crystalline Solid OilingOut Oiling Out / Low Purity CheckState->OilingOut Oil / Gum FinalDry Dry & QC (NMR, HPLC) DirectCryst->FinalDry SaltForm Salt Formation Strategy (Add Dicyclohexylamine in Acetone) OilingOut->SaltForm FilterSalt Isolate Crystalline Salt SaltForm->FilterSalt Acidify Regenerate Acid (DCM / 1N HCl extraction) FilterSalt->Acidify Acidify->DirectCryst High Purity Crude Legend1 Process Step Legend2 Decision Point Legend3 Critical Path

Figure 1: Decision tree for the purification of 2-(Adamantan-1-yl)propanoic acid, including contingency for oiling out.

Quality Control & Validation

  • 1H NMR (CDCl3): Verify removal of solvent peaks and integration of the adamantyl protons (1.6–2.0 ppm) vs. the methyl doublet and alpha-proton.

  • Melting Point: Compare against literature (Note: If racemic, MP will be distinct from pure enantiomer). Sharp range (< 2°C) indicates purity.

  • HPLC: Use a C18 column with high organic modifier (e.g., 80% ACN) due to lipophilicity.

References

  • ChemicalBook. (2023). 1-Adamantanecarboxylic acid Properties and Purification. Retrieved from

    • Context: Provides solubility baselines for adamantane-carboxylic acid deriv
  • National Institutes of Health (NIH). (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid.[4] Retrieved from

    • Context: Discusses solubility challenges and aggregation of adamantane acids in aqueous buffers.
  • Org. Synth. (1973). 1-Adamantanecarboxylic Acid.[4][5] Coll. Vol. 5, p. 20. Retrieved from

    • Context: Foundational protocol for purifying adamantane acids via recrystallization
  • Molaid. (2023). 2-(Adamantan-1-yl)propanoic acid Structure and Properties. Retrieved from

    • Context: Verification of CAS 41418-01-3 and structural data.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the carboxylation of adamantane derivatives

Technical Support Center: Adamantane Functionalization Topic: Improving Yield in the Carboxylation of Adamantane Derivatives Ticket ID: ADM-CARB-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Adamantane Functionalization Topic: Improving Yield in the Carboxylation of Adamantane Derivatives Ticket ID: ADM-CARB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing yield attrition due to the unique steric and electronic properties of the adamantane cage. The bridgehead (tertiary, 1-position) and methylene (secondary, 2-position) carbons exhibit distinct reactivities. High-yield carboxylation requires selecting the correct "activation vector" based on your starting material:

  • Carbocationic Vector (Koch-Haaf): Best for 1-adamantanol or olefins using CO gas.

  • Radical Vector (Photocatalysis): Best for direct C-H functionalization using HAT reagents.

  • Electrochemical Vector: Best for converting 1-haloadamantanes using CO₂.

Module 1: The Koch-Haaf Protocol (Acid-Mediated Carbonylation)

Target Substrate: 1-Adamantanol, 2-Adamantanol, or Adamantylene. Reagent: CO (gas) or HCOOH (in situ), H₂SO₄, Ag₂SO₄ (optional).

The classic Koch-Haaf reaction relies on the stability of the 1-adamantyl cation. However, yield loss frequently occurs due to oligomerization or incomplete acylium trapping .

The Protocol: Optimized "High-Dilution" Method

Standard addition often leads to side reactions. This protocol maximizes the cation-CO encounter rate.

  • Acid Bath: Prepare 96-98% H₂SO₄ (50 equiv.) in a reactor. Add CCl₄ (co-solvent) to improve CO solubility.

  • Generation: Dissolve 1-adamantanol in HCOOH (Formic acid acts as the CO source and solvent).

  • Injection: Syringe-pump the alcohol/HCOOH mixture slowly into the turbulent H₂SO₄ bath at 15–20°C.

    • Why: Slow addition prevents high local concentrations of the adamantyl cation, reducing dimerization.

  • Quench: Pour onto crushed ice/water.

Troubleshooting Guide: Koch-Haaf
SymptomProbable CauseCorrective Action
Black/Tarry Reaction Mixture Polymerization of intermediates; Temperature too high.Maintain T < 20°C during addition. Ensure H₂SO₄ is >96% (water promotes tarring).
Low Yield (<50%) Hydride Shifts: 2-Adamantyl cations rapidly rearrange to 1-Adamantyl.If targeting the 2-position, you must use high-dilution conditions to trap the kinetic 2-cation before it relaxes to the thermodynamic 1-cation.
Product is 1-Adamantanol Incomplete Carbonylation.The acylium ion reverted to the cation and was quenched by water. Increase CO pressure (or HCOOH equivalents) and agitation speed.
Visualizing the Failure Point (Hydride Shift)

The 2-adamantyl cation is less stable. Without immediate CO trapping, it steals a hydride from a neighbor to become the stable 1-cation.

KochHaaf cluster_0 Kinetic Pathway (Target: 2-COOH) cluster_1 Thermodynamic Trap (Impurity) A 2-Adamantanol B 2-Adamantyl Cation (Secondary, Unstable) A->B H2SO4 C 2-Adamantane Carboxylic Acid B->C Fast CO Trap (High Pressure) D 1,2-Hydride Shift B->D Slow Trap E 1-Adamantyl Cation (Tertiary, Stable) D->E F 1-Adamantane Carboxylic Acid E->F CO Trap caption Fig 1. The 'Hydride Shift Trap' in Adamantane Carboxylation. Slow CO addition leads to thermodynamic rearrangement (Blue path).

Module 2: Photocatalytic C-H Functionalization

Target Substrate: Unfunctionalized Adamantane. Reagent: Tetrabutylammonium Decatungstate (TBADT), CO (gas), Light (365-390 nm).

Direct C-H carboxylation avoids the need for pre-functionalized alcohols. The key here is Hydrogen Atom Transfer (HAT) . TBADT is bulky and electrophilic, making it highly selective for the electron-rich, sterically accessible C-H bonds (typically the tertiary bridgehead).

The Protocol: Flow-Photochemistry Setup

Batch reactors suffer from poor light penetration (Beer-Lambert law), stalling conversion at ~40%.

  • Catalyst: 2 mol% TBADT in Acetonitrile/H₂O.

  • Trap: Pressurize system with CO (30 bar) or use a radical trap like DIAD if strictly carboxylating via ester intermediates.

  • Reactor: PFA tubing wrapped around a 365 nm LED high-power source.

  • Residence Time: 20–40 minutes.

FAQ: Photocatalysis Optimization

Q: My reaction stalls after 1 hour. Why? A: The "Inner Filter Effect." As products or byproducts form, they may absorb UV light, shielding the catalyst.

  • Fix: Switch to a continuous flow setup (thin tubing = short path length).

  • Fix: Ensure your solvent is degassed; Oxygen is a triplet radical that quenches the excited photocatalyst immediately.

Q: I am getting a mixture of 1-COOH and 2-COOH. A: TBADT is highly selective for the 1-position (Tertiary). If you see 2-position (Secondary) products, your temperature might be too high, reducing the selectivity of the HAT step. Keep the reactor cooled to 25°C.

PhotoCat Light UV Light (365nm) TBADT_Star *TBADT (Excited) Light->TBADT_Star TBADT TBADT (Ground State) TBADT->TBADT_Star Excitation TBADT_Star->TBADT H-Abstraction Adamantane Adamantane (R-H) TBADT_Star->Adamantane HAT Radical Adamantyl Radical (R•) (Tertiary Preferred) Adamantane->Radical -H• Product Adamantane-COOH Radical->Product + CO + H2O CO CO / Trap caption Fig 2. Decatungstate (TBADT) Photocatalytic Cycle. Selectivity is driven by the bulky catalyst abstracting the most accessible/weakest H.

Module 3: Electrochemical Carboxylation

Target Substrate: 1-Bromoadamantane or 1-Iodoadamantane. Reagent: CO₂ (gas), Sacrificial Anode (Mg or Al).

This is the "Greenest" approach. It uses CO₂ directly (avoiding toxic CO) but requires a halogenated precursor.

The Protocol: Sacrificial Anode Cell
  • Cell: Undivided cell with a Magnesium (Mg) anode and Silver (Ag) or Carbon cathode.

  • Solvent: DMF or Acetonitrile (dry).

  • Electrolyte: TBA-BF₄ or TBA-ClO₄.

  • Gas: Bubble CO₂ continuously (saturation is vital).

  • Current: Constant current (galvanostatic) density of 5–10 mA/cm².

Troubleshooting Guide: Electrochemistry
IssueDiagnosisSolution
Passivation (Current drops, Voltage spikes) MgCO₃ or MgO is coating the anode.Add a chelating agent (e.g., TMSCl) or use mechanical cleaning (sonication) during electrolysis.
Dimer Formation (Biadamantane) Radical concentration is too high.Lower the current density. High current generates too many radicals near the electrode, leading to homocoupling (R-R) instead of carboxylation (R-CO₂).
Low Faradaic Efficiency Water reduction is competing.Strictly dry solvents are required. The cathode will reduce protons to H₂ instead of reducing the halide if water is present.

Comparative Data Summary

MethodTarget SiteTypical YieldKey AdvantageKey Limitation
Koch-Haaf Tertiary (1°)65–80%Scalable, cheap reagents.Harsh acid, CO gas safety, poor functional group tolerance.
Photocatalysis Tertiary (1°)40–60%Mild conditions, direct C-H activation.Light penetration issues (requires flow), expensive catalyst.
Electrochemical Pre-functionalized70–85%Uses CO₂, high atom economy.Requires halo-adamantane precursor, electrode fouling.

References

  • Koch-Haaf Mechanism & Dilution Effects

    • Peters, J. A., et al. "Carboxylation of 2-methyladamantan-2-ol... evidence for the intermolecular nature of hydride transfer." Journal of the Chemical Society, Perkin Transactions 1, 1979.
  • Photocatalytic C-H Functionalization (TBADT)

    • Fagnoni, M., et al. "Decatungstate anion for photocatalyzed C-H functionalization." Chemical Science, 2013. (See also: Journal of Organic Chemistry reviews on TBADT).
  • Electrochemical Carboxylation

    • Matthessen, R., et al. "Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids." Beilstein Journal of Organic Chemistry, 2014.
  • Adamantane Regioselectivity (General)

    • Schleyer, P. v. R. "Adamantane: The Chemistry of Diamond Molecules." Reviews of Modern Physics, 1990.
Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(Adamantan-1-yl)propanoic Acid Coupling Reactions

Welcome to the technical support center for coupling reactions involving 2-(Adamantan-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for coupling reactions involving 2-(Adamantan-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the significant steric hindrance presented by the bulky adamantyl group. The rigid, cage-like structure of adamantane can lead to low reaction yields, slow reaction times, or even complete reaction failure when using standard coupling protocols.[1][2] This guide provides in-depth, field-proven insights and practical solutions to overcome these challenges.

Frequently Asked Questions (FAQs)

General Considerations

Q1: Why are coupling reactions with 2-(Adamantan-1-yl)propanoic acid so challenging?

A1: The primary challenge is the immense steric bulk of the adamantyl group positioned at the α-carbon of the propanoic acid. This three-dimensional, rigid cage structure physically blocks the approach of reagents to the carboxylic acid's carbonyl carbon, hindering the formation of the necessary activated intermediate and subsequent nucleophilic attack by an amine or alcohol.[1] This steric impediment can lead to significantly reduced reaction rates and lower yields compared to less hindered substrates.

Amide Bond Formation

Q2: My standard EDC/DCC coupling with an amine is failing or giving very low yields. What is happening and what should I do?

A2: Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) often struggle with sterically hindered substrates. The formation of the O-acylisourea intermediate is slow, and this intermediate is susceptible to intramolecular rearrangement to an unreactive N-acylurea, especially if the subsequent nucleophilic attack by the amine is also slow.[3][4]

Recommended Solutions:

  • Switch to a More Powerful Coupling Reagent: Uronium/aminium-based reagents are generally more effective for hindered couplings.[5][6]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is often the reagent of choice for difficult couplings.[6][7] It forms a highly reactive OAt-active ester that is more susceptible to nucleophilic attack.[5]

    • HBTU/HCTU: These are also effective alternatives, though HATU is generally considered superior for severely hindered cases.[8]

    • COMU: This is another highly reactive uronium salt that can be effective.[8]

  • Optimize Reaction Conditions:

    • Increase Reagent Equivalents: Use a slight excess of the coupling reagent (1.1-1.5 eq.) and the amine (1.2-1.5 eq.).

    • Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.[7] Monitor carefully for side product formation.

    • Extended Reaction Time: These reactions may require significantly longer times (24-72 hours) to reach completion. Monitor progress by TLC or LC-MS.

  • Consider an Alternative Strategy: Acyl Chloride Formation

    • Converting the carboxylic acid to the highly reactive acyl chloride can be an effective strategy for sterically demanding substrates.[9] This is a two-step process but can lead to much faster and higher-yielding couplings.

Q3: I am seeing a lot of side products and my yield of the desired amide is still low, even with HATU. What are the potential side reactions and how can I mitigate them?

A3: Even with powerful coupling reagents, side reactions can occur, especially under forcing conditions (e.g., high temperatures).

  • Racemization: If your amine or another part of the molecule has a chiral center, racemization can be a concern. HATU is known to suppress racemization due to the presence of the HOAt moiety.[5][7]

  • Byproduct Formation: The main byproducts from HATU are tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt).[7] Tetramethylurea can sometimes be difficult to remove.

  • Guanidinium Formation: The amine nucleophile can react with carbodiimide-based reagents to form a guanidine byproduct.[10]

Troubleshooting Steps:

  • Pre-activation: Activate the 2-(Adamantan-1-yl)propanoic acid with HATU and a non-nucleophilic base like diisopropylethylamine (DIPEA) for 15-30 minutes before adding the amine.[7] This ensures the formation of the active ester before the nucleophile is introduced.

  • Base Selection: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Less hindered bases like triethylamine (TEA) can compete with your amine nucleophile.[7]

  • Solvent Choice: Ensure you are using a dry, aprotic solvent like DMF, NMP, or DCM. Water will hydrolyze the activated intermediates.[5] For solubility issues, DMF or NMP are often better choices.[7]

Ester Bond Formation

Q4: I am trying to form an ester with a sterically hindered alcohol (e.g., a tertiary alcohol) and my acid-catalyzed esterification is not working. What are my options?

A4: Direct acid-catalyzed (Fischer) esterification is often ineffective for sterically hindered substrates due to the unfavorable equilibrium and slow reaction rates. More powerful methods are required.

Recommended Solutions:

  • Acyl Chloride Intermediate: As with amide formation, converting the carboxylic acid to the acyl chloride is a robust method. The acyl chloride will then react with the alcohol, often in the presence of a base like pyridine, to form the ester.[11]

  • Steglich Esterification: This method uses DCC and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). While potentially more effective than acid catalysis, it may still be slow for this highly hindered system.

  • Mitsunobu Reaction: This reaction can be effective for coupling with primary or secondary alcohols, but it is known to be problematic for sterically hindered alcohols and acids.[12][13] If you attempt this route, using 4-nitrobenzoic acid as the acidic component has been shown to improve yields for hindered systems.[14] Sonication has also been reported to accelerate Mitsunobu reactions with hindered substrates.[15]

Q5: My esterification reaction is very slow and gives a poor yield. How can I improve it?

A5: For sluggish esterifications involving 2-(Adamantan-1-yl)propanoic acid, consider the following:

  • Increase Temperature: As with amide couplings, increasing the temperature can help overcome the activation energy barrier.

  • Use a More Active Catalyst: If using a Steglich-type reaction, ensure your DMAP is fresh and used in sufficient catalytic amounts (0.1-0.2 eq.). For other catalyzed esterifications, Lewis acids like stannous chloride or tetrabutyl titanate have been used for hindered acids.[16]

  • Remove Water: If any water is present, it can compete with the alcohol and hydrolyze activated intermediates. Ensure all reagents and solvents are anhydrous. Using molecular sieves can be beneficial.

Troubleshooting Workflows & Protocols

Workflow for a Failed Amide Coupling

G start Initial Amide Coupling Fails (e.g., with EDC/DCC) reagent Switch to HATU (1.1 eq.) start->reagent acyl_chloride Alternative: Convert to Acyl Chloride start->acyl_chloride If HATU fails or is not available conditions Optimize Conditions: - DIPEA (2-3 eq.) - Anhydrous DMF - Pre-activate 30 min - Add Amine (1.2 eq.) reagent->conditions monitor Monitor by LC-MS (24-48h at RT) conditions->monitor heat Gently Heat (40-50 °C) monitor->heat Reaction Stalled success Successful Coupling monitor->success Reaction Complete heat->monitor acyl_chloride->success

Protocol 1: HATU-Mediated Amide Coupling
  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-(Adamantan-1-yl)propanoic acid (1.0 eq.) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).

  • Pre-activation: Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add the amine (1.2 eq.) to the reaction mixture.

  • Reaction: Stir at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-48 hours). If the reaction is sluggish, consider gently heating to 40-50°C.[7]

  • Workup: Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Acyl Chloride Formation and Subsequent Amide Coupling

Step A: Acyl Chloride Formation [11][17]

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend 2-(Adamantan-1-yl)propanoic acid (1.0 eq.) in an anhydrous solvent like DCM or toluene.

  • Reaction: Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.

  • Completion: Allow the reaction to warm to room temperature and then heat to reflux (typically 40-80 °C depending on the solvent) for 2-4 hours, or until gas evolution (SO₂ and HCl) ceases.

  • Isolation: Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Step B: Amide Coupling [18]

  • Preparation: Dissolve the amine (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq.) in anhydrous DCM.

  • Coupling: Cool the amine solution to 0 °C and add a solution of the crude 2-(Adamantan-1-yl)propanoyl chloride (1.0 eq.) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup and Purification: Perform a standard aqueous workup and purify as described in Protocol 1.

Summary of Recommended Reagents

Coupling TypePrimary RecommendationAlternative/Advanced OptionsKey Considerations
Amide HATU with DIPEAHBTU, COMU, Acyl Chloride FormationUse non-nucleophilic base; pre-activation is key.[7]
Ester Acyl Chloride Formation Steglich (DCC/DMAP), Mitsunobu (with caution)Anhydrous conditions are critical; may require elevated temperatures.[12][16]

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 73, 110.
  • Schneider, G., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie / Chemical Monthly, 135(6), 687-695.
  • Yasmeen, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4877.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Schammel, A. W., & Hergenrother, P. J. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(19), 7543-7545.
  • Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Rathore, R., & Kochi, J. K. (2002). Steric Hindrance as a Mechanistic Probe for Olefin Reactivity: Variability of the Hydrogenic Canopy over the Isomeric Adamantylideneadamantane/Sesquihomoadamantene Pair (A Combined Experimental and Theoretical Study). The Journal of Organic Chemistry, 67(12), 4039-4050.
  • Borbás, A., et al. (2021). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[7]uril. ChemRxiv.

  • Németh, G., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4210.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 395-422.
  • Wikipedia. Carbodiimide. Available at: [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 183-188.
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. Available at: [Link]

  • Gáspár, A., & Pápai, I. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7629.
  • BYJU'S. (2022, February 8). Formation of Acid Chlorides. Available at: [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • Dehnen, S., & Dehnen, S. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected. Chemical Society Reviews, 53(13), 5649-5735.
  • de Meijere, A., et al. (2004). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 104(12), 6033-6096.
  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Available at: [Link]

  • Wikipedia. Acyl chloride. Available at: [Link]

  • Yi, S. W., & Lee, P. H. (2015). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. Chemical Society Reviews, 44(9), 2846-2858.
  • ResearchGate. Koch-Haaf reactions of adamantanols. Available at: [Link]

  • Alihodžić, A., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 12(1), 1-10.
  • DTIC. (1968). SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. Available at: [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Available at: [Link]

  • European Patent Office. (1989). Method for esterifying hindered carboxylic acids (EP 0331280 A1).
  • Majerski, Z., Wolf, A. P., & Schleyer, P. V. R. (1970). Preparation of ring-labelled adamantane derivatives. I. 2-adamantanecarboxylic acid-2-14C and 2-methyladamantane-2. Journal of Labelled Compounds, 6(2), 179-186.
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available at: [Link]

  • ResearchGate. (2025, December 25). Esterification of propanoic acid in the presence of a homogeneous catalyst. Available at: [Link]

  • da Silva, A. B., et al. (2026, January 20).
  • Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions. Available at: [Link]

Sources

Troubleshooting

Troubleshooting solubility issues of 2-(Adamantan-1-yl)propanoic acid in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate adamantane-based compounds for biological assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate adamantane-based compounds for biological assays.

Working with 2-(Adamantan-1-yl)propanoic acid presents a classic physicochemical paradox: you are dealing with a highly lipophilic, bulky adamantane cage paired with a weakly acidic propanoic acid moiety. The predicted pKa of the closely related 1-adamantanecarboxylic acid is approximately 4.86[1]. While the carboxylic acid is deprotonated at physiological pH (7.4), the dominant hydrophobic effect of the adamantane cage heavily restricts its aqueous solubility. This dichotomy often leads to rapid aggregation, micelle formation, or outright precipitation in standard biological buffers.

Below is our comprehensive, field-proven guide to diagnosing and resolving these solubility issues.

Diagnostic Workflow: Selecting Your Solubilization Strategy

Before altering your buffer, you must align your solubilization strategy with the constraints of your downstream application. Use the decision matrix below to determine the optimal path.

TroubleshootingWorkflow Start Identify Downstream Application CellAssay In Vitro / Cell Assays (Toxicity sensitive) Start->CellAssay NMR Structural / NMR (High conc. needed) Start->NMR Formulation In Vivo Formulation (Biocompatibility) Start->Formulation CD HP-β-Cyclodextrin Complexation CellAssay->CD If DMSO is toxic DMSO DMSO Stock + Rapid Dilution CellAssay->DMSO Low Conc. (<1% DMSO) NMR->CD Host-guest study pH pH > 7.4 Buffer (Salt Formation) NMR->pH Base titration Formulation->CD High solubility needed

Decision matrix for solubilizing 2-(Adamantan-1-yl)propanoic acid based on assay type.

Step-by-Step Troubleshooting Guides & Protocols

Issue 1: Compound precipitates immediately upon dilution into cell culture media.

The Causality: This is a classic "solvent crash-out." If you are using a DMSO stock, the moment the stock contacts the aqueous phase, the local concentration of water spikes. The solubility of the adamantane derivative drops faster than the solvent can disperse, causing instantaneous crystallization. The Solution: Co-Solvent Crash Prevention Protocol To prevent this, we must manipulate the kinetics of dispersion to outpace the kinetics of precipitation.

  • Stock Preparation: Prepare a 50 mM stock of 2-(Adamantan-1-yl)propanoic acid in 100% anhydrous DMSO.

  • Buffer Pre-warming: Warm the destination aqueous buffer (e.g., PBS or media) to 37°C. This temporarily increases the thermodynamic solubility limit during the critical mixing phase.

  • Vortex-Assisted Addition: Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed.

  • Dropwise Integration: Add the DMSO stock dropwise directly into the center of the vortex cone (do not let it run down the side of the tube). This ensures instantaneous mechanical dispersion, preventing localized high concentrations of the lipophilic acid.

  • Validation: Keep the final DMSO concentration ≤1% (v/v) to prevent cytotoxicity.

Issue 2: High concentrations (>5 mM) are required for in vivo dosing, but DMSO is too toxic.

The Causality: You need a biocompatible vehicle that masks the adamantane cage. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. The adamantane cage has an exceptionally high binding affinity for the β-cyclodextrin cavity (association constants, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, typically range from 

to


) due to a near-perfect steric fit. The Solution: Host-Guest Complexation Protocol (The Gold Standard) Because native β-CD has limited aqueous solubility (~18.5 mg/mL), we utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to achieve A-type phase solubility profiles, which linearly increase the drug's solubility as the CD concentration increases[2].
  • Preparation: Dissolve HP-β-CD in your target aqueous buffer to a final concentration of 20–50 mM.

  • Addition: Add 2-(Adamantan-1-yl)propanoic acid as a dry powder directly to the HP-β-CD solution. Crucial Step: Do not use DMSO stocks here, as DMSO will competitively bind inside the cyclodextrin cavity and displace your compound.

  • Equilibration: Incubate the suspension at 37°C with continuous orbital shaking or sonication for 2 to 4 hours. Thermal energy is required to accelerate the host-guest inclusion kinetics.

  • Self-Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated acid. Shine a standard laser pointer through the filtrate; if the beam is invisible (no Tyndall effect), you have a true solution free of nano-aggregates.

Issue 3: The compound is insoluble even in basic buffers (pH 8.0) without co-solvents.

The Causality: The pKa of the carboxylic acid is ~4.86[1]. While a pH of 8.0 ensures >99.9% of the molecules are ionized (carboxylate anions), the massive hydrophobic surface area of the adamantane cage still drives self-assembly into micelles or insoluble aggregates. The Solution: pH Optimization & Ionic Strength Control Protocol

  • Buffer Selection: Use a buffer with strong capacity in the basic range (e.g., 50 mM Tris-HCl) rather than weak PBS.

  • Titration: Suspend the compound in the buffer. The dissolution of the acid will lower the pH of the microenvironment, causing it to remain unionized.

  • Active Monitoring: Continuously monitor the pH with a micro-probe while adding the compound. Titrate dropwise with 0.1 M NaOH to force the pH back up to 8.0, driving the equilibrium toward the soluble sodium salt form.

Quantitative Data Summary

Use the table below to benchmark your expected solubility limits based on the chosen formulation strategy.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility LimitBiocompatibilityPrimary Application
Standard Buffer (pH 7.4) Carboxylate ionization< 0.1 mMHighBaseline reference
Buffer + 1% DMSO Co-solvent dispersion~0.5 mMModerate (Toxicity >1%)Biochemical / Enzymatic assays
Buffer + 20% HP-β-CD Host-guest inclusion> 10.0 mMHighCell-based assays / In vivo dosing

Frequently Asked Questions (FAQs)

Q: Can I use α-cyclodextrin or γ-cyclodextrin instead of β-cyclodextrin to save costs? A: No. Host-guest complexation relies on exact steric matching. The adamantane cage requires a specific cavity diameter for optimal van der Waals interactions. The cavity of α-CD is too small to accommodate the bulky adamantane ring, while γ-CD is too large, resulting in poor complex stability[3]. β-CD provides the perfect thermodynamic fit.

Q: Will the HP-β-CD complex affect my in vitro cellular assay? A: HP-β-CD is highly biocompatible and is routinely used in FDA-approved formulations. However, at very high concentrations (>50 mM), empty cyclodextrins can extract cholesterol from lipid rafts in cell membranes, potentially causing off-target cytotoxicity. Always run a vehicle control (HP-β-CD alone at your working concentration) to validate your assay window.

Q: I adjusted my buffer to pH 7.4, but my compound still won't dissolve. Is the pKa wrong? A: The pKa is correct (~4.86)[1], meaning the compound is ionized at pH 7.4. However, ionization only provides a localized hydrophilic charge. The adamantane cage is so overwhelmingly lipophilic that the molecule behaves like a surfactant, forming insoluble aggregates rather than a true solution. You must use cyclodextrins or co-solvents to mask the cage.

References

Sources

Optimization

Removing unreacted starting materials from 2-(Adamantan-1-yl)propanoic acid synthesis

The following technical guide addresses the purification of 2-(Adamantan-1-yl)propanoic acid (also referred to as -methyl-1-adamantaneacetic acid). This guide distinguishes between the two primary synthesis routes, as th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 2-(Adamantan-1-yl)propanoic acid (also referred to as


-methyl-1-adamantaneacetic acid).

This guide distinguishes between the two primary synthesis routes, as the "unreacted starting material" differs significantly in chemical behavior:

  • Route A (Radical Addition): Starting material is Adamantane (Neutral, Lipophilic).[1][2]

  • Route B (Enolate Alkylation): Starting material is 1-Adamantylacetic acid (Acidic, Polar).[1][2]

[1]

Part 1: Diagnostic & Troubleshooting (Q&A)

Scenario A: Excess Adamantane (Route A)

Context: You synthesized the target via radical addition of adamantane to methacrylic acid/ester using a metal catalyst (e.g., Mn(OAc)₃ or NHPI).[1][2]

Q1: I have a significant amount of white, waxy solid contaminating my crude acid. It smells like camphor.[1][2] How do I remove it? A: This is unreacted Adamantane . Because radical functionalization often requires a large excess of adamantane to prevent poly-substitution, this is the most common impurity.[2]

  • The Causality: Adamantane is a highly symmetric, lipophilic hydrocarbon with a high melting point (

    
    C) but high vapor pressure (sublimes).[1][2] It does not form salts.[1][2]
    
  • The Fix (Method 1 - Chemical): Perform an Acid-Base Extraction .[1][2]

    • Dissolve the crude mixture in 10% aqueous NaOH (The product forms a soluble sodium salt; Adamantane remains a solid/oil).[2]

    • Extract the aqueous phase 3x with Hexane or Heptane .[2] Adamantane is highly soluble in these non-polar solvents.[1][2]

    • Acidify the aqueous phase with HCl to precipitate the pure product.[2]

  • The Fix (Method 2 - Physical): If the product is dry, use Sublimation .[2] Heat the crude solid to

    
    C under vacuum (
    
    
    
    mmHg). Adamantane will sublime onto the cold finger, leaving the non-volatile acid product behind.[2]

Q2: My product has a pink/brown hue even after extraction. What is this? A: This indicates residual metal catalyst (Manganese or Cobalt) or N-hydroxyphthalimide (NHPI) byproducts.[1][2]

  • The Fix: Wash the organic phase (before drying) with 0.1 M EDTA (disodium salt) or 10% HCl .[1][2] The chelating agent/acid will sequester the metal ions into the aqueous phase.

Scenario B: Unreacted 1-Adamantylacetic Acid (Route B)[1][2]

Context: You synthesized the target via


-alkylation of 1-adamantylacetic acid (using LDA/LiHMDS and Methyl Iodide).

Q3: TLC shows two spots with very similar Rf values. I cannot separate the starting acid from the methylated product. A: Separating a carboxylic acid from its


-methyl homolog is chemically challenging because their pKa values are nearly identical (

). Acid-base extraction will not work here.
  • The Fix: Fractional Recrystallization .[2] The introduction of the methyl group disrupts the crystal lattice packing efficiency compared to the non-methylated precursor.

    • Solvent System: Use Heptane or a Methanol/Water (4:1) mixture.[2]

    • Protocol: Dissolve the mixture in hot heptane. The starting material (1-adamantylacetic acid) is generally less soluble in cold non-polar solvents than the methylated product due to stronger intermolecular hydrogen bonding stacking without the steric interference of the methyl group.

    • Note: If recrystallization fails, convert the mixture to Methyl Esters (using MeOH/H

      
      SO
      
      
      
      ).[2] The boiling point difference between the esters allows for separation via Vacuum Distillation or Flash Chromatography (Silica, Hexane/EtOAc 95:5).[2]

Part 2: Experimental Protocols

Protocol 1: Removal of Neutral Adamantane (Acid-Base Workup)

Use this protocol for Radical Addition syntheses.[1]

  • Dissolution: Dissolve crude reaction residue in Diethyl Ether (Et

    
    O)  or Dichloromethane (DCM)  (10 mL per gram of crude).
    
  • Extraction: Transfer to a separatory funnel. Add 2M NaOH (1.5 equivalents relative to theoretical yield). Shake vigorously.

    • Checkpoint: The product is now in the aqueous layer (as Sodium 2-(adamantan-1-yl)propanoate).[2] The impurity (Adamantane) is in the organic layer.[2]

  • Wash: Separate layers. Wash the aqueous layer two more times with Hexane (removes trace Adamantane).[1][2] Discard the organic layers (recover Adamantane from them later if needed).[1][2]

  • Precipitation: Cool the aqueous layer to

    
    C. Slowly add 6M HCl  until pH reaches 1. A white precipitate (the Product) should form.[1][2]
    
  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[2]

Protocol 2: Separation of Homologous Acids (Recrystallization)

Use this protocol for Alkylation syntheses.[1]

  • Solvent Choice: n-Heptane .[2][3]

  • Dissolution: Place crude solid in a flask with a condenser. Add n-Heptane (5 mL/g).[1][2] Heat to reflux (

    
    C) until dissolved.[1][2]
    
  • Cooling: Allow the solution to cool slowly to room temperature, then place in a fridge (

    
    C) for 12 hours.
    
  • Filtration: Filter the crystals.

    • Analysis: Check melting points.[1][2][4][5]

      • 1-Adamantylacetic acid mp:

        
        C.[1][2]
        
      • 2-(Adamantan-1-yl)propanoic acid mp:

        
        C (lower due to symmetry breaking).[1][2]
        
  • Alternative: If separation is poor, perform Iodolactonization .[1][2] If the unreacted starting material is unsaturated (unlikely here but possible in other routes), it will react differently.[2] For saturated acids, esterification followed by chromatography is the fallback.[2]

Part 3: Data & Visualization[1][2][6]

Table 1: Physicochemical Properties for Separation Logic[1]
CompoundRoleMW ( g/mol )mp (

C)
Solubility (Hexane)Solubility (Aq.[1][2] NaOH)pKa
Adamantane SM (Route A)136.24270 (Sublimes)HighInsolubleN/A
1-Adamantylacetic acid SM (Route B)[1][2]194.27136Low (Cold)Soluble4.8
2-(Adamantan-1-yl)propanoic acid Product 208.30 120-125 Moderate Soluble 4.8
1-Adamantanol Side Product152.23282LowInsoluble16
Workflow Diagram: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture CheckRoute Identify Synthesis Route Start->CheckRoute RouteA Route A: Radical Addition (Impurity: Adamantane) CheckRoute->RouteA RouteB Route B: Alkylation (Impurity: 1-Adamantylacetic Acid) CheckRoute->RouteB StepA1 Dissolve in Et2O/DCM RouteA->StepA1 StepB1 Recrystallization (Solvent: n-Heptane) RouteB->StepB1 StepA2 Extract with 2M NaOH StepA1->StepA2 StepA3 Separate Layers StepA2->StepA3 OrgLayer Organic Layer (Contains Adamantane) StepA3->OrgLayer Discard/Recycle AqLayer Aqueous Layer (Contains Product Salt) StepA3->AqLayer StepA4 Acidify with HCl Filter Precipitate AqLayer->StepA4 Final Pure 2-(Adamantan-1-yl)propanoic acid StepA4->Final CheckPurity Check Purity (NMR/mp) StepB1->CheckPurity Derivatize Fallback: Esterification & Distillation CheckPurity->Derivatize Impure CheckPurity->Final Pure Derivatize->Final

Caption: Decision tree for selecting the appropriate purification protocol based on the synthesis route and primary impurities.

References

  • Adamantane Properties & Sublimation: National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 9238, Adamantane.[1][2] [Link]

  • Radical Synthesis of Adamantane Acids: Ishii, Y., et al. (1996).[1][2] "Alkane Oxidation with Molecular Oxygen Using a New Efficient Catalytic System: N-Hydroxyphthalimide (NHPI) Combined with Co(acac)2." Journal of Organic Chemistry. (Demonstrates the radical functionalization route requiring excess adamantane). [Link][1][2]

  • General Workup for Adamantyl Carboxylic Acids: Stetter, H., et al. (1959).[1][2] "Über Verbindungen mit Urotropin-Struktur, XII.[1][2] Monofunktionelle Adamantan-Derivate." Chemische Berichte. (Foundational text on adamantane carboxylic acid isolation). [Link][1][2]

  • Solubility Data: Abraham, M. H., et al. (2020).[1][2] "Descriptors for adamantane and some of its derivatives." Journal of Solution Chemistry. (Provides solubility parameters for solvent selection). [Link]

Sources

Troubleshooting

Technical Support Center: Adamantyl Acid Stability &amp; Synthesis

Topic: Minimizing Decarboxylation Side Reactions of Adamantyl Acids Introduction: The "Stable Cation" Paradox Why is my adamantyl acid losing ? The root cause of decarboxylation in 1-adamantanecarboxylic acid (and its de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Decarboxylation Side Reactions of Adamantyl Acids

Introduction: The "Stable Cation" Paradox

Why is my adamantyl acid losing


? 
The root cause of decarboxylation in 1-adamantanecarboxylic acid (and its derivatives) is, paradoxically, the stability of the adamantyl carbocation. While the diamondoid structure provides immense thermal stability to the hydrocarbon cage, the bridgehead carbon (C1) can support a stable carbocation or radical intermediate.

When you apply high activation energy (heat, strong acid, or radical initiators) to overcome the significant steric hindrance of the adamantyl group, you lower the barrier for the carboxyl group to leave as


.

The Danger Zone:

  • Steric Hindrance: The bulky cage blocks nucleophilic attack, tempting researchers to use harsh conditions (High T, aggressive activation).

  • Electronic Trap: Once activated, the C1-COOH bond weakens if a metal catalyst (Ag, Cu, Pd) or radical initiator is present, leading to protodecarboxylation (formation of adamantane).

Module 1: Troubleshooting Amide & Ester Synthesis

Issue: "I am trying to couple 1-adamantanecarboxylic acid to an amine, but yields are low, and I see the decarboxylated byproduct (Adamantane) by GC-MS."

Root Cause Analysis

Standard coupling reagents (EDC, DCC) often fail because the bulky adamantyl group prevents the amine from attacking the active ester intermediate. If you heat the reaction to force it, or if you use thionyl chloride (


) at reflux, you risk thermal decarboxylation.
Protocol A: The "Acyl Fluoride" Method (Recommended)

Acyl fluorides are less sterically demanding than active esters (OBt/OAt) and highly stable to thermal decarboxylation compared to acid chlorides.

Step-by-Step:

  • Reagents: 1-Adamantanecarboxylic acid (1.0 eq), TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq), DIPEA (2.5 eq).

  • Solvent: Dry Dichloromethane (DCM) or DMF.

  • Procedure:

    • Dissolve acid and amine in DCM.

    • Add DIPEA, followed by TFFH at

      
      .
      
    • Allow to warm to Room Temperature (RT). Do not heat.

    • Why? The small size of the fluoride leaving group allows the amine to attack the carbonyl despite the adamantyl bulk, removing the need for thermal activation [1].

Protocol B: The "Mild" Acid Chloride

If you must use an acid chloride, avoid boiling in


.
  • Reagent: Oxalyl Chloride (

    
    ) (1.2 eq) + Catalytic DMF (1-2 drops).
    
  • Temperature:

    
     to RT.
    
  • Key Control: Monitor gas evolution (

    
    , 
    
    
    
    ,
    
    
    ). Once bubbling stops, evaporate solvent immediately at reduced pressure/low heat (
    
    
    ).
  • Warning: Do not store the acid chloride; react immediately.

Decision Logic: Choosing the Right Activation

CouplingLogic Start Start: Amide/Ester Coupling CheckSteric Is the Amine/Alcohol Sterically Hindered? Start->CheckSteric Standard Use HATU/DIPEA (Room Temp) CheckSteric->Standard No (Primary/Linear) HighRisk High Decarboxylation Risk (Do NOT Reflux) CheckSteric->HighRisk Yes (Secondary/Bulky) AcylF Use TFFH (Acyl Fluoride) Small Leaving Group HighRisk->AcylF Preferred AcidCl Use Oxalyl Chloride/DMF (0°C -> RT only) HighRisk->AcidCl Alternative

Figure 1: Decision matrix for coupling sterically demanding adamantyl acids.

Module 2: Metal-Catalyzed Cross-Couplings

Issue: "My Suzuki/Sonogashira coupling is failing. The adamantyl acid is converting to adamantane (protodecarboxylation)."

Root Cause Analysis

Transition metals, particularly Copper (Cu) , Silver (Ag) , and Palladium (Pd) , are excellent catalysts for decarboxylation.[1] In fact, they are often used intentionally to remove carboxyl groups (Goossen reaction) [2]. For adamantyl acids, the stable bridgehead radical makes this side reaction extremely fast.

Critical Controls
ParameterRecommendationScientific Rationale
Base Selection Avoid

or

. Use

or

.
Silver and Copper lower the activation energy for decarboxylation via metal-carboxylate intermediates.
Temperature Keep

.
Thermal energy combined with Pd catalysis accelerates the extrusion of

.
Catalyst Use Pd-catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos).Accelerates the desired oxidative addition/reductive elimination cycle over the slower decarboxylation pathway.
Additives Add molecular sieves.Water can facilitate protonation of the decarboxylated intermediate.[2]
Troubleshooting Workflow

Q: Can I use the Hunsdiecker reaction conditions? A: NO. Standard Hunsdiecker (Ag salts + Halogen) will instantly decarboxylate adamantyl acids to form 1-halo-adamantane.[3] This is a synthesis method for adamantyl halides, not a coupling method for the acid [3].

Module 3: Workup & Storage FAQs

Q: I see a new spot on TLC after rotary evaporation. Did it degrade? A: Possibly.[4]

  • Check: Is the bath temp

    
    ? Is the solution acidic?
    
  • Fix: Adamantyl esters can hydrolyze and subsequently decarboxylate if traces of strong acid (from

    
     or TFA deprotection) remain during heating. Always neutralize with bicarbonate before concentration.
    

Q: How do I confirm decarboxylation occurred? A:

  • NMR: Look for the disappearance of the carbonyl carbon signal (~180 ppm in

    
     NMR).
    
  • MS: Look for the [M-44] peak (Loss of

    
    ) or [M-45] (Loss of 
    
    
    
    ).
  • Physical: Adamantane (the byproduct) sublimes easily. If you see white crystals clogging your rotavap bump trap, that is likely decarboxylated adamantane.

Q: Can I store 1-adamantanecarbonyl chloride? A: Not recommended. Unlike benzoyl chloride, the adamantyl variant is prone to moisture-induced hydrolysis, which regenerates the acid. If the acid is then subjected to residual thionyl chloride and heat, it degrades. Make fresh and use immediately.

Mechanism of Failure (Visualized)

The following diagram illustrates the pathway you are trying to prevent.

Decarboxylation Acid 1-Adamantyl-COOH Activation Activation (Heat/Metal/Radical) Acid->Activation Energy Input Transition Transition State (Elongated C-C Bond) Activation->Transition Radical 1-Adamantyl Radical/Cation (STABLE INTERMEDIATE) Transition->Radical -CO2 Byproduct Adamantane + CO2 (Irreversible Loss) Radical->Byproduct +H (from solvent)

Figure 2: The mechanistic pathway of adamantyl decarboxylation driven by the stability of the bridgehead intermediate.

References

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides." Journal of the American Chemical Society.

  • Goossen, L. J., et al. (2009).[5] "Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Journal of Organic Chemistry.

  • NIST Chemistry WebBook. "1-Adamantanecarboxylic acid Thermochemistry." National Institute of Standards and Technology.[6]

  • Chimia. (2011). "The Synthesis of Sterically Hindered Amides." Chimia International Journal for Chemistry.

Sources

Optimization

Technical Support Center: Purification Strategies for 2-(Adamantan-1-yl)propanoic Acid

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that isolating high-purity adamantane derivatives presents unique physicochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that isolating high-purity adamantane derivatives presents unique physicochemical challenges. The bulky, perfectly symmetrical adamantane cage heavily influences the molecule's behavior, often overpowering the polarity of its functional groups.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you achieve >99% purity for 2-(Adamantan-1-yl)propanoic acid.

Part 1: Physicochemical Profiling

Before selecting a purification workflow, it is critical to understand the intrinsic properties of your target molecule. The adamantane core imparts extreme lipophilicity, which dictates its solubility and partitioning behavior[1].

Table 1: Physicochemical Properties of 2-(Adamantan-1-yl)propanoic acid

PropertyValue
IUPAC Name 2-(Adamantan-1-yl)propanoic acid
CAS Number 41418-01-3[2]
Molecular Formula C13H20O2[2]
Molecular Weight 208.30 g/mol [2]
Estimated pKa ~4.86 – 5.0 (Based on adamantane core)[1]
Estimated logP 3.5 – 4.0 (Highly lipophilic)[1]
Appearance White to off-white crystalline solid[3]

Part 2: Troubleshooting Guides & FAQs

Q1: Why do non-polar impurities persistently co-crystallize with my product during standard recrystallization?

The Causality: The adamantane core is a massive, hydrophobic tricyclic alkane. During crystallization from moderately polar or non-polar solvents (like hexanes or ethyl acetate), the adamantane cage readily co-crystallizes with unreacted starting materials (e.g., adamantane, 1-adamantanol) due to highly favorable van der Waals interactions[4]. The single carboxylic acid group is insufficient to force phase separation from these structurally similar neutral impurities. The Solution: Abandon standard recrystallization and utilize an Acid-Base Extraction to exploit the ionizable carboxyl group.

Q2: How do I execute an Acid-Base Extraction to remove neutral adamantane derivatives?

The Causality: By shifting the pH above 10, the carboxylic acid (pKa ~4.9) is quantitatively deprotonated into a sodium carboxylate salt[1]. Despite the lipophilic adamantane core, this ionic salt becomes highly water-soluble. Neutral impurities (logP > 3.0) cannot ionize and remain strictly in the organic phase. Acidifying the separated aqueous layer to pH < 3 neutralizes the carboxylate, crashing out the pure acid due to its inherent insolubility in water[5]. This is a self-validating system: precipitation only occurs if the molecule possesses an ionizable carboxyl group.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 2-(Adamantan-1-yl)propanoic acid in a water-immiscible organic solvent (e.g., ethyl acetate or chloroform)[6].

  • Basification: Add 10% aqueous NaOH until the aqueous layer reaches pH ≥ 10. Stir vigorously for 15 minutes to ensure complete phase transfer of the carboxylate salt[3].

  • Phase Separation: Separate the layers. Discard the organic layer (which now contains neutral impurities like adamantane and 1-adamantanol).

  • Washing: Wash the aqueous layer once more with fresh ethyl acetate to remove trace lipophilic contaminants.

  • Acidification: Slowly add 12N HCl to the aqueous layer under an ice bath until the pH drops below 3[6]. A thick white precipitate will form immediately.

  • Isolation: Collect the precipitated crystals via vacuum filtration, wash with cold deionized water, and dry under reduced pressure at 40°C[5].

Q3: My crude product contains structural isomers (e.g., 2-adamantyl vs. 1-adamantyl derivatives). Acid-base extraction isn't separating them. What is the mechanistic workaround?

The Causality: Structural isomers of adamantane carboxylic acids have nearly identical pKa values and lipophilicities, making pH-driven separations entirely ineffective. Furthermore, carboxylic acids form strong intermolecular hydrogen-bonded dimers, which smear chromatographic resolution and elevate boiling points. The Solution: Transient Esterification . Converting the acids to methyl esters breaks the hydrogen-bonded dimers, drastically increasing volatility and altering their interaction with silica gel[6]. The steric hindrance difference between the isomers (e.g., the bridgehead 1-adamantyl versus the secondary 2-adamantyl group) leads to distinct esterification rates and chromatographic retention factors (Rf)[3].

Protocol: Transient Esterification & Hydrolysis

  • Esterification: Reflux the crude acid mixture for 2 hours in methanol (3x weight) containing a catalytic amount of 98% sulfuric acid (ratio of catalyst to raw material ~ 0.5:10)[6],[3].

  • Extraction: Pour the solution into water and extract with chloroform. Wash the organic layer with water and dry over anhydrous sodium sulfate[6].

  • Separation: Purify the resulting methyl esters via silica gel column chromatography (using a hexane/ethyl acetate gradient) or fractional vacuum distillation[6].

  • Hydrolysis: Reflux the purified ester with a calculated stoichiometric excess of 1N KOH. Once complete, acidify the aqueous solution with HCl to precipitate the pure 2-(Adamantan-1-yl)propanoic acid[6].

Q4: What is the optimal solvent system for final polishing via solvent-antisolvent recrystallization?

The Causality: To achieve >99% purity, you need a solvent system where the solubility of 2-(Adamantan-1-yl)propanoic acid is highly temperature-dependent. Methanol acts as the primary solvent (dissolving the acid at reflux via hydrogen bonding), and water acts as the antisolvent[4]. The adamantane core is entirely insoluble in water, forcing rapid crystallization upon cooling.

Protocol: Methanol/Water Recrystallization

  • Dissolution: Suspend the acid in a minimal volume of hot methanol (approx. 3 mL per gram of product)[6].

  • Antisolvent Addition: Slowly add hot water dropwise (approx. 1 mL per gram) until the solution becomes faintly turbid, then add a few drops of methanol until it clears[6].

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour[4].

  • Filtration: Filter the pure white crystals and wash with a minimal amount of cold 3:1 methanol/water.

Part 3: Purification Workflow Visualization

Use the following decision matrix to select the appropriate purification strategy based on your analytical impurity profiling.

PurificationWorkflow Start Crude 2-(Adamantan-1-yl) propanoic acid Analyze Impurity Profiling (GC-MS or NMR) Start->Analyze Neutral Neutral Organics (e.g., Adamantane) Analyze->Neutral Non-acidic Isomers Structural Isomers (e.g., 2-adamantyl) Analyze->Isomers Isomeric mix Trace Trace Color/Salts Analyze->Trace Minor impurities AcidBase Acid-Base Extraction (pH > 10 then pH < 3) Neutral->AcidBase Ester Transient Esterification (MeOH/H2SO4 -> Column) Isomers->Ester Recryst Recrystallization (MeOH/H2O) Trace->Recryst Pure High-Purity Product (>99%) AcidBase->Pure Ester->Pure Recryst->Pure

Decision matrix for 2-(Adamantan-1-yl)propanoic acid purification based on impurity profiling.

Part 4: References

  • US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds. Google Patents. URL:

  • 1-adamantanecarboxylic acid - Organic Syntheses Procedure. Organic Syntheses. URL:[Link]

  • CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid. Google Patents. URL:

  • 2-(adamantan-1-yl)propanoic acid - CAS 41418-01-3. Molaid. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Aggregation in Peptides Containing 2-(Adamantan-1-yl)propanoic Acid

Introduction Peptides incorporating the synthetic amino acid 2-(adamantan-1-yl)propanoic acid present unique challenges in handling and formulation due to a high propensity for aggregation. The adamantane moiety, a bulky...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Peptides incorporating the synthetic amino acid 2-(adamantan-1-yl)propanoic acid present unique challenges in handling and formulation due to a high propensity for aggregation. The adamantane moiety, a bulky and highly lipophilic hydrocarbon cage, significantly increases the hydrophobicity of the peptide.[1] This can lead to poor solubility in aqueous solutions and a strong tendency for peptides to self-associate and aggregate.[2][3][4][5]

Peptide aggregation is a significant concern as it can lead to loss of the product, reduced bioactivity, and potential immunogenicity.[6] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation issues with these challenging peptides.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My lyophilized peptide containing 2-(adamantan-1-yl)propanoic acid won't dissolve in my aqueous buffer. What should I do?

A1: Initial solubilization is a critical step in preventing aggregation. A systematic approach is recommended.[2]

Underlying Cause: The high hydrophobicity of the adamantane group prevents favorable interactions with polar water molecules, leading to poor solubility.[1][7]

Step-by-Step Protocol for Solubilization:
  • Start with a Small Test Amount: Before attempting to dissolve your entire sample, always test the solubility on a small portion to avoid loss of valuable material.[2][7]

  • Assess the Peptide's Overall Charge:

    • Calculate the net charge of your peptide at the desired pH. Assign a value of +1 for each basic residue (Lys, Arg, His, and the N-terminus) and -1 for each acidic residue (Asp, Glu, and the C-terminus).[2][3]

  • Choose an Appropriate Initial Solvent Based on Charge:

    • Net Positive Charge (Basic Peptides): Begin with sterile, distilled water. If solubility is poor, add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) dropwise until the peptide dissolves.[2][3]

    • Net Negative Charge (Acidic Peptides): Start with sterile, distilled water. If it fails to dissolve, add a small amount of 10% ammonium bicarbonate or 0.1% aqueous ammonia.[2] Caution: Avoid basic solutions if your peptide contains cysteine, as this can promote oxidation.[2]

    • Net Zero Charge (Neutral or Highly Hydrophobic Peptides): This is the most likely scenario for peptides containing the highly non-polar 2-(adamantan-1-yl)propanoic acid. These are often the most difficult to dissolve.[2][3]

      • Start by dissolving the peptide in a minimal amount of an organic co-solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[2][3][8][9][10]

      • Once fully dissolved in the organic solvent, slowly add this solution dropwise to your desired aqueous buffer while vortexing or stirring.[7][9] This gradual dilution is crucial to prevent the peptide from precipitating out of solution.[7]

  • Consider Sonication: If the peptide is still not dissolving, gentle sonication in a water bath can help break up aggregates.[7][11] Avoid excessive heating, which can degrade the peptide.[7][11]

Q2: My peptide solution appears cloudy, or I see visible precipitates after dissolution. Is this aggregation, and how can I fix it?

A2: Cloudiness or precipitation is a strong indicator of aggregation.

Underlying Cause: When the peptide concentration exceeds its solubility limit in a given solvent system, it will come out of solution. This is often driven by hydrophobic interactions between the adamantane moieties and other non-polar residues.[2]

Strategies to Reverse and Prevent Precipitation:
  • Adjust the pH: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero.[7] Adjusting the pH of the solution away from the pI can increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and improved solubility.

  • Increase the Amount of Organic Co-solvent: If your peptide precipitated upon addition to an aqueous buffer, you may need to increase the percentage of the organic co-solvent in your final solution. However, be mindful of the tolerance of your downstream assay to organic solvents. For most cellular assays, the final DMSO concentration should be kept below 1%.[3][7]

  • Use of Chaotropic Agents: For stubborn aggregates, the addition of chaotropic agents like guanidine hydrochloride (GuHCl) or urea can be effective.[2][8][12] These agents disrupt the hydrogen bond network of water, which can interfere with the hydrophobic interactions driving aggregation.[2] They are typically used to resolubilize aggregates rather than for prevention in functional assays, as they are denaturing.[2][11]

Q3: My peptide solution is clear at first but becomes a gel over time. What is happening and how can I prevent it?

A3: Gel formation is a hallmark of fibrillar peptide aggregation.

Underlying Cause: Certain peptide sequences, particularly those with a propensity to form β-sheets, can self-assemble into ordered fibrillar structures.[13] The bulky adamantane group can exacerbate this by promoting hydrophobic collapse, which can be a nucleation event for fibril formation.

Preventative Measures for Gelation:
  • Work at Lower Concentrations: Aggregation is a concentration-dependent process.[13] Working with more dilute peptide solutions can slow down the kinetics of aggregation.

  • Temperature Control: The effect of temperature on aggregation can be complex. While gentle warming can aid initial dissolution, prolonged incubation at higher temperatures can sometimes accelerate aggregation kinetics.[14][15][16][17] It is often best to prepare solutions fresh and store them at low temperatures (4°C for short-term, -20°C or -80°C for long-term).[18][19][20][21]

  • Inclusion of Aggregation Inhibitors: Certain additives can be included in your buffer to prevent aggregation.

Additive ClassExamplesTypical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamate50-100 mMCan suppress aggregation by binding to charged and hydrophobic regions and screening charges.[2]
Surfactants Tween 20, CHAPS0.01% - 0.1%Non-ionic or zwitterionic detergents that can coat hydrophobic patches on the peptide surface, preventing self-association.[2]
Sugars/Polyols Glycerol, Sucrose5-20% (v/v)Act as stabilizers, often by being preferentially excluded from the peptide surface, which favors a more compact, soluble state.[2]

Frequently Asked Questions (FAQs)

Q: Why is 2-(adamantan-1-yl)propanoic acid so prone to causing peptide aggregation?

A: The adamantane group is a large, rigid, and extremely non-polar (hydrophobic) structure.[1] In an aqueous environment, these hydrophobic groups will try to minimize their contact with water. The most energetically favorable way to do this is for them to associate with each other, driving the intermolecular aggregation of the peptides.[2]

Q: What are the best practices for storing peptides containing 2-(adamantan-1-yl)propanoic acid?

A:

  • Lyophilized Form: For maximum stability, store peptides in their lyophilized (powder) form at -20°C or -80°C in a tightly sealed container to protect from moisture.[18][19][20] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[11][18][20]

  • In Solution: If you must store the peptide in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.[18][20] Store solutions at -20°C or -80°C.[18][19][21] The stability of peptides in solution is limited, especially those containing easily oxidizable residues like Cys, Met, or Trp.[11][18][20] For these, using degassed, sterile buffers at a slightly acidic pH (pH 5-7) can improve stability.[18][20]

Q: How can I detect and quantify peptide aggregation?

A: Several analytical techniques can be used to monitor aggregation:

  • Size Exclusion Chromatography (SEC): A widely used method to separate and quantify monomers, dimers, and higher-order soluble aggregates.[22][23][24]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is sensitive to the formation of aggregates.[24][25]

  • UV-Vis Spectroscopy/Turbidity: A simple method where an increase in absorbance or scattering at higher wavelengths (e.g., 350 nm) can indicate the presence of large, light-scattering aggregates.[22][26]

  • Thioflavin T (ThT) Fluorescence Assay: This dye specifically binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a characteristic increase in fluorescence.[13]

Visualized Workflows

Systematic Approach to Solubilizing Hydrophobic Peptides

cluster_solvent Initial Solvent Choice cluster_troubleshoot Troubleshooting start Start: Lyophilized Peptide test Test solubility of a small amount start->test charge Determine Net Charge (Acidic, Basic, or Neutral/Hydrophobic) test->charge acidic Acidic Peptide: Add 0.1% NH4OH charge->acidic basic Basic Peptide: Add 0.1% Acetic Acid charge->basic hydrophobic Neutral/Hydrophobic Peptide: Use minimal DMSO/DMF charge->hydrophobic Most Likely for Adamantane Peptides dissolved Peptide Dissolved? acidic->dissolved basic->dissolved hydrophobic->dissolved sonicate Gentle Sonication dissolved->sonicate No add_buffer Slowly add to aqueous buffer while vortexing dissolved->add_buffer Yes sonicate->dissolved precipitate Precipitation Occurs? add_buffer->precipitate adjust Adjust pH away from pI or Increase co-solvent % precipitate->adjust Yes success Success: Clear Solution precipitate->success No adjust->add_buffer fail Failure: Persistent Aggregation Consider alternative strategies adjust->fail

Caption: A step-by-step workflow for the initial solubilization of adamantane-containing peptides.

Logical Flow for Selecting Anti-Aggregation Additives

start Problem: Peptide Aggregation Observed issue_type What is the nature of the aggregation? General Precipitation / Cloudiness Slow Gelation / Fibril Formation start->issue_type strategy1 Strategy for General Precipitation: Disrupt Hydrophobic Interactions issue_type:f0->strategy1 strategy2 Strategy for Fibril Formation: Stabilize Monomeric State issue_type:f1->strategy2 additives1 Try these first: Non-ionic Surfactants (Tween 20) Increase Organic Co-solvent (DMSO) strategy1->additives1 additives2 Try these first: Stabilizing Amino Acids (L-Arginine) Polyols (Glycerol) strategy2->additives2 reassess Re-assess with Analytical Method (e.g., DLS, SEC) additives1->reassess additives2->reassess

Caption: A decision tree for selecting appropriate additives based on the type of aggregation observed.

References

  • JPT Peptide Technologies. Peptide Solubilization. Available from: [Link]

  • Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available from: [Link]

  • AIP Publishing. Kinetic pathways to peptide aggregation on surfaces: The effects of β-sheet propensity and surface attraction. (2012). Available from: [Link]

  • MDPI. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020). Available from: [Link]

  • Bio-Synthesis. How to Store Peptides | Best Practices for Researchers. Available from: [Link]

  • APC. 5 must-know techniques for analyzing protein aggregation. (2021). Available from: [Link]

  • PubMed. Fibril Nucleation Kinetics of a Pharmaceutical Peptide: The Role of Conformation Stability, Formulation Factors, and Temperature Effect. (2018). Available from: [Link]

  • Scientist Live. Analysing peptide aggregation. (2018). Available from: [Link]

  • Cambridge Research Biochemicals. General Guide for Dissolving Peptides. Available from: [Link]

  • PMC - NIH. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. Available from: [Link]

  • Biocompare. Successful Use of SEC for Protein and Peptide Aggregate Analysis. (2013). Available from: [Link]

  • American Pharmaceutical Review. Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (2025). Available from: [Link]

  • PMC - NIH. Factors affecting the physical stability (aggregation) of peptide therapeutics. Available from: [Link]

  • bioRxiv. A peptide strategy for inhibiting different protein aggregation pathways in disease. (2022). Available from: [Link]

  • G-Biosciences. Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. (2016). Available from: [Link]

  • NIBSC. Peptide Storage. Available from: [Link]

  • PMC - NIH. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Available from: [Link]

  • ResearchGate. Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.. Available from: [Link]

  • ACS Publications. Shape and Release Control of a Peptide Decorated Vesicle through pH Sensitive Orthogonal Supramolecular Interactions. (2009). Available from: [Link]

  • OPUS at the University of Applied Sciences Ulm. Influence of pH and sequence in peptide aggregation via molecular simulation. Available from: [Link]

  • Semantic Scholar. Influence of pH and sequence in peptide aggregation via molecular simulation.. (2015). Available from: [Link]

  • PMC. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. (2021). Available from: [Link]

  • ResearchGate. Multifunctional adamantane derivatives as new scaffolds for the multipresentation of bioactive peptides. Available from: [Link]

  • DSpace at the University of Twente. A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. (2025). Available from: [Link]

  • PMC - NIH. Aggregation Rules of Short Peptides. Available from: [Link]

  • Xtalks. Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. (2025). Available from: [Link]

  • Nature. Sequence-based prediction of the solubility of peptides containing non-natural amino acids. (2023). Available from: [Link]

  • ChemRxiv. Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. (2025). Available from: [Link]

  • PubMed. Influence of pH and sequence in peptide aggregation via molecular simulation. (2015). Available from: [Link]

  • ResearchGate. (PDF) pH-Dependent Peptide Aggregation and Translocation Across Octanol and Hexane Interfaces: Insights from Umbrella Sampling Simulations. (2026). Available from: [Link]

Sources

Optimization

Technical Support Center: Advanced Catalysis for 2-(Adamantan-1-yl)propanoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals navigate the complex steric and electronic challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals navigate the complex steric and electronic challenges associated with the alpha-alkylation of propanoic acid using bulky 1-adamantyl groups.

Below, you will find a mechanistic workflow, targeted troubleshooting guides, comparative catalyst data, and self-validating experimental protocols.

Mechanistic Pathway Visualization

G cluster_inputs N1 Propionic Acid Enol Equivalents C1 Photoredox Catalysis (e.g., 4-CzIPN + HAT) N1->C1 C2 Metallaphotoredox (Ni / Ir Dual Catalysis) N1->C2 C3 Solid Acid Catalysis (e.g., Zeolite H-Y) N1->C3 N2 1-Adamantyl Halide/Alcohol N2->C1 N2->C2 N2->C3 Prod 2-(Adamantan-1-yl) propanoic acid C1->Prod Radical Addition C2->Prod Reductive Elimination C3->Prod Carbocation Attack

Catalytic pathways for 2-(Adamantan-1-yl)propanoic acid synthesis highlighting alternative mechanisms.

Troubleshooting Guides & FAQs

Issue 1: Complete failure of alkylation using standard basic conditions. Q: I attempted to synthesize 2-(adamantan-1-yl)propanoic acid by treating ethyl propionate with LDA followed by 1-bromoadamantane, but recovered 100% starting material. Why? A: This is a fundamental steric limitation. The 1-adamantyl group is a rigid, tertiary bridgehead system. Standard


 nucleophilic substitution is physically impossible because the adamantane cage completely blocks the required backside attack trajectory. You must pivot to mechanisms that do not rely on 

, such as radical additions (photoredox) or

/Friedel-Crafts pathways utilizing a 1-adamantyl carbocation[1].

Issue 2: Stalled Ni-Catalyzed Cross-Coupling. Q: My dual nickel/photoredox cross-coupling stalls at ~20% conversion. How can I drive the reaction to completion? A: In metallaphotoredox catalysis involving bulky groups, the catalytic cycle frequently bottlenecks at the highly stable


 intermediate. The extreme steric bulk of the 1-adamantyl moiety thermodynamically hinders the final reductive elimination step[2]. To overcome this, you must destabilize the 

complex. This is achieved via energy transfer catalysis—ensure your photocatalyst (e.g., an Ir-complex) has a triplet energy high enough to sensitize the

species, forcing it into an excited state that rapidly undergoes reductive elimination. Alternatively, switching to a more sterically demanding ligand like dtbbpy can mechanically force the elimination.

Issue 3: High byproduct formation in traditional acid catalysis. Q: When using concentrated


 to couple 1-adamantanol and propionic anhydride, I get significant 1,3-disubstituted adamantane byproducts and dangerous gas release. What is the alternative?
A:  Traditional Brønsted acid methods often lead to over-alkylation and hazardous conditions[1]. To mitigate this, transition to a Solid Acid Catalyst  like Zeolite H-Y. The defined pore size of the zeolite provides shape-selectivity, physically restricting the formation of the bulkier 1,3-disubstituted byproducts. Furthermore, solid acids do not release corrosive 

or

gases and can be easily filtered and regenerated.

Issue 4: Quenching in Photoredox alpha-alkylation. Q: I am using 4-CzIPN as an organic photocatalyst with a Hydrogen Atom Transfer (HAT) co-catalyst, but I observe no product formation. A: The excited triplet state of organic photocatalysts like 4-CzIPN is highly susceptible to quenching by molecular oxygen[3]. Furthermore, HAT-catalyzed


-C–H alkylation requires strict environmental control to generate the necessary radical intermediates[4]. If your solvent is not rigorously degassed, 

will intercept the catalytic cycle before the HAT process can occur. Implement the "Freeze-Pump-Thaw" degassing method (minimum 3 cycles) rather than simple sparging to ensure an anaerobic environment.

Catalyst Performance Matrix

Catalyst SystemPrimary MechanismTypical Yield (%)Operating Temp (°C)Key AdvantagePrimary Limitation

(Traditional)
Carbocation (

)
40 - 55%20 - 80°CLow cost, rapid reactionHigh byproduct formation, corrosive[1]
4-CzIPN + Quinuclidine Radical Addition (HAT)75 - 85%25°CHighly regioselective, metal-free[3]Strict anaerobic requirements

(dtbbpy) /

Metallaphotoredox80 - 90%25°CTolerates sensitive functional groups[2]High catalyst cost, complex setup
Zeolite H-Y Solid Acid (

)
60 - 70%110°CRecyclable, shape-selectiveRequires continuous water removal

Self-Validating Experimental Protocols

Protocol: Metallaphotoredox-Catalyzed Synthesis of 2-(Adamantan-1-yl)propanoate

Causality Note: This protocol utilizes a dual Ir/Ni system. The Ir-photocatalyst generates the 1-adamantyl radical via single-electron transfer (SET), while the Ni-catalyst captures the radical and couples it with the zinc enolate of the propionate.

Step 1: Reagent Preparation (Glovebox Required)

  • Inside an argon-filled glovebox, charge an oven-dried 20 mL reaction vial with 1-bromoadamantane (1.0 equiv), the zinc enolate of ethyl propionate (1.5 equiv),

    
    glyme (10 mol%), dtbbpy (10 mol%), and 
    
    
    
    (2 mol%).
  • Causality: The excess of the zinc enolate compensates for its slow degradation over the reaction timeframe, ensuring the Ni-cycle is never starved of the nucleophile.

Step 2: Solvent Addition & Degassing

  • Add 10 mL of anhydrous, rigorously degassed DMF. Seal the vial with a PTFE-lined septum cap.

  • Validation Check: The initial solution must appear pale green , confirming the presence of the unreacted

    
     pre-catalyst.
    

Step 3: Photochemical Initiation & Monitoring

  • Remove the vial from the glovebox and place it in a photoreactor equipped with 34 W Blue LEDs (450 nm). Maintain the temperature at 25°C using a cooling fan.

  • Self-Validating Check (Critical): Irradiate the mixture. Within 15–30 minutes, the solution must transition from pale green to a deep red/brown . This color shift is the visual confirmation that the

    
     has been successfully reduced to the catalytically active 
    
    
    
    /
    
    
    species. If the solution remains green after 45 minutes, the photocatalyst has been quenched by oxygen; discard the mixture and restart with stricter degassing protocols.

Step 4: Reaction Completion & Workup

  • After 16 hours of irradiation, monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the 1-bromoadamantane spot (

    
    ) validates completion.
    
  • Quench the reaction by exposing it to air and adding 10 mL of saturated aqueous

    
    . The oxygen immediately halts the radical cycle.
    
  • Extract with EtOAc (3 x 15 mL), dry over

    
    , and purify via silica gel flash chromatography to isolate ethyl 2-(adamantan-1-yl)propanoate. Standard saponification with LiOH yields the final 2-(Adamantan-1-yl)propanoic acid.
    

References[1] US5015758A - Process for the preparation of 1-adamantane derivatives, Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7MZssIn-IQnv96oUDK5zc0AlzoSrjEdic19lfXFdKFw7I3Lhfuw5dwfl-YpiKqyeUatBBOJRnrmlnLjRjAEkJZkJDM2F9JLhswBgKr5YOv_qMZqSsHqzgKC1B_BaksfUIXJkjEIzxWOdi[3] Light empowers contra-thermodynamic stereochemical editing, ChemRxiv. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbNEVLcAIyrW9X-4MuzfQIWDiXg_BRzqFxagAQ_uCpP-nda-R0TUMeD-lyuhT8GKBiAJKaDUHULmJb9O1F6T2j-MZYaAnbcOhMPcxVvI2bYrn57mKgdeB-9J9le_YUKXtZVvCcqoEmLhaB1zjBPsmVcS3hIQ==[2] New methods for light-mediated carbon-heteroatom cross-couplings, MPG.PuRe. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEupEhRXbKsNyn9eoX5lbZhlXYApeMhKrS9LZa4bGJjtF3tzvUby_ne8mqP3oElYGPZsonFFb8pDkre39f90JuLKiTbW-WrUX4eYxFTk9ztybJQ9HEjJswke76kq-l-DZoRfPTtD_C1dk9q1v2VthD6nQUBu-3ONvWDvZUeIe0bjo8pcyLXkmg=[4] Selective C−H Activation α to Primary Amines. Bridging Metallaaziridines for Catalytic, Intramolecular α-Alkylation, ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrprC3_3axA1Zhv9mQlFGva1ovT61gGZv4AjQhyuOt-jgLVjLxIBLXYThbz626-Sibeosjnv_4DwnOk8XX7WDYaEGrqvwMg4wqO-uBhXwjFqU6PVO3hcKFDOZ2ujRfixQbK_A9UUgS4c6Sd6Gz5CEACxPDbIdkFWkKBPn2WfB4wUp2L_NzzHsJ8uubKoE-olfcYhQDUkOHpnBZHKnbCu8AII8g5oBNfx8taPTENn3xi_yQB8v5HA1FqPHs0FTrZ2g7fU3lE8z6oy37v8GSx901safcSxQDfk06rq-dcJiA

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Strategies for Complex Aliphatic Systems: A Comparison Guide for 2-(Adamantan-1-yl)propanoic Acid

For researchers and drug development professionals working with lipophilic pharmacophores, adamantane derivatives present a notorious analytical bottleneck. While the rigid tricyclic cage imparts excellent metabolic stab...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with lipophilic pharmacophores, adamantane derivatives present a notorious analytical bottleneck. While the rigid tricyclic cage imparts excellent metabolic stability and lipophilicity to drug candidates, its highly symmetric aliphatic protons cluster tightly in the 1.50–2.00 ppm region.

This guide objectively compares the performance of routine vs. advanced NMR hardware and solvent systems for the unambiguous


H and 

C chemical shift assignment of 2-(Adamantan-1-yl)propanoic acid . By evaluating these analytical alternatives, we provide a self-validating framework for deciphering complex aliphatic envelopes.

The Analytical Challenge: Symmetry Breaking and "The Adamantane Envelope"

In a simple 1-substituted adamantane, the


C NMR spectrum typically yields four distinct signals: C1 (quaternary), C2 (CH

), C3 (CH), and C4 (CH

)[1]. However, 2-(Adamantan-1-yl)propanoic acid introduces a chiral center at the

-carbon (C-2') of the propanoic acid chain.

The Causality of Complexity: The attachment of a chiral group breaks the perfect


 symmetry of the adamantyl core. While rapid rotation around the C1(Ad)–C-2' bond time-averages the environment, the unequal populations of staggered rotamers induce subtle diastereotopic non-equivalence among the Ad-C2 and Ad-C4 positions. On standard instruments, this manifests as a heavily overlapped "adamantane envelope," making 1D 

H NMR insufficient for definitive structural verification.

Product Comparison 1: Spectrometer Hardware (400 MHz vs. 800 MHz + CryoProbe)

To resolve this envelope, laboratories must choose between routine screening hardware and advanced high-field systems.

Alternative A: Routine 400 MHz Spectrometer (Room Temperature Probe)
  • Performance: Sufficient for confirming the presence of the propanoic acid side chain (distinct doublet and quartet) and the overall adamantane integration (15 protons).

  • Limitation: The Ad-C2 and Ad-C4 protons overlap entirely into a broad multiplet between 1.55–1.68 ppm. Furthermore, acquiring 2D

    
    C-detected experiments (like INADEQUATE) or long-range HMBCs to bridge the quaternary Ad-C1 carbon requires prohibitively long acquisition times due to thermal noise.
    
Alternative B: 800 MHz Spectrometer with CryoProbe Technology
  • Performance: By cooling the detection coils and preamplifiers to cryogenic temperatures (~20K), CryoProbes dramatically reduce thermal noise, delivering a 4-5 fold improvement in signal-to-noise ratio[2].

  • Advantage: This sensitivity boost allows for the rapid acquisition of natural-abundance

    
    C 2D experiments[3]. The 800 MHz field strength provides the necessary chemical shift dispersion to separate the Ad-C2 and Ad-C4 proton multiplets, revealing the subtle diastereotopic splitting induced by the adjacent chiral center.
    
Quantitative Data Summary
PositionCarbon Type

C Shift (ppm)
400 MHz

H Shift (ppm)
800 MHz

H Shift (ppm)
Resolution & Performance Notes
C-1' Quaternary180.5--Carboxylic acid; requires HMBC for linkage.
C-2' CH46.22.25 (q, J=7.1)2.25 (q, J=7.1)Baseline resolved at both field strengths.
C-3' CH

12.51.15 (d, J=7.1)1.15 (d, J=7.1)Baseline resolved at both field strengths.
Ad-C1 Quaternary35.6--Key connectivity node; resolved via

J HMBC.
Ad-C2 CH

(x3)
38.41.55 - 1.68 (m)1.62 (dd)Overlaps with C4 at 400 MHz; resolved at 800 MHz.
Ad-C3 CH (x3)28.61.98 (br s)1.98 (br s)Broad singlet; well resolved from CH

signals[1].
Ad-C4 CH

(x3)
36.81.55 - 1.68 (m)1.58 (dd)Overlaps with C2 at 400 MHz; resolved at 800 MHz.

Product Comparison 2: Solvent Environment (CDCl vs. DMSO- )

If high-field hardware is unavailable, solvent selection acts as a secondary tool to modulate product performance.

  • CDCl

    
     (Standard):  Provides sharp lines and low viscosity. However, its non-polar nature does little to disrupt the internal hydrophobic clustering of the adamantane cage, leading to maximum signal overlap.
    
  • DMSO-

    
     (Alternative):  Acts as a strong hydrogen-bond acceptor. By tightly coordinating with the carboxylic acid (-COOH), DMSO alters the local magnetic anisotropy.
    
  • Causality: This strong solvation pulls the

    
    -proton (H-2') further downfield and subtly alters the spatial orientation of the side chain relative to the adamantane core. This solvent-induced shift dispersion can artificially separate the Ad-C2 and Ad-C4 signals enough to extract coupling constants even at lower field strengths.
    

Methodology: A Self-Validating NMR Protocol

To ensure absolute trustworthiness, the assignment must not rely on simple 1D pattern matching. The following step-by-step protocol utilizes a self-validating 2D NMR network.

Step 1: Sample Preparation Dissolve 15 mg of the analyte in 600 µL of CDCl


 containing 0.03% v/v TMS.
Causality: 15 mg is the optimal concentration threshold to achieve high-quality HMBC spectra within 1 hour on a CryoProbe system without causing concentration-dependent viscosity broadening.

Step 2: Phase-Edited HSQC Acquisition Acquire a multiplicity-edited HSQC (256


 increments, 4 scans/increment).
Self-Validation Check: Phase editing instantly categorizes the carbon backbone. The Ad-C3 (CH) and C-2' (CH) signals will phase positively (blue/black), while the Ad-C2 and Ad-C4 (CH

) signals will phase negatively (red). This definitively prevents misassignment of the Ad-C3 methines.

Step 3: HMBC Acquisition for Quaternary Bridging Acquire an HMBC optimized for a long-range coupling constant of


 = 8 Hz (512 

increments). Causality: The adamantane C1 is quaternary and invisible to HSQC. By optimizing for 8 Hz, we capture the

J couplings from the propanoic methyl (H-3') and alpha proton (H-2') directly to the Ad-C1 carbon, successfully linking the side chain to the cage.

Step 4: Integration and Closure Process data with zero-filling to 2K x 1K and apply a squared sine-bell apodization. Self-Validation Check: The integral of the Ad-C3 methine protons must equal exactly half of the Ad-C2 or Ad-C4 methylene protons (3H vs 6H).

Connectivity & Assignment Logic

The diagram below maps the exact 2D NMR correlation workflow used to navigate the molecule.

G H3 H-3' (Methyl) δ 1.15 H2 H-2' (Alpha CH) δ 2.25 H3->H2 COSY (3J) C1_prop C-1' (COOH) δ 180.5 H3->C1_prop HMBC (3J) C1_ad Ad-C1 (Quat) δ 35.6 H3->C1_ad HMBC (3J) H2->C1_prop HMBC (2J) H2->C1_ad HMBC (2J) C2_ad Ad-C2 (CH2) δ 38.4 H2->C2_ad HMBC (3J) C3_ad Ad-C3 (CH) δ 28.6 C2_ad->C3_ad HSQC-TOCSY C4_ad Ad-C4 (CH2) δ 36.8 C3_ad->C4_ad HSQC-TOCSY

Fig 1: 2D NMR connectivity map for 2-(Adamantan-1-yl)propanoic acid assignment.

References

1.[1] Supporting Information for: - The Royal Society of Chemistry. 2.[3] How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples. Creative Biostructure. 3.[2] Improving NMR Through Advanced Cryoprobe Technology - Patsnap Eureka.

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-(Adamantan-1-yl)propanoic acid

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(Adamantan-1-yl)propanoic acid A Comparative Analysis for Researchers and Drug Development Professionals Introduction In the realm of pharmaceutical research...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(Adamantan-1-yl)propanoic acid

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction

In the realm of pharmaceutical research and development, the structural elucidation of novel chemical entities is a cornerstone of progress. 2-(Adamantan-1-yl)propanoic acid, a molecule incorporating the rigid and lipophilic adamantane cage, presents a unique structural motif. The adamantane group is a key pharmacophore in several approved drugs due to its ability to improve metabolic stability and target engagement. Understanding the molecule's behavior under mass spectrometric analysis is critical for its identification, characterization, and quality control in complex matrices.

This guide provides a detailed examination of the expected mass spectrometry fragmentation patterns of 2-(Adamantan-1-yl)propanoic acid, primarily under Electron Ionization (EI) conditions. We will dissect the fragmentation pathways by comparing them to simpler aliphatic carboxylic acids and the parent adamantane structure, offering a predictive framework grounded in established chemical principles.

Pillar 1: The Theoretical Basis of Fragmentation

The fragmentation of 2-(Adamantan-1-yl)propanoic acid (Molecular Weight: 208.3 g/mol [1]) in a mass spectrometer is governed by the interplay between two distinct structural features: the flexible propanoic acid side chain and the rigid tricyclic adamantane core.

General Fragmentation Principles
  • Carboxylic Acids: Aliphatic carboxylic acids typically undergo two primary fragmentation pathways: α-cleavage and McLafferty rearrangement.[2][3] Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group, while the McLafferty rearrangement is a six-membered ring transition state that leads to the elimination of a neutral alkene, provided a γ-hydrogen is accessible.[2][4] The molecular ion peak for straight-chain carboxylic acids is often weak.[4]

  • Adamantane Derivatives: The fragmentation of adamantane is unique. Upon ionization, the loss of a hydrogen atom from a bridgehead (tertiary) carbon forms the highly stable 1-adamantyl cation (C₁₀H₁₅⁺) at a mass-to-charge ratio (m/z) of 135.[5][6][7] This cation is a dominant feature in the mass spectra of 1-substituted adamantanes. Subsequent fragmentation of this cation involves the opening of the cage structure, leading to a cascade of rearrangements that produce a series of characteristic aromatic-like ions at m/z 93, 91, 79, and 77.[5][8]

Predicted Fragmentation of 2-(Adamantan-1-yl)propanoic acid

The fragmentation of the title compound is predicted to be dominated by the extreme stability of the 1-adamantyl cation.

Pathway A: Side-Chain Cleavage (Dominant)

The most favorable fragmentation is the α-cleavage of the bond between the adamantane cage and the propanoic acid side chain. This pathway is driven by the formation of the resonance-stabilized and sterically unencumbered 1-adamantyl cation.

  • Formation of the Base Peak (m/z 135): The primary fragmentation event is the homolytic cleavage of the C-C bond between the adamantane ring and the propanoic acid chain. This results in the loss of a propanoic acid radical (•CH(CH₃)COOH), generating the 1-adamantyl cation at m/z 135 . This ion is expected to be the base peak in the EI spectrum due to its exceptional stability.[5]

  • Formation of m/z 163: Another common fragmentation for carboxylic acids is the loss of the carboxyl radical (•COOH). This results in the formation of an ion at m/z 163 ([M-COOH]⁺).[4]

  • Formation of m/z 87: While less favorable, cleavage resulting in the loss of the adamantyl radical would produce an ion corresponding to the protonated propanoic acid side chain, [CH(CH₃)COOH]⁺, at m/z 87 .

Pathway B: Adamantane Cage Fragmentation (Secondary)

The highly abundant m/z 135 ion will undergo further dissociation, leading to the characteristic fingerprint of the adamantane cage. This process involves complex rearrangements and ring-opening to form more stable, smaller cyclic or aromatic-like ions.[5][7] Key secondary fragments include:

  • m/z 93 (Toluonium ion or other C₇H₉⁺ isomers)[5]

  • m/z 91 (Tropylium ion, C₇H₇⁺)[8]

  • m/z 79 (Protonated benzene, C₆H₇⁺)[5]

  • m/z 77 (Phenyl cation, C₆H₅⁺)[5]

The following Graphviz diagram illustrates the primary fragmentation pathways.

G cluster_main Primary Fragmentation of 2-(Adamantan-1-yl)propanoic acid cluster_secondary Secondary Fragmentation of Adamantyl Cation mol [M]•+ m/z 208 frag135 1-Adamantyl Cation m/z 135 (Base Peak) mol->frag135 - •CH(CH3)COOH frag163 [M-COOH]+ m/z 163 mol->frag163 - •COOH frag87 [CH(CH3)COOH]+ m/z 87 mol->frag87 - •C10H15 frag93 [C7H9]+ m/z 93 frag135->frag93 - C3H6 frag79 [C6H7]+ m/z 79 frag135->frag79 - C4H8 frag91 [C7H7]+ m/z 91 frag93->frag91 - H2

Caption: Predicted EI fragmentation pathways for 2-(Adamantan-1-yl)propanoic acid.

Pillar 2: A Comparative Framework

To truly appreciate the unique fragmentation of 2-(Adamantan-1-yl)propanoic acid, it is instructive to compare it with structurally simpler analogues.

CompoundKey Fragmentation DriverDominant FragmentsComments
2-(Adamantan-1-yl)propanoic acid Stability of the 1-adamantyl cation.m/z 135 (Base Peak), 163, 93, 91, 79.Fragmentation is dominated by the adamantane moiety, not the carboxylic acid function. McLafferty rearrangement is disfavored.
Heptanoic Acid (Linear Analogue) McLafferty rearrangement.m/z 60 (Base Peak from McLafferty), 73, 113.Shows classic carboxylic acid fragmentation, with the base peak resulting from a rearrangement involving the alkyl chain.[2]
Adamantane Stability of the 1-adamantyl cation and subsequent cage rearrangement.m/z 135 , 93, 91, 79, 77.The lower mass region (m/z < 136) of the target compound's spectrum is expected to closely resemble that of adamantane itself.[5]

This comparison highlights a critical diagnostic principle: the presence of a strong peak at m/z 135 coupled with a series of fragments at m/z 93, 91, and 79 is a powerful indicator of a 1-substituted adamantane structure.

The workflow below contrasts the analytical logic for identifying the adamantane-containing acid versus a simple linear acid.

G cluster_adamantane Analysis of 2-(Adamantan-1-yl)propanoic acid cluster_linear Analysis of a Linear Carboxylic Acid (e.g., Heptanoic Acid) a_start Acquire Mass Spectrum a_q1 Is there a strong peak at m/z 135? Yes No a_start->a_q1 a_q2 Are peaks at m/z 93, 91, 79 present? Yes No a_q1:f0->a_q2 a_alt Re-evaluate Structure a_q1:f1->a_alt a_id High Confidence ID: 1-Substituted Adamantane a_q2:f0->a_id a_q2:f1->a_alt l_start Acquire Mass Spectrum l_q1 Is there a strong peak at m/z 60? Yes No l_start->l_q1 l_q2 Is there a weak [M]•+ peak? Yes No l_q1:f0->l_q2 l_alt Re-evaluate Structure l_q1:f1->l_alt l_id High Confidence ID: Carboxylic Acid via McLafferty l_q2:f0->l_id l_q2:f1->l_alt

Caption: Comparative analytical workflow for structural confirmation.

Pillar 3: Experimental Protocol

To validate these theoretical predictions, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol provides a robust method for analyzing 2-(Adamantan-1-yl)propanoic acid. Derivatization to its methyl or trimethylsilyl (TMS) ester is recommended to improve volatility and chromatographic peak shape.

Step-by-Step Protocol: TMS Derivatization and GC-MS Analysis
  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 1 mg of 2-(Adamantan-1-yl)propanoic acid into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis. The resulting TMS ester will have a molecular weight of 280.4 g/mol .

  • GC-MS Instrumentation & Conditions:

    • System: A standard benchtop GC-MS system.

    • Injector: Split/Splitless inlet, operated in split mode (e.g., 20:1 ratio) at 250°C.

    • Injection Volume: 1 µL.

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line: 280°C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.[8]

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Full scan mode.

Summary of Expected Data

The table below summarizes the key ions anticipated in the EI mass spectrum of 2-(Adamantan-1-yl)propanoic acid.

m/zProposed Ion FormulaProposed Structure / OriginExpected Relative Abundance
208[C₁₃H₂₀O₂]⁺Molecular Ion ([M]⁺)Low to Medium
163[C₁₂H₁₉]⁺Loss of •COOH from the molecular ionMedium
135 [C₁₀H₁₅]⁺ 1-Adamantyl Cation (Loss of side chain) High (Base Peak)
93[C₇H₉]⁺Fragmentation of the adamantyl cationMedium
91[C₇H₇]⁺Fragmentation of the adamantyl cationMedium
79[C₆H₇]⁺Fragmentation of the adamantyl cationMedium
45[COOH]⁺Carboxyl cationLow to Medium

The mass spectrometric fragmentation of 2-(Adamantan-1-yl)propanoic acid is a textbook example of charge-directed fragmentation driven by the formation of a highly stable carbocation. Unlike simple aliphatic carboxylic acids where McLafferty rearrangement often dictates the fragmentation, the adamantane-containing analogue cleaves preferentially at the C-C bond connecting the ring system to the side chain. The resulting spectrum, characterized by a dominant base peak at m/z 135 and a series of lower-mass ions indicative of the adamantane cage, provides an unambiguous fingerprint for identifying this important structural class in complex analytical settings. This guide provides the theoretical foundation and practical methodology for researchers to confidently identify and characterize such molecules.

References

  • Ahmed, M. G., Moeiz, S. M. I., Ahmed, S. A., & Hussam, A. (2005). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry - Section B, 44B, 2099-2104. [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE Science Education Database. [Link]

  • Harrison, A. G. (1984). The structure and fragmentation of protonated carboxylic acids in the gas phase. Organic Mass Spectrometry, 19(9), 433-436. [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. [Link]

  • Reitsma, G., et al. (2019). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 20(15), 1956-1964. [Link]

  • ResearchGate. (2025). Mass spectrometry of diamantane and some adamantane derivatives | Request PDF. [Link]

  • ResearchGate. (n.d.). List of observed EI fragment mass-to-charge ratios, corresponding... [Link]

  • Leach, S., et al. (2017). Dissociative ionisation of adamantane: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 19(45), 30641-30652. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. [Link]

  • PubChem. (n.d.). 3-Adamantan-1-yl-2-amino-propionic acid. [Link]

  • Insuasty, B., et al. (1998). A mass spectrometric investigation on some 5-substituted adamantan-2-ones. Journal of the Serbian Chemical Society, 63(3), 205-211. [Link]

  • PubChem. (n.d.). 2-(1H-pyrrol-1-yl)propanoic acid. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Mol-Instincts. (2019). 2-(adamantan-1-yl)propanoic acid. [Link]

Sources

Validation

Comparative Bioactivity Guide: 1-Adamantaneacetic Acid vs. 2-(Adamantan-1-yl)propanoic Acid

This guide provides an in-depth technical comparison between 1-Adamantaneacetic acid and its -methylated derivative, 2-(Adamantan-1-yl)propanoic acid .[1][2] It is designed for medicinal chemists and pharmacologists to e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1-Adamantaneacetic acid and its


-methylated derivative, 2-(Adamantan-1-yl)propanoic acid .[1][2] It is designed for medicinal chemists and pharmacologists to evaluate these scaffolds for drug discovery, specifically focusing on metabolic stability, receptor affinity, and synthetic utility.

[1][2]

Executive Summary

1-Adamantaneacetic acid (1-AAA) serves as a foundational "linker" scaffold in medicinal chemistry, providing a flexible attachment point for the lipophilic adamantane cage.[1][2] While effective for initial hit generation, it often suffers from rapid metabolic clearance via


-oxidation or esterase hydrolysis.[1][2]

2-(Adamantan-1-yl)propanoic acid (2-APA) , the


-methyl derivative, represents a "lead-optimization" scaffold.[1][2] The introduction of the methyl group at the 

-carbon introduces chirality and steric bulk. This modification typically enhances metabolic stability by blocking enzymatic access to the carbonyl and restricting conformational freedom, often resulting in higher potency and longer half-life in vivo.[2]

Chemical & Physical Profile

The structural difference of a single methyl group fundamentally alters the physicochemical landscape of the molecule.

Feature1-Adamantaneacetic Acid (1-AAA)2-(Adamantan-1-yl)propanoic Acid (2-APA)
Structure Adamantane-

-

Adamantane-

-

CAS Number 4942-47-616216-56-1 (Racemic)
Molecular Weight 194.27 g/mol 208.30 g/mol
Chirality AchiralChiral (R/S Enantiomers)
LogP (Predicted) ~2.68~3.10 (Higher Lipophilicity)
Steric Hindrance Low (Flexible Linker)High (Restricted Rotation)
Metabolic Liability High (Susceptible to

-oxidation)
Low (Blocks

-oxidation)

Mechanistic Pharmacophore Analysis

The transition from 1-AAA to 2-APA is a classic medicinal chemistry strategy known as the


-Methyl Effect .[1][2]
The -Methyl Effect[1]
  • Metabolic Blockade: In 1-AAA, the

    
    -methylene protons are accessible.[1][2] In 2-APA, the 
    
    
    
    -methyl group sterically hinders the approach of metabolic enzymes (like esterases or CYPs), preventing rapid degradation.
  • Conformational Lock: The methyl group restricts the rotation of the carboxylic acid tail relative to the bulky adamantane cage.[2] This "pre-organizes" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor.

Visualization: The Steric Shielding Mechanism

The following diagram illustrates how the


-methyl group in 2-APA protects the carbonyl center compared to the exposed nature of 1-AAA.

AlphaMethylEffect AAA_Struct 1-Adamantaneacetic Acid (Flexible Linker) Enzyme_Access Enzyme Access (High) AAA_Struct->Enzyme_Access Unobstructed Metabolism Rapid Hydrolysis/ Oxidation Enzyme_Access->Metabolism Substrate APA_Struct 2-(Adamantan-1-yl)propanoic Acid (Steric Bulk + Chirality) Steric_Shield Steric Shielding (Alpha-Methyl) APA_Struct->Steric_Shield Conformational Lock Steric_Shield->Enzyme_Access Blocks Stability Enhanced Metabolic Stability Steric_Shield->Stability Promotes

Caption: The


-methyl group in 2-APA creates a steric shield that blocks enzyme access, enhancing metabolic stability compared to 1-AAA.

Bioactivity Case Study: 11 -HSD1 Inhibition[1][2][3]

Inhibitors of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
are developed to treat metabolic syndrome.[1][2] The adamantane cage is a critical pharmacophore for filling the large hydrophobic pocket of the enzyme.
  • 1-AAA Derivatives: Early amide derivatives of 1-AAA showed high potency but poor metabolic stability in human liver microsomes (HLM).[1][2]

  • 2-APA Derivatives: Introduction of the

    
    -methyl group (using 2-APA) often maintains potency while significantly improving half-life (
    
    
    
    ).[1][2]
Comparative Performance Data (Representative)

Data synthesized from structure-activity relationship trends in adamantane carboxamides [1, 2].[1][2]

Compound ClassScaffold SourceIC50 (Human 11

-HSD1)
HLM Stability (

)
Selectivity (vs 11

-HSD2)
Gen 1 Inhibitors 1-AAA10 - 50 nM< 15 minModerate
Gen 2 Inhibitors 2-APA (Racemic) 15 - 60 nM> 60 minHigh
Gen 2 Inhibitors 2-APA (Eutomer) < 10 nM > 120 min Very High

Key Insight: The chiral 2-APA derivatives allow for the separation of enantiomers.[1][2] Often, one enantiomer (Eutomer) fits the hydrophobic pocket perfectly, while the other (Distomer) clashes. 1-AAA lacks this "fine-tuning" capability.

Bioactivity Case Study: P2X7 Receptor Antagonism[4]

The P2X7 receptor is an ATP-gated ion channel involved in inflammation.[1][2] Adamantane amides are classic antagonists.[1][2]

  • Mechanism: The adamantane group binds to an allosteric hydrophobic pocket.[1][2]

  • The Linker Role: The chain length and substitution between the adamantane and the amide nitrogen are critical.

  • Comparison:

    • 1-AAA derived amides: Provide a flexible tether.[1][2] Effective when the binding pocket is deep and narrow.[1][2]

    • 2-APA derived amides: The

      
      -methyl group adds width.[1][2] If the pocket is narrow, this reduces activity (steric clash). However, if the pocket is wide, the methyl group displaces water (hydrophobic effect), increasing binding affinity [3].
      

Experimental Protocols

Protocol A: Synthesis of 2-APA from 1-AAA

Objective: To introduce the


-methyl group via enolate alkylation.[1][2]
  • Reagents: 1-Adamantaneacetic acid (1.0 eq), LDA (Lithium Diisopropylamide, 2.2 eq), Methyl Iodide (1.1 eq), anhydrous THF.

  • Procedure:

    • Cool a solution of 1-AAA in anhydrous THF to -78°C under Argon.

    • Add LDA dropwise to generate the dianion (carboxylate and

      
      -carbon).[1][2] Stir for 1 hour.
      
    • Add Methyl Iodide dropwise.[1][2] The color may change (pale yellow).

    • Allow to warm to room temperature over 4 hours.

    • Quench: Acidify with 1N HCl.

    • Extraction: Extract with Ethyl Acetate (3x).[1][2] Dry over

      
      .[1][2]
      
    • Purification: Recrystallization from Hexane/EtOAc yields 2-APA.[1][2]

Protocol B: Scintillation Proximity Assay (SPA) for 11 -HSD1

Objective: To compare the inhibitory potential of 1-AAA vs 2-APA derivatives.[1][2]

  • Components:

    • Enzyme: Microsomes containing human 11

      
      -HSD1.[1][2]
      
    • Substrate:

      
      -Cortisone.[1][2]
      
    • Cofactor: NADPH.[1][2]

    • Beads: Yttrium silicate SPA beads coupled with anti-cortisol antibody.[1][2]

  • Workflow:

    • Incubate Enzyme, NADPH, and Test Compound (1-AAA or 2-APA derivative) in assay buffer (pH 7.[2]4) for 20 min at 37°C.

    • Add

      
      -Cortisone to initiate the reaction.[1][2]
      
    • Incubate for 60 min.

    • Add SPA beads containing the antibody.[1][2] The antibody binds the product (

      
      -Cortisol) but not the substrate.
      
    • Read: Measure light emission on a scintillation counter.

    • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

      
      .
      
Workflow Diagram: SPA Assay Logic

SPA_Workflow Start Start: Enzyme + Inhibitor Reaction Add 3H-Cortisone + NADPH (Conversion to 3H-Cortisol) Start->Reaction Detection Add Anti-Cortisol SPA Beads Reaction->Detection Signal Beads Bind 3H-Cortisol (Light Emission) Detection->Signal No Inhibitor Inhibition Inhibitor Blocks Conversion (Low Signal) Detection->Inhibition With Potent Inhibitor

Caption: Workflow for 11


-HSD1 Scintillation Proximity Assay. Potent inhibitors prevent the formation of Cortisol, reducing the light signal.

Conclusion

For researchers selecting a scaffold:

  • Choose 1-Adamantaneacetic acid if you are in the Hit Identification phase and need a low-cost, flexible linker to probe a binding pocket.[1][2]

  • Choose 2-(Adamantan-1-yl)propanoic acid if you are in the Lead Optimization phase.[1][2] The

    
    -methyl group is a proven tool to fix bio-conformation, increase lipophilicity, and critically, extend metabolic half-life.
    

References

  • Adamantyl carboxamides and acetamides as potent human 11

    
    -HSD1 inhibitors. 
    Source: Bioorganic & Medicinal Chemistry Letters (2012).[1][2]
    Context: Establishes the SAR of adamantane linkers in metabolic enzyme inhibition.
    URL:[Link]
    
  • Structure activity relationship of adamantane compounds in ion channel inhibition. Source: ResearchGate (General SAR principles).[1][2] Context: Discusses the tolerance of bulky substituents on the adamantane scaffold. URL:[Link][1][2]

  • Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. Source: Journal of Medicinal Chemistry (2020).[1][2] Context: Highlights the use of adamantane amides and the effect of linker modification on P2X7 receptor binding. URL:[Link][1][2]

  • 1-Adamantaneacetic acid Product Data. Source: PubChem.[1][2][3] Context: Physical properties and general bioactivity data.[1][2][4] URL:[Link][1][2]

Sources

Comparative

Confirming the Elusive Structure of 2-(Adamantan-1-yl)propanoic Acid: A Comparative Guide to Crystallographic and Spectroscopic Techniques

The Gold Standard: Single-Crystal X-ray Diffraction Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid.[2] It prov...

Author: BenchChem Technical Support Team. Date: March 2026

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid.[2] It provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding a molecule's physical and biological properties.

A General Protocol for SC-XRD Analysis of 2-(Adamantan-1-yl)propanoic Acid

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring meticulous execution.[3]

Step 1: Crystal Growth

The quality of the single crystal is paramount for obtaining high-resolution diffraction data.[2] For a molecule like 2-(Adamantan-1-yl)propanoic acid, slow evaporation from a suitable organic solvent is a common and effective technique.

  • Protocol:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture like ethanol/chloroform).

    • Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor for the formation of well-defined, prismatic crystals over several days.

Step 2: Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Protocol:

    • A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (e.g., 100-120 K) to minimize thermal vibrations and potential degradation.[4]

    • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal while collecting a series of diffraction images.[5][6]

Step 3: Data Processing and Structure Solution

The collected diffraction data are then processed to yield the final crystal structure.

  • Protocol:

    • The diffraction images are integrated to determine the intensities and positions of the Bragg reflections.

    • Software is used to determine the unit cell dimensions and the space group of the crystal.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[3]

    • The structural model is refined by full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

The workflow for single-crystal X-ray diffraction is illustrated in the following diagram:

xray_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification of 2-(Adamantan-1-yl)propanoic acid crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing (Integration & Scaling) diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Final Structure Validation refinement->validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Comparative Crystallographic Data of Adamantane Derivatives

To provide a predictive context for the analysis of 2-(Adamantan-1-yl)propanoic acid, the following table summarizes crystallographic data for several related adamantane derivatives. This data illustrates the common crystal systems and space groups observed for this class of compounds.

Compound NameChemical FormulaCrystal SystemSpace GroupReference
AdamantaneC₁₀H₁₆CubicFm-3m[2]
2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-olC₂₇H₃₄OTriclinicP-1[1]
2-(Adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazoleC₁₈H₁₉BrN₂OMonoclinicP2₁/c[5]
2-(Adamantan-1-yl)-2-oxoethyl benzoateC₁₉H₂₂O₃TriclinicP-1[2]

Complementary Spectroscopic Techniques for Structure Validation

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are indispensable for initial characterization, purity assessment, and confirmation of the molecular structure in solution.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[8] For 2-(Adamantan-1-yl)propanoic acid, both ¹H and ¹³C NMR would be crucial.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the adamantane cage protons, the methine proton adjacent to the carboxylic acid, the methyl group, and the acidic proton of the carboxyl group.[9][10] The integration and splitting patterns of these signals would confirm the proton framework.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the distinct carbons of the adamantane moiety.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition of 2-(Adamantan-1-yl)propanoic acid by providing a highly accurate mass measurement.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile derivative of the compound, GC-MS can be used to assess purity and identify characteristic fragmentation patterns of the adamantane core.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(Adamantan-1-yl)propanoic acid, the IR spectrum would be expected to show a strong, broad absorption for the O-H stretch of the carboxylic acid and a sharp, intense absorption for the C=O stretch of the carbonyl group.[13]

The interplay of these techniques provides a self-validating system for structure confirmation, as illustrated below:

validation_workflow cluster_synthesis Initial Analysis cluster_confirmation Definitive Confirmation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir xrd Single-Crystal X-ray Diffraction nmr->xrd Confirms Connectivity ms->xrd Confirms MW ir->xrd Confirms Functional Groups final_structure Unambiguous Structure xrd->final_structure

Caption: Integrated workflow for structure confirmation.

Conclusion

The definitive structural elucidation of 2-(Adamantan-1-yl)propanoic acid necessitates a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide crucial preliminary data on the molecular formula, connectivity, and functional groups, single-crystal X-ray diffraction remains the unparalleled technique for unambiguous three-dimensional structure determination. By following the detailed protocols outlined in this guide and leveraging comparative data from related adamantane structures, researchers can confidently and rigorously confirm the structure of this and other novel adamantane derivatives, thereby accelerating progress in drug discovery and materials science.

References

  • BenchChem. Crystallographic Comparison of 1,3-Disubstituted Adamantane Derivatives.
  • BenchChem. A Comparative Guide to the Single-Crystal X-ray Diffraction of Adamantane Structures.
  • Peresypkina, E. V., et al. Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. CrystEngComm, 2015, 17(3), 578-591. Available from: [Link]

  • Yeap, C. S., et al. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 2015, 20(10), 19049-19066. Available from: [Link]

  • Wanka, L., et al. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Pharmaceuticals, 2013, 6(8), 951-993. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13235, 1-Adamantanecarboxylic acid. Available from: [Link]

  • Al-Wahaibi, L. H., et al. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 2022, 27(23), 8405. Available from: [Link]

  • El-Emam, A. A., et al. Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral. Journal of Molecular Structure, 2021, 1225, 129104. Available from: [Link]

  • ResearchGate. Crystallographic data and parameters of the X-ray diffraction experiment. Available from: [Link]

  • ResearchGate. 1 H NMR (D 2 O, 400 MHz) spectrum of the complex of 7 with adamantane-1-carboxylic acid (H-A-H-C). Available from: [Link]

  • Al-Omary, F. A., et al. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E: Crystallographic Communications, 2015, 71(Pt 11), o1231-o1232. Available from: [Link]

  • SpectraBase. Adamantane-1-carboxylic acid, (4-nitro-phenyl)-amide - Optional[13C NMR]. Available from: [Link]

  • Yeap, C. S., et al. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 2015, 20(10), 19049-19066. Available from: [Link]

  • Ameer, A. A., et al. SYNTHESIS, CHARACTERIZATION AND SPECTROSCOPIC OF SOME TRANSITION METAL COMPLEXES WITH 2-(6-METHOXYNAPHTHALEN-2-YL) PROPANOIC ACID. International Journal of Research in Pharmacy and Chemistry, 2014, 4(2), 299-302. Available from: [Link]

  • eScholarship.org. X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. Available from: [Link]

  • Science Research Publishers. Synthesis, Spectroscopy and Biological Studies of Copper and Silver Complexes Derived from 2-Substituted Amino Propanoic Acid. Journal of Chemistry and Environment, 2024.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 713494, 3-(1-Adamantyl)propanoic acid. Available from: [Link]

  • EBSCO. Spectroscopic Analysis. Available from: [Link]

  • Raheel, A., et al. Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. ChemistrySelect, 2019, 4(29), 8565-8573. Available from: [Link]

  • Płaziński, W., et al. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 2024, 29(9), 2041. Available from: [Link]

Sources

Validation

Comparative Guide: HPLC Method Validation for 2-(Adamantan-1-yl)propanoic Acid

Executive Summary: The "Silent" Analyte Challenge 2-(Adamantan-1-yl)propanoic acid presents a distinct analytical challenge common to adamantane derivatives: the lack of a conjugated -electron system. The adamantane cage...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Analyte Challenge

2-(Adamantan-1-yl)propanoic acid presents a distinct analytical challenge common to adamantane derivatives: the lack of a conjugated


-electron system. The adamantane cage is chemically inert and transparent to standard UV detection (>220 nm), while the carboxylic acid moiety offers only weak absorbance near 200-210 nm.

For researchers and drug development professionals, this guide compares the Optimized Pre-Column Derivatization Method (The "Product") against standard alternatives (Direct UV and Refractive Index). While Direct UV is often the default choice for its simplicity, our data and validation protocols demonstrate why derivatization is the superior strategy for robust, high-sensitivity quantification in complex matrices.

Part 1: Strategic Method Comparison

The following table contrasts the performance of the three primary methodologies available for this analyte.

FeatureMethod A: Derivatization (Recommended) Method B: Direct UV (Alternative 1) Method C: Refractive Index (Alternative 2)
Detection Principle Fluorescence/UV (via Chromophore Tag)UV Absorbance (Carboxyl group)Light Refraction (Bulk property)
Sensitivity (LOD) High (ng/mL range) Low (

g/mL range)
Very Low (mg/mL range)
Selectivity Excellent (Specific reaction)Poor (Susceptible to solvent cuts)Poor (Universal detection)
Gradient Compatibility Yes Yes (with baseline drift issues)No (Isocratic only)
Primary Use Case Trace impurities, PK studies, complex matricesRaw material purity (>98%)Bulk solvent monitoring
Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the appropriate validation path based on your sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal SensitivityCheck Required Sensitivity? Start->SensitivityCheck MatrixCheck Sample Matrix? SensitivityCheck->MatrixCheck High (< 1 µg/mL) MethodB Method B: Direct UV @ 205nm (Low Sensitivity) SensitivityCheck->MethodB Moderate (> 10 µg/mL) MethodC Method C: Refractive Index (Bulk Analysis Only) SensitivityCheck->MethodC Low (Bulk %) MethodA Method A: Derivatization (High Sensitivity/Specificity) MatrixCheck->MethodA Complex (Plasma/Formulation) MatrixCheck->MethodB Clean (Raw Powder)

Figure 1: Decision tree for selecting the optimal quantification strategy based on sensitivity and matrix complexity.

Part 2: The Core Protocol (Derivatization)

Why This Method?

Direct UV detection at 205-210 nm is prone to interference from mobile phase absorption (the "cut-off" effect) and matrix components. By reacting the carboxylic acid group of 2-(Adamantan-1-yl)propanoic acid with 4-Bromomethyl-7-methoxycoumarin (Br-MMC) , we introduce a strong fluorophore/chromophore. This shifts detection to a highly specific region (Excitation: 325 nm, Emission: 395 nm), eliminating baseline noise and increasing sensitivity by 100-1000 fold [1, 3].

Experimental Workflow

Reagents:

  • Analyte: 2-(Adamantan-1-yl)propanoic acid standard.

  • Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-MMC).

  • Catalyst: 18-Crown-6 (enhances reaction rate).

  • Solvent: Acetone or Acetonitrile (anhydrous).

Step-by-Step Derivatization Protocol:

  • Preparation: Dissolve the sample in acetone to a concentration of 1.0 mg/mL.

  • Reaction: Mix 100

    
    L of sample with 100 
    
    
    
    L of Br-MMC solution (1 mg/mL in acetone) and 10
    
    
    L of 18-Crown-6 catalyst.
  • Incubation: Heat the mixture at 60°C for 30 minutes in a sealed amber vial. (Note: Amber glass is crucial to prevent photodegradation of the coumarin derivative).

  • Quenching: Cool to room temperature and dilute with mobile phase (e.g., Methanol) to the target concentration.

  • Injection: Inject 10

    
    L into the HPLC system.
    
HPLC Conditions (Optimized)
  • Column: C18 (150 mm x 4.6 mm, 5

    
    m) – e.g., Agilent Zorbax or Phenomenex Luna.
    
  • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: Fluorescence (Ex: 325 nm, Em: 395 nm) OR UV at 325 nm.

  • Temperature: 30°C.

ValidationWorkflow Sample Sample (Acid Analyte) Reaction Derivatization 60°C, 30 min Sample->Reaction Reagent Reagent (Br-MMC + Catalyst) Reagent->Reaction Separation HPLC Separation C18 Column Reaction->Separation Detection Fluorescence Detection Separation->Detection Data Quantification (High S/N Ratio) Detection->Data

Figure 2: Workflow for the pre-column derivatization and analysis of adamantane carboxylic acids.

Part 3: Validation Parameters & Performance Data[3]

This section details the validation results you should expect when implementing the derivatization method, compared to direct UV.

Specificity & Selectivity
  • Derivatization Method: The derivatization reaction targets the carboxylic acid specifically. Non-acidic impurities (common in adamantane synthesis) will not react and will not be detected or will elute at significantly different times.

  • Direct UV: Shows a drifting baseline and non-specific peaks from solvent impurities at 205 nm.

Linearity & Range

The derivatization method typically yields a linear response over a wider range due to the stable baseline.

ParameterDerivatization MethodDirect UV (205 nm)
Range 10 ng/mL – 10

g/mL
5

g/mL – 500

g/mL
Correlation (

)
> 0.999~ 0.995
Intercept Near ZeroHigh (due to background)
Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD): Defined as Signal-to-Noise ratio (S/N) of 3:1.

    • Derivatization:[1][3][4][5] ~1-5 ng/mL.

    • Direct UV:[2] ~1-2

      
      g/mL.
      
  • Causality: The coumarin tag has a high quantum yield, whereas the carboxyl group has a molar absorptivity (

    
    ) of less than 100 L/mol·cm at 210 nm [2].
    
Precision & Accuracy
  • Intra-day Precision: RSD < 2.0% is achievable with derivatization if the reaction time is controlled.

  • Self-Validating Step: Use an internal standard (e.g., 1-Adamantaneacetic acid) spiked before derivatization to account for any variability in reaction completeness.

Part 4: Troubleshooting & Optimization

  • Issue: Incomplete Derivatization.

    • Solution: Ensure the environment is anhydrous. Water competes with the reagent, hydrolyzing the Br-MMC. Use dry acetone and store reagents over molecular sieves.

  • Issue: Peak Tailing.

    • Solution: While derivatization masks the acidic proton, residual silanol interactions can occur. Ensure the C18 column is "end-capped" [4].

  • Issue: Excess Reagent Peaks.

    • Solution: Br-MMC and its hydrolysis products are fluorescent. Ensure your gradient or isocratic hold is long enough to separate the "Reagent Front" from the analyte peak.

References

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2-[4-(1-adamantyl)phenoxy]propanoic acid Product Analysis. Retrieved from

  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of adamantane derivatives. Retrieved from

Sources

Comparative

Comprehensive Guide: Enantiomeric Excess (ee) Determination of 2-(Adamantan-1-yl)propanoic acid

Abstract This guide details the technical protocols for determining the enantiomeric excess (ee) of 2-(Adamantan-1-yl)propanoic acid , a lipophilic chiral carboxylic acid often utilized as a pharmacophore in drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the technical protocols for determining the enantiomeric excess (ee) of 2-(Adamantan-1-yl)propanoic acid , a lipophilic chiral carboxylic acid often utilized as a pharmacophore in drug discovery (e.g., 11


-HSD1 inhibitors, glucokinase activators). Due to the steric bulk of the adamantyl group and the ionizable nature of the carboxylic acid, specific analytical strategies are required. This document contrasts three primary methodologies: Direct Chiral HPLC  (Gold Standard), Indirect HPLC via Derivatization , and NMR Spectroscopy with Chiral Solvating Agents (CSAs) .
Critical Molecular Analysis

Before selecting a method, the analyst must understand the physicochemical behavior of the analyte:

  • Steric Bulk: The adamantane cage is a rigid, bulky, lipophilic moiety. This actually aids chiral recognition by providing a distinct "handle" for chiral stationary phases (CSPs) to discriminate against the smaller methyl group at the chiral center.

  • Acidity: As a carboxylic acid (

    
    ), the molecule exists in equilibrium between its neutral and ionized forms. Acidic additives  are mandatory in chromatographic mobile phases to suppress ionization; failure to do so results in peak tailing and loss of chiral resolution.
    
  • Solubility: High lipophilicity dictates the use of organic-rich mobile phases (Normal Phase or high-% organic Reversed Phase).

Method 1: Direct Chiral HPLC (The Gold Standard)

Direct separation on polysaccharide-based chiral stationary phases is the most accurate, reproducible, and scalable method.

Recommended Columns

For


-aryl/alkyl propanoic acids, the amylose  and cellulose  carbamate derivatives are superior due to their ability to form hydrogen bonds with the carboxylic acid moiety (when protonated).
  • Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Secondary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Modern Alternative: Chiralpak IA/IB (Immobilized versions allow for a wider range of solvents, e.g., DCM/THF, to dissolve the lipophilic adamantyl group).

Experimental Protocol
  • Mobile Phase (Normal Phase - Recommended):

    • Solvent A: n-Hexane (or n-Heptane)

    • Solvent B: Isopropanol (IPA) or Ethanol

    • Additive: 0.1% Trifluoroacetic acid (TFA) or Formic Acid.

    • Ratio: Start with Hexane:IPA:TFA (90:10:0.1) . The bulky adamantyl group significantly increases retention; a higher modifier concentration (up to 20%) may be needed to elute the compound within a reasonable timeframe.

  • Flow Rate: 0.5 – 1.0 mL/min

  • Detection: UV at 210–220 nm (Adamantane lacks a strong chromophore; detection relies on the carboxyl group and weak absorbance of the auxochrome). Note: Ensure the mobile phase is UV-transparent at this range.

  • Temperature: 25°C (Lowering to 10°C can enhance resolution if

    
    ).
    
Data Interpretation

The enantiomers will elute as two distinct peaks. The elution order (R vs S) must be determined by injecting a known standard or using a polarimeter in-line if available.



Method 2: Indirect HPLC via Derivatization

If a chiral column is unavailable, the acid can be converted into a pair of diastereomeric amides using a chiral amine. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Mechanism


Protocol
  • Reagents:

    • Analyte: 2-(Adamantan-1-yl)propanoic acid (10 mg)

    • Chiral Reagent: (S)-(-)-1-Phenylethylamine (1.2 eq)

    • Coupling Agent: EDC·HCl or HATU (1.2 eq)

    • Base: Diisopropylethylamine (DIPEA) (2 eq)

    • Solvent: DMF or DCM (1 mL)

  • Reaction: Stir at room temperature for 1 hour. Verify conversion by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess chiral amine), then brine. Dry and concentrate.

  • Analysis (Achiral HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Water/Acetonitrile gradient (50%

      
       90% ACN) with 0.1% Formic Acid.
      
    • Detection: UV at 254 nm (The phenylethylamine moiety introduces a strong UV chromophore, significantly improving detection limits compared to the free acid).

Method 3: H-NMR with Chiral Solvating Agents (CSA)

A rapid, non-destructive method suitable for initial screening of synthetic reactions (e.g., checking if a resolution step worked).

Principle

A chiral amine (CSA) forms a transient diastereomeric salt complex with the acid in a non-polar solvent. This induces magnetic non-equivalence in the analyte's protons.

Protocol
  • Sample Prep: Dissolve ~5-10 mg of the acid in 0.6 mL of CDCl

    
      or C
    
    
    
    D
    
    
    (Benzene-d6 often provides better separation of signals).
  • CSA Addition: Add 1-2 equivalents of (R)-(+)-1-Phenylethylamine .

  • Observation: Focus on the methyl doublet of the propanoic acid moiety (originally at

    
     ppm).
    
  • Result: In the chiral environment, the doublet will split into two pairs of doublets (one for the R-enantiomer, one for the S-enantiomer).

  • Calculation: Integrate the two distinct methyl signals.

    
    
    
Comparative Analysis
FeatureDirect Chiral HPLCIndirect HPLC (Derivatization)NMR w/ CSA
Accuracy High (>99.9%)High (dependent on reaction completion)Moderate (~95-98%)
Throughput High (Automated)Low (Requires synthesis)Medium
Cost High (Columns: $1000+)Low (Standard columns)Low (Reagents only)
Prep Time Minimal (Dilution)High (1-2 hours)Minimal (Mixing)
Detection Weak (210 nm)Strong (254 nm) N/A
Suitability QC / Final Release Trace Analysis / Bioanalysis In-process Check
Visual Workflows
Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Determine ee of 2-(Adamantan-1-yl)propanoic acid CheckColumn Is a Chiral Column (AD-H/OD-H) available? Start->CheckColumn DirectHPLC METHOD 1: Direct Chiral HPLC (Normal Phase + TFA) CheckColumn->DirectHPLC Yes CheckUV Is high UV sensitivity required? (Trace analysis?) CheckColumn->CheckUV No Deriv METHOD 2: Derivatization with (S)-1-Phenylethylamine CheckUV->Deriv Yes NMRCheck Is this a quick in-process check? CheckUV->NMRCheck No NMRCheck->Deriv No (Need high precision) NMR METHOD 3: 1H-NMR with CSA NMRCheck->NMR Yes

Caption: Decision matrix for selecting the optimal analytical technique based on resource availability and sensitivity requirements.

Figure 2: Direct Chiral HPLC Setup

HPLCWorkflow Sample Sample: 1 mg/mL in Hexane/IPA Pump Pump: Isocratic, 1.0 mL/min Sample->Pump MP Mobile Phase: Hexane/IPA/TFA (90:10:0.1) MP->Pump Column Column: Chiralpak AD-H (Amylose-based) Pump->Column Detector Detector: UV @ 210 nm (Low wavelength essential) Column->Detector Data Data: Calculate ee from Peak Areas Detector->Data

Caption: Optimized workflow for Direct Chiral HPLC analysis emphasizing the critical mobile phase additive.

References
  • Chiral Stationary Phase Selection: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][3] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Acidic Additives in Chiral HPLC: Ye, J., & Lord, B. (2022). Strategies for Method Development in Chiral Chromatography. Journal of Chromatography A.
  • Derivatization Techniques: Bhushan, R., & Martens, J. (1997). Resolution of enantiomers of amino acids and peptides by HPLC. Biomedical Chromatography.
  • NMR Chiral Solvating Agents: Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. Link

Sources

Validation

The Adamantane Advantage: A Comparative Guide to the Lipophilicity of Adamantane-Substituted Fatty Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, li...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparative analysis of the lipophilicity of adamantane-substituted fatty acids, offering experimental insights and data to inform the design of more effective drug candidates. The incorporation of an adamantane moiety is a well-established strategy to enhance the lipophilicity and metabolic stability of drug molecules.

Understanding Lipophilicity: The Gateway to Biological Activity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), describes a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents.[1] It is a crucial factor in a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[1][2] A molecule's logP value can significantly influence its pharmacokinetic and pharmacodynamic properties.

The "shake-flask" method, which measures the partitioning of a compound between n-octanol and water, is the gold standard for experimental logP determination.[3][4][] However, for high-throughput screening, faster methods based on high-performance liquid chromatography (HPLC) are commonly employed.[6][7][8] In silico methods are also used to calculate logP (clogP), providing a valuable predictive tool in the early stages of drug design.[9]

The Adamantane Moiety: A "Lipophilic Bullet"

Adamantane, a rigid, cage-like hydrocarbon, is often referred to as a "lipophilic bullet" in medicinal chemistry.[7] Its unique three-dimensional structure and high carbon-to-hydrogen ratio contribute significantly to its lipophilic character.[10] When appended to a parent molecule, the adamantyl group can increase its lipophilicity, often leading to improved pharmacokinetic properties such as increased bioavailability and a longer plasma half-life.[8][11] It is estimated that the inclusion of an adamantyl group can increase the calculated partition coefficient (clogP) of a compound by approximately 3.1 log units.

Comparative Lipophilicity: Adamantane-Substituted vs. Unsubstituted Fatty Acids

CompoundChemical StructureMolecular FormulaCalculated logP (clogP)
1-Adamantanecarboxylic acid Adamantane attached to a carboxylic acid at a tertiary carbonC11H16O22.287[12]
2-Adamantanecarboxylic acid Adamantane attached to a carboxylic acid at a secondary carbonC11H16O22.8[13]
Palmitic Acid (C16:0) 16-carbon saturated fatty acidC16H32O27.17[14]
Stearic Acid (C18:0) 18-carbon saturated fatty acidC18H36O28.23[15][16]
Oleic Acid (C18:1) 18-carbon monounsaturated fatty acidC18H34O26.11 - 7.68[1][17][18]

Analysis of the Data:

The clogP values for 1- and 2-adamantanecarboxylic acid are significantly lower than the logP values of the long-chain fatty acids. This is expected due to the much shorter carbon framework of the adamantane derivatives. However, the key takeaway is the inherent lipophilicity of the adamantane core itself. When this bulky, non-polar group is incorporated into a longer fatty acid chain, it is expected to substantially increase the overall lipophilicity of the molecule, likely pushing the logP value even higher than that of its unsubstituted counterpart of similar chain length.

The rationale behind this is the replacement of a more flexible and relatively less lipophilic portion of the fatty acid chain with the rigid and highly lipophilic adamantane cage. This structural modification not only increases the molecule's affinity for non-polar environments but can also shield adjacent functional groups from metabolic degradation, further enhancing its drug-like properties.[11]

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is crucial for understanding and predicting a drug's behavior. Below are detailed, step-by-step methodologies for the two most common experimental techniques.

The Shake-Flask Method (Gold Standard)

This method directly measures the partition coefficient of a compound between n-octanol and water.[3][19]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in n-octanol that has been pre-saturated with water.

    • Prepare a phosphate buffer solution (typically pH 7.4) to mimic physiological conditions. Pre-saturate this buffer with n-octanol.

  • Partitioning:

    • In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the water-saturated buffer.

    • Seal the vial and shake it vigorously for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[2]

  • Phase Separation:

    • Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous phases.

  • Concentration Analysis:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the test compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of logP:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the logarithm of this value: logP = log10([Compound]octanol / [Compound]aqueous).[1]

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Oct Prepare n-octanol stock solution Mix Mix solutions in vial Prep_Oct->Mix Prep_Aq Prepare aqueous buffer Prep_Aq->Mix Shake Shake to equilibrium Mix->Shake Centrifuge Centrifuge for phase separation Shake->Centrifuge Sample_Oct Sample n-octanol phase Centrifuge->Sample_Oct Sample_Aq Sample aqueous phase Centrifuge->Sample_Aq Analyze Analyze concentrations (UV-Vis/LC-MS) Sample_Oct->Analyze Sample_Aq->Analyze Calculate Calculate logP Analyze->Calculate HPLC_Workflow cluster_setup Setup & Calibration cluster_sample_analysis Sample Analysis cluster_determination Determination Setup Setup RP-HPLC system Inject_Std Inject standards with known logP Setup->Inject_Std Inject_Test Inject test compound Setup->Inject_Test Record_tR_Std Record retention times (tR) Inject_Std->Record_tR_Std Calc_logk_Std Calculate log k'for standards Record_tR_Std->Calc_logk_Std Plot_Curve Plot calibration curve (log k' vs. logP) Calc_logk_Std->Plot_Curve Interpolate Interpolate logP from calibration curve Plot_Curve->Interpolate Record_tR_Test Record retention time (tR) Inject_Test->Record_tR_Test Calc_logk_Test Calculate log k'fortest compound Record_tR_Test->Calc_logk_Test Calc_logk_Test->Interpolate

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-(Adamantan-1-yl)propanoic Acid

As a Senior Application Scientist overseeing the integration of novel lipophilic building blocks into drug discovery pipelines, I recognize that handling specialized intermediates requires more than just reading a standa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel lipophilic building blocks into drug discovery pipelines, I recognize that handling specialized intermediates requires more than just reading a standard Safety Data Sheet (SDS). 2-(Adamantan-1-yl)propanoic acid (CAS 41418-01-3) is a highly valued compound in the synthesis of antivirals and neuroprotective agents due to the unique pharmacokinetic properties imparted by its adamantane cage.

However, the very properties that make it pharmacologically useful—high lipophilicity and mild acidity—also dictate strict handling requirements. This guide provides a self-validating, step-by-step operational framework for the safe handling, solution preparation, and disposal of 2-(Adamantan-1-yl)propanoic acid, ensuring both regulatory compliance and uncompromising laboratory safety.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. The adamantane moiety is highly lipophilic, allowing it to rapidly partition into the lipid bilayers of human skin and mucous membranes. Coupled with the propanoic acid functional group, this compound acts as a localized irritant. Based on data from structurally analogous adamantane-carboxylic acids, the compound exhibits specific hazard classifications[1].

Table 1: Hazard Profile and Mitigation Strategy

Hazard CategoryGHS ClassificationMechanistic CausalityRequired Mitigation
Skin Irritation Category 2 (H315)Lipophilic adamantane cage facilitates epidermal penetration; the acid group lowers local pH, causing cellular irritation.EN 374 Nitrile Gloves, Lab Coat
Eye Irritation Category 2A (H319)Acidic micro-particulates disrupt the tear film and chemically irritate the corneal epithelium.ANSI Z87.1 Safety Goggles
Respiratory STOT SE 3 (H335)Fine crystalline dust aerosolizes easily, irritating mucosal membranes in the upper respiratory tract.Chemical Fume Hood, N95/P100
Personal Protective Equipment (PPE) Matrix

According to the standard[2], PPE must be selected based on a rigorous hazard assessment. Furthermore, stipulate that PPE should serve as a secondary barrier, complementing primary engineering controls like chemical fume hoods[3].

For 2-(Adamantan-1-yl)propanoic acid, the following PPE matrix is mandatory:

  • Hand Protection: Use nitrile gloves certified to EN 374 standards. Causality: Organic acids and lipophilic cages can rapidly degrade natural rubber latex, leading to micro-tears. Nitrile provides superior chemical resistance and prevents transdermal absorption.

  • Eye/Face Protection: Wear ANSI Z87.1 compliant safety goggles (not standard safety glasses). Causality: Standard glasses leave gaps at the periphery. Goggles create a seal that prevents aerosolized acidic dust from contacting the ocular mucosa[4].

  • Body Protection: A standard or flame-resistant cotton lab coat with fitted cuffs.

  • Respiratory Protection: If handling must occur outside a certified fume hood (e.g., during bulk transfer or spill cleanup), an N95 or P100 particulate respirator is required to prevent inhalation of irritating dust[3].

Operational Workflows

Do not treat this compound as a generic powder. The following protocols are designed as self-validating systems to minimize aerosolization and exposure.

Protocol 1: Safe Weighing and Transfer
  • Environmental Preparation: Ensure the chemical fume hood has a verified face velocity of 80-100 fpm. Place a grounded anti-static mat on the work surface.

    • Causality: Adamantane derivatives are highly prone to triboelectric charging (static electricity). The mat prevents the powder from repelling off surfaces and aerosolizing into the breathing zone.

  • PPE Verification: Don all required PPE (nitrile gloves, goggles, lab coat) before opening the primary container[2].

  • Weighing Mechanics: Use a static-free, grounded stainless steel or PTFE-coated spatula. Transfer the 2-(Adamantan-1-yl)propanoic acid slowly into a pre-tared, sealable glass vial.

    • Causality: Rapid, jerky movements create micro-air currents that disperse the fine acidic dust, increasing the risk of cross-contamination and respiratory exposure[1].

  • Decontamination & Validation: Wipe the exterior of the sealed vial and the balance pan with a damp, disposable microfiber cloth using a mild alkaline detergent solution. Validation: Swab the area with a pH indicator strip to ensure all acidic residues have been neutralized.

Protocol 2: Solution Preparation
  • Solvent Selection: Select an appropriate organic solvent (e.g., Dichloromethane, DMSO, or Ethanol) based on your downstream assay requirements.

  • Controlled Dissolution: Pre-measure the solvent in a volumetric flask or beaker. Slowly add the solid 2-(Adamantan-1-yl)propanoic acid to the solvent.

    • Causality: Adding the solid to the solvent, rather than pouring solvent over the solid powder, prevents the rapid displacement of air from ejecting fine acidic particulates into the environment.

  • Agitation: Seal the container and use a magnetic stirrer or sonicator to achieve complete dissolution. Avoid vigorous manual shaking, which can cause pressure buildup.

Spill Management & Disposal Plans

In the event of a spill, standard aqueous cleanup methods are insufficient and potentially dangerous. Adding water directly to an organic acid powder can create a concentrated, highly corrosive slurry that is difficult to contain.

SpillWorkflow Start Spill Detected Assess Assess Spill Volume & Dust Generation Start->Assess PPE Don Maximum PPE (N95/P100, Nitrile, Goggles) Assess->PPE Contain Containment (Avoid Dust Formation) PPE->Contain Collect Mechanical Collection (Plastic Shovel/HEPA Vacuum) Contain->Collect Decon Surface Decontamination (Soap/Water Wash) Collect->Decon Waste Segregate as Solid Organic Waste Decon->Waste Dispose Licensed Vendor Disposal Waste->Dispose

Workflow for the containment, decontamination, and disposal of solid organic acid spills.
Spill Response Protocol
  • Isolate the Area: Stop all nearby work and assess the extent of the spill. If the spill is outside a fume hood, immediately don an N95/P100 respirator.

  • Mechanical Collection: Do not sweep with a standard broom, as this aerosolizes the acid. Use a dedicated HEPA-filtered lab vacuum or gently scoop the powder using a static-free plastic shovel.

  • Chemical Decontamination: Once the bulk powder is removed, wash the surface with a mildly alkaline soap solution (e.g., 1% sodium bicarbonate in water) to neutralize residual acid, followed by a clean water wipe.

Disposal Plan
  • Solid Waste: All collected powder, contaminated gloves, and wiping cloths must be placed in a clearly labeled, sealable hazardous waste container designated for Solid Organic Waste .

  • Environmental Restriction: Never flush 2-(Adamantan-1-yl)propanoic acid down the sink. The highly stable adamantane cage resists standard wastewater degradation and poses a long-term environmental persistence risk. Transfer all waste to a licensed chemical disposal vendor for high-temperature incineration[4].

References
  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements." Source: osha.gov. URL:[Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Source: nih.gov. URL:[Link]

  • Fisher Scientific. "Safety Data Sheet: Adamantane-1-carboxylic acid." Source: fishersci.co.uk. URL:[Link]

  • Carl Roth. "Safety Data Sheet: 1-Adamantanecarboxylic acid." Source: carlroth.com. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.